molecular formula C8H8NaO3 B152869 Sodium phenoxyacetate CAS No. 3598-16-1

Sodium phenoxyacetate

Numéro de catalogue: B152869
Numéro CAS: 3598-16-1
Poids moléculaire: 175.14 g/mol
Clé InChI: WBNLQFBTBJUTOG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Sodium phenoxyacetate is a versatile chemical intermediate with significant applications across multiple research and development fields. In agrochemical research, it serves as a key precursor in the synthesis of phenoxyacetic acid-based herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid) . These compounds are widely studied for their mechanism of action as systemic herbicides, which involve disrupting normal plant growth . Their efficacy and environmental transport are influenced by interactions with organic anion transporters (OATs) in plants and mammals, a key area of ongoing scientific investigation . The pursuit of novel, high-efficacy formulations has led to research into derivatives with improved herbicidal activity and reduced environmental impact . In pharmaceutical R&D, sodium phenoxyacetate is employed as a critical building block in the synthesis of various pharmacologically active compounds . Its stability and reactivity make it a valuable intermediate for developing new therapeutic agents. Furthermore, its role extends to the production of antibiotics like penicillin V, where it acts as a precursor in the fermentation process . Within the cosmetics and personal care industry, the compound is investigated for its utility as a preservative in formulations, helping to inhibit microbial growth and extend product shelf-life . The broad utility of sodium phenoxyacetate in these diverse domains makes it an essential reagent for scientists developing next-generation agrochemicals, pharmaceuticals, and specialty chemicals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

3598-16-1

Formule moléculaire

C8H8NaO3

Poids moléculaire

175.14 g/mol

Nom IUPAC

sodium;2-phenoxyacetate

InChI

InChI=1S/C8H8O3.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);

Clé InChI

WBNLQFBTBJUTOG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)[O-].[Na+]

SMILES isomérique

C1=CC=C(C=C1)OCC(=O)[O-].[Na+]

SMILES canonique

C1=CC=C(C=C1)OCC(=O)O.[Na]

Autres numéros CAS

3598-16-1

Pictogrammes

Irritant

Origine du produit

United States

Foundational & Exploratory

Technical Whitepaper: Sodium Phenoxyacetate (CAS 3598-16-1)

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Precursor for Beta-Lactam Biosynthesis and Agrochemical Applications

Executive Summary

Sodium Phenoxyacetate (CAS 3598-16-1) is the sodium salt of phenoxyacetic acid, serving as a critical raw material in the pharmaceutical and agrochemical sectors. Its primary utility lies in its role as a side-chain precursor in the industrial fermentation of Penicillin V (Phenoxymethylpenicillin) , where it directs the biosynthetic pathway of Penicillium chrysogenum to favor the phenoxyacetyl moiety over the benzyl group (Penicillin G). Beyond antibiotic production, it functions as a plant growth regulator (auxin mimic) and a versatile intermediate in organic synthesis.

This guide provides a rigorous technical analysis of its properties, synthesis, validated analytical methods, and specific application in drug development, designed for researchers and process engineers.

Chemical Profile & Properties[1][2][3][4][5][6]

Identity:

  • IUPAC Name: Sodium 2-phenoxyacetate

  • CAS Number: 3598-16-1[1][2][3]

  • Molecular Formula: C₈H₇NaO₃[3]

  • Molecular Weight: 174.13 g/mol [3]

Physicochemical Properties Table

PropertyValueNotes
Appearance White to off-white crystalline powderHygroscopic nature requires moisture-controlled storage.
Solubility (Water) ~223.6 g/L (20°C)Highly soluble compared to the free acid form.
Solubility (Solvents) Soluble in MeOH, EtOH; Insoluble in non-polar solventsUseful for recrystallization purification.
Melting Point 262–264°C (Decomposes)High thermal stability for solid-state handling.
pKa (Acid Form) 3.17Indicates moderate acidity of the conjugate acid; buffers at pH < 4.
pH (5% Solution) 7.0 – 9.0Alkaline due to weak acid/strong base salt nature.

Synthesis & Manufacturing Protocol

The industrial synthesis of sodium phenoxyacetate follows a Williamson ether synthesis pathway, modified for aqueous conditions to maximize yield and safety.

Reaction Mechanism

The reaction involves the nucleophilic attack of sodium phenoxide on sodium chloroacetate.

Synthesis Phenol Phenol (C6H5OH) Phenoxide Sodium Phenoxide Intermediate Phenol->Phenoxide + NaOH1 NaOH1 NaOH (Deprotonation) Product Sodium Phenoxyacetate (C8H7NaO3) Phenoxide->Product SN2 Substitution (90-100°C) Byproduct NaCl + H2O Phenoxide->Byproduct ClAc Chloroacetic Acid (ClCH2COOH) ClAc->Phenoxide + NaOH2 (in situ) NaOH2 NaOH (Neutralization)

Figure 1: Synthesis pathway via nucleophilic substitution.

Laboratory Scale Protocol (Yield ~85-90%)

Reagents: Phenol (0.8 mol), Chloroacetic acid (1.0 mol), NaOH (2.2 mol), Water.

  • Preparation of Sodium Phenoxide: Dissolve phenol in 18% NaOH solution. The exotherm ensures rapid deprotonation.

  • Addition: Slowly add chloroacetic acid (or sodium chloroacetate solution) to the phenoxide mixture.

  • Reaction: Heat to 90–100°C and reflux for 3–4 hours. High temperature is required to overcome the steric hindrance and ensure complete conversion.

  • Crystallization: Cool the solution to 25–30°C. Sodium phenoxyacetate precipitates due to the common ion effect if excess Na+ is present, or via solubility drop.

  • Purification: Filter the white solid and wash with cold ethanol/water (80:20) to remove unreacted phenol and NaCl. Dry at 70°C.

Critical Control Point: Maintain pH > 8 throughout the reaction to prevent the formation of the free acid (Phenoxyacetic acid), which is less soluble and can occlude impurities.

Application: Penicillin V Biosynthesis[8][9][10][11]

The most significant application of Sodium Phenoxyacetate is its role as a precursor in the fermentation of Penicillin V.

Mechanism of Action

Penicillium chrysogenum naturally produces Penicillin G (benzylpenicillin) when Phenylacetic acid is present.[4] To produce Penicillin V (phenoxymethylpenicillin), the fermentation medium must be supplemented with Phenoxyacetic acid (supplied as the sodium salt for solubility).

The mold's acyltransferase enzyme incorporates the phenoxyacetyl side chain into the 6-aminopenicillanic acid (6-APA) nucleus.

Why Sodium Phenoxyacetate?

  • Solubility: The salt form is highly water-soluble, allowing for precise continuous feeding into the fermenter.

  • Specificity: It outcompetes endogenous precursors to shift production >90% toward Penicillin V.

  • Toxicity Mitigation: Continuous feeding of the salt prevents the accumulation of toxic levels of the free acid form, which can inhibit fungal growth.

Fermentation cluster_inputs Fermentation Inputs cluster_process Biosynthetic Pathway Feed Sodium Phenoxyacetate (Precursor Feed) Fermenter Bioreactor (P. chrysogenum) Feed->Fermenter Nutrients Sugars + Nitrogen Source Nutrients->Fermenter Step1 Uptake by Mycelium Fermenter->Step1 Step2 Acyltransferase Activation Step1->Step2 Step3 Side Chain Incorporation (Phenoxyacetyl-CoA + 6-APA) Step2->Step3 Product Penicillin V (Phenoxymethylpenicillin) Step3->Product

Figure 2: Role of Sodium Phenoxyacetate in Penicillin V fermentation.

Analytical Characterization (HPLC)[1][2][12][13][14][15]

To ensure suitability for pharmaceutical use, the purity of Sodium Phenoxyacetate must be verified, specifically distinguishing it from phenol and sodium phenylacetate.

Validated HPLC Method

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: Methanol : Phosphate Buffer (0.05 M, pH 5.[5]5) [60:40 v/v].[5] Flow Rate: 1.0 mL/min.[6] Detection: UV at 260 nm (optimal for the phenoxy chromophore). Injection Volume: 20 µL.

Retention Times (Approximate):

  • Sodium Benzoate: ~3.4 min[5]

  • Sodium Phenoxyacetate: ~4.5 - 5.0 min

  • Sodium Phenylacetate: ~5.2 min[5]

Note on Specificity: It is crucial to distinguish Phenoxyacetate (ether linkage) from Phenylacetate (methylene linkage). The retention times are close; therefore, a reference standard is mandatory for identification.

Safety & Handling

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a dust mask (N95) to prevent inhalation of fine powder.

  • Storage: Store in a cool, dry place. The substance is hygroscopic; exposure to moisture may cause caking and hydrolysis over long periods.

  • Incompatibility: Avoid strong oxidizers and strong acids (acids will precipitate the insoluble phenoxyacetic acid).

Differentiation Alert: Do NOT confuse Sodium Phenoxyacetate with Sodium Phenylacetate (CAS 114-70-5).[2]

  • Sodium Phenoxyacetate: Penicillin V precursor.[7]

  • Sodium Phenylacetate: Treatment for hyperammonemia (urea cycle disorders).[8]

  • Clinical Risk: Substituting these salts in a clinical setting could be fatal. Verify CAS numbers explicitly.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23687423: Sodium phenoxyacetate. PubChem. [Link]

  • Google Patents.
  • Manchi, A.K.S., et al. (2020).[5] A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate. Manipal Journal of Pharmaceutical Sciences. [Link]

  • Taylor & Francis. Penicillin V – Knowledge and References. Pharmaceutical Biocatalysis. [Link]

Sources

Solubility of sodium phenoxyacetate in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Dynamics of Sodium Phenoxyacetate in Aqueous vs. Organic Media

Part 1: Executive Summary

Sodium phenoxyacetate (NaPA), the sodium salt of phenoxyacetic acid, is a critical intermediate in the pharmaceutical industry, most notably as a precursor in the fermentation of Penicillin V. Its efficiency as a precursor is dictated by its purity and bioavailability, both of which are functions of its solubility profile.

This guide provides a technical deep-dive into the solubility differentials of NaPA between aqueous and organic phases.[1] Unlike its free acid counterpart, which exhibits lipophilic tendencies, sodium phenoxyacetate displays a stark "solubility cliff" when transitioning from water to organic solvents. Understanding this differential is the key to designing robust isolation, purification, and reaction protocols.

Part 2: Physicochemical Profile & Solubility Thermodynamics[1]

To master the solubility of NaPA, one must first understand the competition between its lattice energy and solvation enthalpy.

Structural Dichotomy

Sodium phenoxyacetate (


, MW: 174.13  g/mol ) is an amphiphilic salt.[1]
  • The Anionic Head (

    
    ):  Highly hydrophilic, responsible for strong ion-dipole interactions with water.[1]
    
  • The Aromatic Tail (

    
    ):  Hydrophobic, providing limited interaction with non-polar solvents but insufficient to overcome the ionic lattice forces in the absence of water.[1]
    
The Thermodynamic Mechanism

Dissolution in water is driven by the hydration energy of the


 and Phenoxyacetate anions overcoming the crystal lattice energy.
  • In Water: The high dielectric constant (

    
    ) and hydrogen-bonding capability of water stabilize the dissociated ions.[1] The hydration enthalpy is sufficient to break the lattice, resulting in high solubility (>200 g/L at 20°C).
    
  • In Organic Solvents (Ethanol, Acetone): The lower dielectric constants (

    
     for ethanol, 
    
    
    
    for acetone) fail to effectively shield the ionic charges. The lattice energy dominates, making dissolution thermodynamically unfavorable. This property is exploited in antisolvent crystallization .[2]

Table 1: Comparative Solubility Profile (Estimated & Literature Aggregated)

Solvent SystemSolubility ClassificationApprox. Solubility (20°C)Mechanistic Driver
Water (pH > 7) Very Soluble~223.6 g/L Strong Ion-Dipole Hydration
Methanol Moderately Soluble~15–30 g/LPartial Solvation of Ionic Head
Ethanol Sparingly Soluble< 5 g/LDominant Lattice Energy
Acetone Practically Insoluble< 1 g/LLack of H-bond Donors
Toluene/Hexane InsolubleNegligiblePolarity Mismatch

Critical Insight: The solubility of the sodium salt is inversely related to the solubility of the free acid. Phenoxyacetic acid is soluble in organics but sparingly soluble in water (~12 g/L).[1][3] This "solubility inversion" via pH adjustment is the primary lever for purification.

Part 3: Experimental Methodologies

As scientists, we do not rely on assumptions.[1] The following protocols are designed to empirically validate solubility data and utilize it for purification.

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility curves for your specific solvent system.[1]

  • Preparation: Add excess Sodium Phenoxyacetate (approx. 5 g) to 10 mL of the target solvent (Water, Ethanol, etc.) in a sealed scintillation vial.[1]

  • Equilibration: Agitate the vial at a fixed temperature (e.g., 25°C) for 24 hours using a benchtop shaker. Ensure solid persists (saturated solution).[1]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out) into a tared weighing vessel.

  • Quantification:

    • Option 1 (Gravimetric): Evaporate solvent to dryness under vacuum at 60°C. Weigh the residue.

    • Option 2 (HPLC): Dilute filtrate with mobile phase and analyze via HPLC-UV (270 nm) against a standard curve.

  • Calculation:

    
    
    
Protocol B: Antisolvent Crystallization (Purification)

Use this protocol to isolate high-purity NaPA from aqueous reaction mixtures.[1]

  • Dissolution: Dissolve crude NaPA in minimum distilled water at 50°C. (Target conc: ~300 g/L).

  • Filtration: Hot filter to remove insoluble mechanical impurities.

  • Antisolvent Addition: Slowly add Isopropanol (IPA) or Acetone to the aqueous solution under stirring.

    • Ratio: Target a final Water:Antisolvent ratio of 1:3 to 1:5.[1][4]

    • Rate: Add dropwise to induce nucleation rather than oiling out.

  • Cooling: Ramp temperature down to 5°C at a rate of 10°C/hour.

  • Isolation: Filter the white crystalline precipitate. Wash with cold Isopropanol (to remove residual water/mother liquor).[1]

  • Drying: Vacuum dry at 60°C.

Part 4: Visualizing the Science

Figure 1: Solubility Equilibrium Logic

This diagram illustrates the decision matrix for solvent selection based on the chemical state (Salt vs. Acid).

Caption: Solubility inversion logic. The salt form prefers aqueous phases, while the acid form prefers organic phases, enabling pH-swing extraction.[1]

Figure 2: Purification Process Flow

A self-validating workflow for purifying NaPA using solubility differentials.

PurificationFlow Crude Crude Reaction Mixture (NaPA + Impurities + Water) Dissolve 1. Heat to 50°C Ensure Complete Dissolution Crude->Dissolve Filter 2. Hot Filtration Remove Mechanical Insolubles Dissolve->Filter Antisolvent 3. Add Antisolvent (IPA) Induce Supersaturation Filter->Antisolvent Crystallize 4. Cool to 5°C Controlled Nucleation Antisolvent->Crystallize Lattice Energy > Solvation Separate 5. Filtration & Wash Remove Mother Liquor Crystallize->Separate Product Pure Sodium Phenoxyacetate (>99% Purity) Separate->Product

Caption: Antisolvent crystallization workflow utilizing Isopropanol (IPA) to force the precipitation of Sodium Phenoxyacetate.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23687423, Sodium phenoxyacetate.[1] Retrieved from [Link][1]

  • Mettler Toledo. Antisolvent Crystallization: Principles and Applications. Retrieved from [Link][1]

  • ScienceMadness Discussion (2020). Synthesis and Solubility of Phenoxyacetic Acid and its Salts. (Field insights on salting-out procedures). Retrieved from [Link]

  • Google Patents (CN113788750A). Preparation method of sodium phenoxyacetate. (Industrial synthesis and crystallization protocols). Retrieved from

Sources

Technical Guide: Sodium Phenoxyacetate pKa and pH Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sodium Phenoxyacetate (Na-PA) is the sodium salt of phenoxyacetic acid, serving as a critical intermediate in the synthesis of penicillin V and as a specialized buffering agent in low-pH pharmaceutical formulations.[1] Its physicochemical behavior is governed by the ionization of the carboxylic acid moiety (


) and the robust nature of the ether linkage. This guide provides a comprehensive analysis of its ionization constants, pH-dependent solubility limits, and chemical stability, offering actionable protocols for researchers in drug development and formulation science.

Molecular Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Sodium phenoxyacetate combines a lipophilic phenyl ring with a hydrophilic carboxylate group, linked by an ether oxygen. This amphiphilic structure dictates its solubility and surface activity.[1]

PropertyData
IUPAC Name Sodium 2-phenoxyacetate
CAS Registry 3598-16-1 (Salt), 122-59-8 (Free Acid)
Molecular Formula

Molecular Weight 174.13 g/mol
Solubility (Water) > 200 g/L (Salt) vs. ~12 g/L (Free Acid)
pKa (Acid) 3.17 (at 20°C)
pH of 1% Solution ~9.0 – 9.3 (Alkaline due to hydrolysis)

The pKa Profile: Ionization and Buffering

The pKa of the conjugate acid, phenoxyacetic acid (PAA), is the defining parameter for the salt's behavior in solution. Unlike aliphatic acetates (pKa ~4.76), the electron-withdrawing inductive effect of the phenoxy group lowers the pKa to 3.17 .

Henderson-Hasselbalch Implications

For formulation scientists, this pKa value indicates:

  • Buffering Region: Maximum buffering capacity occurs at pH

    
     (pH 2.17 – 4.17).[1]
    
  • Dominant Species:

    • pH > 5.2: >99% Ionized (Phenoxyacetate anion).[1] High solubility.

    • pH < 1.2: >99% Unionized (Free acid).[1] Risk of precipitation.

Ionization Diagram

The following diagram illustrates the equilibrium shifts dependent on environmental pH.

IonizationEquilibrium NaSalt Sodium Phenoxyacetate (Solid Salt) Anion Phenoxyacetate Anion (Ph-O-CH2-COO⁻) Soluble NaSalt->Anion Dissolution (H2O) Acid Phenoxyacetic Acid (Ph-O-CH2-COOH) Sparingly Soluble Anion->Acid + H⁺ (pH < 3.17) Acid->Anion + OH⁻ (pH > 3.17) Precipitate Precipitate (Solid Crystal) Acid->Precipitate Saturation (>12 g/L)

Figure 1: pH-dependent ionization and solubility equilibrium of Sodium Phenoxyacetate.

pH Stability & Degradation Kinetics[9][10][11][12]

Unlike esters which are prone to hydrolysis, the ether linkage in sodium phenoxyacetate is chemically robust under standard pharmaceutical conditions (pH 4–9).

Chemical Stability (Hydrolysis)[1]
  • Ether Linkage: The

    
     bond is resistant to hydrolysis in dilute acids and bases.[1] Cleavage typically requires harsh conditions (e.g., concentrated HI or HBr).[1]
    
  • Carboxylate Group: The carboxylate is chemically stable and does not undergo hydrolysis, though it participates in proton exchange.

Physical Stability (Precipitation Risk)

The primary "stability" failure mode is physical precipitation rather than chemical degradation.

  • Critical pH: Formulations must be maintained above pH 4.5 to prevent the conversion of the soluble salt into the sparingly soluble free acid.

  • Formulation Rule: If the total concentration of phenoxyacetate > 0.08 M (~1.2%), the pH must be kept > 3.5 to avoid crystallization.

Experimental Methodologies

Protocol A: Potentiometric Determination of pKa

This protocol validates the pKa of the phenoxyacetate moiety by back-titrating the salt with a strong acid.

Reagents:

  • Sodium Phenoxyacetate (Pure, dried)

  • 0.1 N Hydrochloric Acid (Standardized)[1]

  • 0.1 M KCl (Ionic strength adjuster)[1][2]

  • Degassed Deionized Water (

    
    -free)[1]
    

Workflow:

  • Preparation: Dissolve 0.5 g of Sodium Phenoxyacetate in 50 mL of 0.1 M KCl solution.

  • Setup: Place beaker in a thermostated water bath (25.0 ± 0.1°C) with magnetic stirring. Insert calibrated pH electrode.[1]

  • Titration: Add 0.1 N HCl in 0.1 mL increments. Record pH after stabilization (drift < 0.01 pH/min).

  • Calculation: Plot pH vs. Volume of HCl. The pKa corresponds to the pH at the half-equivalence point (where [Anion] = [Acid]).

Protocol B: pH-Stability Profiling (HPLC)

To confirm chemical inertness under stress.[1]

Conditions:

  • Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate).

  • Temperature: 40°C (Accelerated stability).

  • Timepoints: 0, 24, 48, 72 hours.

HPLC Parameters:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [40:60].[1]

  • Detection: UV at 270 nm (Phenoxy chromophore).[1]

  • Flow Rate: 1.0 mL/min.[1]

StabilityWorkflow Start Sample Preparation (1 mg/mL in Buffers) Incubation Incubation 40°C for 72h Start->Incubation Sampling Aliquot Withdrawal (0, 24, 48, 72h) Incubation->Sampling At intervals Analysis HPLC-UV Analysis (270 nm) Sampling->Analysis Data Peak Area Integration (% Recovery) Analysis->Data

Figure 2: Accelerated stability testing workflow for Sodium Phenoxyacetate.

Implications for Drug Development[14]

Salt Selection & Disproportionation

Using Sodium Phenoxyacetate in a formulation with a pH < 4.0 creates a risk of disproportionation .[1] The salt will convert to the free acid, potentially precipitating out of solution or partitioning into lipid phases (e.g., in emulsions), altering the intended pharmacokinetic profile.

Excipient Compatibility[1]
  • Cation Compatibility: Incompatible with heavy metal salts (e.g.,

    
    , 
    
    
    
    ) at high concentrations due to the formation of insoluble phenoxyacetate salts.
  • Antimicrobial Synergy: The free acid form (at pH ~4) possesses mild antimicrobial properties, similar to phenoxyethanol, which can be leveraged in topical formulations.

Synthesis Precursor

In the synthesis of Penicillin V, the pKa dictates the extraction efficiency. The reaction mixture is acidified to pH < 3 to extract the unreacted phenoxyacetic acid into an organic solvent, leaving the product in the aqueous phase or precipitating it selectively.

References

  • PubChem. Phenoxyacetic Acid (Compound Summary).[1][3] National Library of Medicine. Available at: [Link][1]

  • Code of Federal Regulations. 40 CFR 796.3500 - Hydrolysis as a function of pH at 25 °C.[1] U.S. Government Publishing Office.[1] Available at: [Link][1]

  • O'Neil, M.J. (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition.[1] Royal Society of Chemistry. (Reference for pKa and Solubility data).

  • IUPAC.Dissociation Constants of Organic Acids in Aqueous Solution. (Reference for pKa 3.17 value).

Sources

An In-depth Technical Guide to the Chemical Structure of Sodium Phenoxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sodium phenoxyacetate, the sodium salt of phenoxyacetic acid, is a versatile organic compound with significant applications in the pharmaceutical and chemical industries. Its utility as a key starting material and intermediate stems from its specific chemical architecture, which combines an aromatic phenoxy group with a reactive carboxylate function. This guide provides a comprehensive technical overview of the chemical structure of sodium phenoxyacetate, delving into its molecular composition, bonding, and three-dimensional characteristics. Furthermore, it explores the practical implications of its structure through a detailed examination of its synthesis, spectroscopic signature, analytical quantification, and its role as a precursor in the synthesis of notable pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Molecular Structure and Physicochemical Properties

Sodium phenoxyacetate is an organic salt with the chemical formula C₈H₇NaO₃.[1][2] It is formed from the deprotonation of phenoxyacetic acid by a sodium base. The structure is characterized by a planar benzene ring linked to an acetate group via an ether linkage. The negative charge is delocalized across the two oxygen atoms of the carboxylate group, and the sodium ion is held by ionic forces.

Key Structural Features
  • Phenoxy Group: The phenyl ring (C₆H₅) attached to an oxygen atom. This aromatic moiety imparts lipophilicity to the molecule and is a key feature for its biological interactions and synthetic modifications.

  • Ether Linkage: The C-O-C bond connecting the phenyl ring to the acetyl group. This bond is generally stable but can be a site for metabolic cleavage in biological systems.

  • Carboxylate Group: The -COO⁻ group, which is responsible for the salt's solubility in polar solvents and serves as a primary site for chemical reactions, such as esterification or amidation, after protonation.

  • Ionic Bond: The electrostatic attraction between the negatively charged carboxylate group and the positively charged sodium ion (Na⁺).

Physicochemical Properties

A summary of the key physicochemical properties of sodium phenoxyacetate is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₈H₇NaO₃[1][2]
Molecular Weight 174.13 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 262-264 °C[4]
Water Solubility 223.6 g/L at 20 °C[4]
pKa (of phenoxyacetic acid) 3.17 at 20 °C[4]
CAS Number 3598-16-1[2][4]

Synthesis of Sodium Phenoxyacetate

A common and industrially scalable method for the preparation of sodium phenoxyacetate involves the Williamson ether synthesis, where phenol is reacted with chloroacetic acid in the presence of a strong base, such as sodium hydroxide.[5]

Reaction Mechanism

The synthesis proceeds in two main steps:

  • Deprotonation of Phenol: Sodium hydroxide deprotonates the hydroxyl group of phenol to form the more nucleophilic sodium phenoxide.

  • Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid, displacing the chloride ion to form phenoxyacetic acid. The excess sodium hydroxide then neutralizes the phenoxyacetic acid to yield sodium phenoxyacetate.

The overall reaction can be visualized as follows:

G cluster_reactants Reactants cluster_products Products phenol Phenol sodium_phenoxyacetate Sodium Phenoxyacetate phenol->sodium_phenoxyacetate + Chloroacetic Acid + 2 NaOH chloroacetic_acid Chloroacetic Acid chloroacetic_acid->sodium_phenoxyacetate naoh Sodium Hydroxide naoh->sodium_phenoxyacetate nacl Sodium Chloride h2o Water

Caption: Synthesis of Sodium Phenoxyacetate.

Experimental Protocol

The following is a representative protocol for the synthesis of sodium phenoxyacetate:[5]

  • Preparation of Sodium Hydroxide Solution: Prepare a 9-25% aqueous solution of sodium hydroxide in a reaction vessel equipped with a stirrer.

  • Addition of Reactants: To the sodium hydroxide solution, sequentially add phenol and chloroacetic acid. The molar ratio of chloroacetic acid to phenol is typically between 1:1 and 1.75:1, and the molar ratio of sodium hydroxide to phenol is between 2.5:1 and 3.125:1.

  • Reaction: Heat the reaction mixture to 75-95 °C and maintain this temperature for 2-4 hours with continuous stirring.

  • Crystallization: After the reaction is complete, cool the solution to 25-30 °C to induce crystallization of the sodium phenoxyacetate.

  • Isolation and Drying: Isolate the solid product by filtration (e.g., suction filtration or centrifugation) and dry the filter cake at 70-80 °C to obtain pure sodium phenoxyacetate.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of sodium phenoxyacetate.

Infrared (IR) Spectroscopy

The FT-IR spectrum of sodium phenoxyacetate exhibits characteristic absorption bands that confirm its functional groups. Key absorptions include:

  • Aromatic C-H Stretching: Typically observed around 3000-3100 cm⁻¹.

  • Aliphatic C-H Stretching: From the -CH₂- group, appearing around 2850-2960 cm⁻¹.

  • Asymmetric and Symmetric COO⁻ Stretching: Strong bands characteristic of the carboxylate anion, typically found around 1610 cm⁻¹ and 1410 cm⁻¹, respectively.

  • C-O-C (Ether) Stretching: Usually in the region of 1240 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR:

    • Aromatic Protons: Signals for the protons on the phenyl ring typically appear in the range of δ 6.8-7.3 ppm.

    • Methylene Protons: The two protons of the -OCH₂- group usually give a singlet at around δ 4.5 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Resonances for the carbons of the phenyl ring are observed between δ 114-158 ppm.

    • Methylene Carbon: The carbon of the -OCH₂- group typically appears around δ 65 ppm.

    • Carbonyl Carbon: The carboxylate carbon signal is found further downfield, usually around δ 174 ppm.

Analytical Methods for Quantification

Accurate quantification of sodium phenoxyacetate is crucial for quality control in manufacturing and for its use in further synthetic steps.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method can be developed for the assay of sodium phenoxyacetate. A general protocol would involve:

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.[6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier like acetonitrile or methanol.[6][7]

  • Detection: UV detection at a wavelength where the phenoxy group absorbs, typically around 225 nm.[6]

  • Quantification: Based on the peak area of the analyte compared to a standard of known concentration.

Non-Aqueous Titration

For the quantification of the sodium salt of a weak acid, non-aqueous titration is a suitable method.

  • Solvent: A non-aqueous solvent such as glacial acetic acid is used to dissolve the sample.[8]

  • Titrant: A standard solution of a strong acid in a non-aqueous solvent, such as 0.1 M perchloric acid in glacial acetic acid.[8]

  • Indicator: A visual indicator like crystal violet is used to determine the endpoint, which changes color from violet (basic) to yellowish-green (acidic).[9]

The reaction involves the protonation of the phenoxyacetate anion by the strong acid: C₆H₅OCH₂COO⁻Na⁺ + HClO₄ → C₆H₅OCH₂COOH + NaClO₄

Applications in Drug Development

The phenoxyacetic acid scaffold is present in numerous drugs with diverse therapeutic applications.[10] Sodium phenoxyacetate serves as a key building block for the synthesis of these and other pharmaceutical agents.

Precursor for Penicillin V Synthesis

Sodium phenoxyacetate is a crucial precursor in the industrial biosynthesis of Penicillin V (phenoxymethylpenicillin). In the fermentation process with Penicillium chrysogenum, the addition of sodium phenoxyacetate to the culture medium directs the biosynthesis to produce Penicillin V by providing the phenoxyacetyl side chain.

G cluster_process Penicillin V Biosynthesis sodium_phenoxyacetate Sodium Phenoxyacetate penicillium Penicillium chrysogenum Fermentation sodium_phenoxyacetate->penicillium Precursor penicillin_v Penicillin V penicillium->penicillin_v Biosynthesis

Caption: Role of Sodium Phenoxyacetate in Penicillin V Synthesis.

Intermediate for Synthesis of Other Drugs

Phenoxyacetic acid, readily available from its sodium salt, is a starting material for the synthesis of various drugs. For example, it is a precursor for the diuretic drug Ethacrynic Acid .[11][12] The synthesis involves the acylation of a substituted phenoxyacetic acid.[11]

Phenoxyacetic acid derivatives are also found in non-steroidal anti-inflammatory drugs (NSAIDs) like Tiaprofenic Acid .[10][13]

Stability and Degradation

Understanding the stability of sodium phenoxyacetate is critical for its storage, handling, and formulation. Forced degradation studies are employed to identify potential degradation pathways and products under various stress conditions.[14]

  • Hydrolysis: As an ester derivative, the ether linkage in phenoxyacetic acid can be susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving to form phenol and glycolic acid.

  • Oxidation: The aromatic ring and the ether linkage could be susceptible to oxidative degradation.

  • Photolysis: Exposure to UV light may induce degradation.

  • Thermal Stress: High temperatures can lead to decomposition.

A stability-indicating analytical method, such as the HPLC method described earlier, is essential to separate and quantify the parent compound from any degradation products.[15]

Conclusion

Sodium phenoxyacetate possesses a well-defined chemical structure that dictates its physicochemical properties and reactivity. Its synthesis is straightforward and scalable, and its structure can be unequivocally confirmed by modern spectroscopic methods. The presence of the phenoxyacetic acid backbone makes it a valuable intermediate in the pharmaceutical industry, most notably in the production of Penicillin V and as a starting point for the synthesis of other drugs. A thorough understanding of its chemical structure, as outlined in this guide, is fundamental for its effective utilization in research and drug development.

References

  • Moneeb, M. S., Elgammal, F., & Sabry, S. M. (2016). Development and validation of a stability indicating HPLC-diode array-fluorescence method for the determination of meclofenoxate hydrochloride and p-chlorophenoxyacetic acid. Journal of Applied Pharmaceutical Science, 6(07), 001-011.
  • Manchi, A. K. S., Shetty, A. S. K., & Satyanarayan, N. D. (2020). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in Pharmaceutical Formulations. Manipal Journal of Pharmaceutical Sciences, 6(1), 20-26.
  • Raghubabu, K., Mohan N., M., Kalyanaramu, B., Ramadas, C., & Narayanarao, M. (2012). Efficient and viable synthesis development for Tiaprofenic Acid in pharmaceutical industries. Research Journal of Pharmaceutical Dosage Forms and Technology, 4, 318–319.
  • Method of Analysis and Assay: Non-Aqueous Titrations. (2007, October 4). NSDL at NIScPR. Retrieved February 20, 2026, from [Link]

  • Sharma, A., & Bhan, M. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Kumar, R., et al. (2012).
  • Kim, S., et al. (1989). Synthesis of Tiaprofenic Acid. YAKHAK HOEJI, 33(4), 229-232.
  • Preparation method of tiaprofenic acid. (2012).
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
  • Phenoxyacetic acid derivatives - Nonmercurial diuretics. (n.d.). Pharmacy 180. Retrieved February 20, 2026, from [Link]

  • Non-aqueous titration. (2017).
  • SODIUM PHENOXYACETATE. (n.d.). Inxight Drugs. Retrieved February 20, 2026, from [Link]

  • Sodium phenoxyacetate. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Ethacrynic Acid. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Non Aqueous Titr
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Sodium phenoxyacetate monohydrate. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • sodium 2-phenoxyacetate. (n.d.). Stenutz. Retrieved February 20, 2026, from [Link]

  • Semester –I UNIT 2(b): Non-aqueous Titration. (n.d.). KK Wagh College of Pharmacy.
  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (2022).
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Review on development of forced degradation studies and its approaches on stability indicating method. (n.d.).
  • Etacrynic acid - Drug Discovery, History, Mechanism of action etc. (2020, October 20). ChemicalBook.
  • Bicking, J. B., Robb, C. M., Watson, L. S., & Cragoe, E. J., Jr. (1976). (Vinylaryloxy)acetic acids. A new class of diuretic agents. 2. (4-(3-Oxo-1-alkenyl)phenoxy)acetic acids. Journal of Medicinal Chemistry, 19(4), 544–547.
  • Non-aqueous titration. (n.d.). KK Wagh College of Pharmacy.
  • Bhinge, J. R., Kumar, R. V., & Sinha, V. R. (2008). A simple and sensitive stability-indicating RP-HPLC assay method for the determination of aceclofenac.
  • Morris, M. C., McMurdie, H. F., Evans, E. H., Paretzkin, B., de Groot, J. H., Hubbard, C. R., & Carmel, S. J. (n.d.). Standard x-ray diffraction powder patterns: - 13.
  • Preparation method of sodium phenoxyacetate. (2021).
  • Kuzma, M., Murányi, V., Mayer, M., Rozmer, Z., & Perjési, P. (2020). Development and validation of a stability-indicating HPLC assay method for determination of ethacrynic acid in solution formulation. HPLC-MS identification of hydrolytic and oxidative degradation products. Journal of Pharmaceutical and Biopharmaceutical Research, 2(1), 131-144.
  • Samanthula, G., Shrigod, V. V., & Patel, P. N. (2025). Validated Stability-Indicating Assay Method for Simultaneous Determination of Aceclofenac and Thiocolchicoside using RP-HPLC.
  • A Comparative Guide to Analytical Method Validation for Sodium Lactate Quantific
  • Separation of Sodium acetate on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Awad, H., & Aboul-Enein, H. Y. (2025). A Validated HPLC Assay Method for the Determination of Sodium Alginate in Pharmaceutical Formulations.

Sources

Thermal Degradation Profile of Sodium Phenoxyacetate: Mechanisms, Kinetics, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Phenoxyacetate (NaPA) , the sodium salt of phenoxyacetic acid, exhibits a distinct thermal stability profile characterized by a sharp melting-decomposition transition at approximately 266°C . Unlike its acid precursor, the salt form stabilizes the carboxylate moiety, delaying degradation until the crystal lattice collapses.

This technical guide provides a comprehensive analysis of the thermal degradation products, mechanistic pathways, and experimental protocols required for validating NaPA stability in pharmaceutical and agrochemical applications.

Physicochemical Properties & Thermal Stability

Sodium phenoxyacetate (


) is typically encountered as a white crystalline powder.[1] Its thermal behavior is dominated by strong ionic interactions which elevate the decomposition temperature compared to the free acid.
Critical Thermal Events
ParameterValueObservation
Molecular Weight 174.13 g/mol
Melting Point 262–266°CCritical Control Point: Decomposition occurs immediately upon melting.[2]
Dehydration 90–120°CLoss of water of crystallization (if hemihydrate form).
Onset of Pyrolysis ~267°CRapid mass loss; evolution of volatiles.
Residue (>600°C) ~30-40%Primarily Sodium Carbonate (

) and char.[2]

Expert Insight: The proximity of the melting point to the decomposition onset implies that NaPA cannot be processed in the melt phase without significant degradation.[2] Extrusion or hot-melt coating processes must be avoided or strictly temperature-controlled below 250°C.[2]

Mechanistic Pathways of Degradation

The thermal degradation of sodium phenoxyacetate proceeds via two competitive pathways: Decarboxylation and Ether Cleavage .

Primary Degradation Pathway (Radical Mechanism)

At temperatures exceeding 266°C, the ionic lattice breaks down, facilitating homolytic bond cleavage.

  • Initiation: Homolysis of the ether bond (

    
    ) or the carboxylate bond.[2]
    
  • Propagation:

    • Phenol Formation: The phenoxy radical abstracts a hydrogen (likely from the methylene group of a neighboring molecule) to form Phenol (

      
      ) .
      
    • Decarboxylation: The carboxylate radical releases Carbon Dioxide (

      
      )  and Carbon Monoxide (
      
      
      
      )
      . Note that in the presence of sodium, a significant portion of
      
      
      is trapped as Sodium Carbonate (
      
      
      )
      .
  • Termination: Radical recombination leads to carbonaceous char and minor coupling products (e.g., diphenylether derivatives).

Visualization of Degradation Logic

The following diagram illustrates the competitive pathways leading to the primary degradation products.

DegradationMechanism NaPA Sodium Phenoxyacetate (Solid Salt) Melt Melt Phase (~266°C) Lattice Collapse NaPA->Melt Heat Input Radicals Radical Intermediates (Ph-O• + •CH2-COONa) Melt->Radicals Homolytic Cleavage Phenol Phenol (PhOH) [Major Volatile] Radicals->Phenol H-Abstraction Gases Gases (CO, CO2) Radicals->Gases Decarboxylation Residue Solid Residue (Na2CO3 + Char) Radicals->Residue Recombination/Trapping Trace Trace Organics (Formaldehyde, Anisole) Radicals->Trace Side Reactions

Caption: Competitive thermal degradation pathways of Sodium Phenoxyacetate upon melting.[3]

Detailed Degradation Product Profile

Volatile Fraction (Evolved Gas Analysis)

These products are released into the headspace and can be detected via TGA-MS or Pyrolysis-GC/MS.[2]

ProductSourceDetection Signal (m/z)Risk Profile
Phenol Cleavage of phenoxy group94, 66Toxic: Skin irritant, permeable.[2]
Carbon Dioxide Decarboxylation44Asphyxiant (in confined bulk storage).
Carbon Monoxide Incomplete oxidation of carbonyl28Toxic: Requires ventilation.
Formaldehyde Oxidation of methylene (

) group
30Carcinogen: Trace levels possible.
Solid Residue (Ash)

Unlike the free acid which may volatilize completely, the sodium salt leaves a significant inorganic residue.

  • Sodium Carbonate (

    
    ):  The sodium ion traps evolved 
    
    
    
    to form stable carbonate. This residue is highly alkaline (
    
    
    in water).
  • Char (C): Amorphous carbon formed from the recombination of organic radicals.

Experimental Protocols for Stability Validation

To validate the stability of Sodium Phenoxyacetate in your specific formulation, use the following "Self-Validating" protocols.

Protocol A: TGA-MS (Thermogravimetric Analysis - Mass Spectrometry)

Objective: Determine exact onset temperature and identify evolved gases in real-time.[2]

  • Sample Prep: Weigh 10–15 mg of NaPA into an alumina pan. Do not crimp (allow gas escape).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Inert environment prevents secondary oxidation).
    
  • Ramp Profile:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 600°C.

  • MS Trigger: Scan m/z range 10–200. Focus on ions 18 (

    
    ), 28 (
    
    
    
    ), 44 (
    
    
    ), and 94 (Phenol).
  • Validation Criteria:

    • Water Loss: Step < 150°C indicates hydrates/moisture.[2]

    • Degradation:[4] Sharp mass loss step must correlate with m/z 94 (Phenol) peak.

Protocol B: Pyrolysis-GC/MS (Flash Pyrolysis)

Objective: Fingerprint the complex organic degradation products for impurity profiling.

  • Setup: Pyrolyzer coupled to GC-MS (Splitless mode).

  • Pyrolysis Temp: Set to 300°C (just above MP) and 600°C (complete charring).

  • Column: DB-5ms or equivalent non-polar column.

  • Analysis: Identify peaks using NIST library. Look for phenol, methyl-phenols, and diphenylether.[2]

Analytical Workflow Diagram

Workflow cluster_analysis Data Correlation Sample NaPA Sample (10mg) TGA TGA Furnace (N2 Atm, 10°C/min) Sample->TGA Load MS Mass Spec (Evolved Gas) TGA->MS Volatiles (Gas Line) Residue Ash Analysis (FTIR/XRD) TGA->Residue Solid Remnant ID: Phenol (m/z 94) ID: Phenol (m/z 94) MS->ID: Phenol (m/z 94) ID: CO2 (m/z 44) ID: CO2 (m/z 44) MS->ID: CO2 (m/z 44) ID: Na2CO3 ID: Na2CO3 Residue->ID: Na2CO3

Caption: Integrated TGA-MS workflow for simultaneous kinetic and qualitative analysis.

Safety & Regulatory Implications[1]

Handling Degraded Material

If Sodium Phenoxyacetate is accidentally overheated (>260°C):

  • Alkalinity Hazard: The residue contains Sodium Carbonate. Upon contact with moisture, it will generate a high pH solution (caustic).

  • Toxicity: The immediate area will be contaminated with Phenol vapor. Personnel must wear respiratory protection (organic vapor cartridge) and chemical-resistant gloves.[2]

Storage
  • Condition: Store below 30°C in tightly sealed containers.

  • Incompatibility: Avoid storage near strong acids (releases free Phenoxyacetic acid) or strong oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23687423, Sodium phenoxyacetate. Retrieved from [Link]

  • Xue, Y., et al. (2003). Theoretical Studies on the Gas-Phase Pyrolysis of 2-phenoxycarboxylic Acids. Journal of Computational Chemistry. (Mechanistic basis for phenol elimination). Retrieved from [Link]

Sources

Sodium Phenoxyacetate: Technical Safety Guide & Hazard Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sodium Phenoxyacetate Safety Data Sheet (SDS) Hazards Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Critical Distinction

Sodium Phenoxyacetate (CAS: 3598-16-1 ) is the sodium salt of phenoxyacetic acid, primarily utilized as a metabolic precursor in the biosynthesis of Penicillin V and as an intermediate in herbicide manufacturing. While often categorized as a general irritant, its structural properties demand specific handling protocols to prevent mucosal damage and ensuring experimental integrity.

CRITICAL SAFETY ALERT: Do NOT confuse Sodium Phenoxyacetate with Sodium Phenylacetate.

  • Sodium Phenoxyacetate (C₈H₇NaO₃): Penicillin V precursor; herbicide intermediate.

  • Sodium Phenylacetate (C₈H₇NaO₂): Treatment for Urea Cycle Disorders (Hyperammonemia).[1][2][3]

  • Risk: These compounds are not interchangeable . Administering Sodium Phenoxyacetate clinically in place of Sodium Phenylacetate could lead to therapeutic failure and potential toxicity due to the phenoxy-ether linkage, which alters metabolic processing.

Chemical Identity & Physicochemical Profile[4][5][6]

Understanding the physical state is the first step in risk mitigation. Sodium phenoxyacetate is a salt, meaning its primary exposure route in the lab is dust inhalation or contact with aqueous solutions.

PropertyDataRelevance to Safety
CAS Number 3598-16-1Unique identifier for SDS verification.
Formula C₆H₅OCH₂COONaContains an ether linkage; stable but reactive under strong acid conditions.
Molecular Weight 174.13 g/mol -
Appearance White to off-white crystalline powderHigh dust potential; requires respiratory protection.
Solubility Soluble in water (>200 g/L)Rapidly dissociates on moist mucous membranes, leading to immediate irritation.
pH (10% aq) ~8.0 – 9.5Mildly alkaline; buffers to the free acid (pH ~3) upon contact with biological acids.
Melting Point >260°CThermally stable under standard autoclaving conditions.

GHS Hazard Identification & Risk Assessment

While some suppliers list the substance as "Non-Hazardous" due to varying regulatory thresholds, the Precautionary Principle dictates treating it according to the most rigorous available data (e.g., TCI, PubChem), which classifies it as an Irritant .

GHS Classification (Warning)[7]
  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4]

Mechanistic Toxicology

The toxicity of sodium phenoxyacetate is largely derived from its dissociation into phenoxyacetic acid upon contact with physiological fluids.

  • Surface Irritation: The salt creates a hypertonic environment on moist skin/eyes, drawing out water and depositing the phenoxy-anion.

  • Acid Hydrolysis: In the stomach or on acidic skin mantles, the salt converts to the free acid (Phenoxyacetic acid, LD50 Oral Rat ~1500 mg/kg). This organic acid can penetrate lipid bilayers more effectively than the salt, leading to cellular irritation.

  • Systemic Effects: While less toxic than chlorinated phenoxy herbicides (e.g., 2,4-D), high systemic loads can disrupt ion channels and uncouple oxidative phosphorylation in mitochondria, though this is rare in laboratory settings.

Safe Handling Workflow & PPE Decision Tree

Effective safety is not about wearing all the gear, but the right gear for the context. The following logic flow ensures protection without impeding dexterity.

Diagram 1: PPE & Handling Logic Flow

Caption: Decision matrix for selecting Personal Protective Equipment (PPE) based on the physical state of Sodium Phenoxyacetate.

G Start Handling Sodium Phenoxyacetate State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Solution Aqueous Solution State->Solution DustRisk Risk: Inhalation & Dust Explosion Solid->DustRisk SplashRisk Risk: Splash & Skin Absorption Solution->SplashRisk Hood Engineering Control: Use Fume Hood / Weighing Enclosure DustRisk->Hood SolidPPE REQUIRED PPE: 1. N95/P2 Respirator 2. Safety Goggles (Tight seal) 3. Nitrile Gloves Hood->SolidPPE SolPPE REQUIRED PPE: 1. Safety Glasses w/ Side Shields 2. Nitrile Gloves (0.11mm) 3. Lab Coat SplashRisk->SolPPE

Experimental Protocols: Penicillin V Precursor Preparation

Sodium phenoxyacetate is the limiting precursor in the fermentation of Penicillium chrysogenum to produce Penicillin V (Phenoxymethylpenicillin). The following protocol ensures a sterile, stable stock solution for bioreactor addition.

Protocol: 20% (w/v) Sodium Phenoxyacetate Stock Solution

Objective: Prepare 1 L of sterile precursor solution for fed-batch fermentation.

Materials:

  • Sodium Phenoxyacetate (CAS 3598-16-1), High Purity (>98%).[6]

  • Deionized Water (Milli-Q or equivalent).

  • 0.22 µm Polyethersulfone (PES) Filter Unit.

  • pH Meter.

Step-by-Step Methodology:

  • Dissolution (Exothermic Check):

    • In a 2 L beaker, add 800 mL of deionized water.

    • Slowly add 200 g of Sodium Phenoxyacetate while stirring magnetically.

    • Note: The dissolution is endothermic; the solution may cool. Ensure complete dissolution before proceeding.

  • pH Adjustment (Self-Validating Step):

    • Measure the pH.[7][8] It should naturally fall between 8.0 and 9.5 .

    • Validation: If pH < 7.5, contamination with free acid or other impurities is likely. Discard and check raw material.

    • Adjustment: If used for sensitive fungal cultures, adjust pH to 7.0–7.5 using dilute H₂SO₄ or NaOH to match the bioreactor setpoint, preventing culture shock.

  • Volume Normalization:

    • Top up to 1000 mL with deionized water.

  • Sterilization:

    • Preferred: Filter sterilize using a 0.22 µm PES membrane. (Autoclaving can cause minor decarboxylation or ether cleavage if pH is not strictly controlled).

  • Storage:

    • Store at 4°C. Stable for 3 months.

Diagram 2: Biosynthetic Role of Sodium Phenoxyacetate

Caption: Pathway showing the incorporation of Sodium Phenoxyacetate into the Penicillin V scaffold by Penicillium chrysogenum.

Pathway Precursor Sodium Phenoxyacetate (Exogenous Precursor) Acyltrans Enzyme: Acyltransferase (aat gene product) Precursor->Acyltrans Supplied to Media ACV ACV Tripeptide (Intermediate) IPN Isopenicillin N ACV->IPN Cyclization PenV Penicillin V (Phenoxymethylpenicillin) IPN->PenV Side Chain Exchange SideChain Side Chain Exchange Acyltrans->SideChain SideChain->PenV

Emergency Response Architecture

In the event of exposure, the chemical's solubility facilitates rapid decontamination, but also rapid absorption into mucous membranes.

ScenarioImmediate ActionRationale
Eye Contact Irrigate for 15 mins with saline/water. Lift eyelids.The salt is hypertonic; immediate dilution prevents corneal desiccation and acid burns.
Skin Contact Wash with soap and water. Remove contaminated clothing.[5]Prevents transdermal absorption of the free acid form.
Inhalation Move to fresh air.[5] If wheezing occurs, seek medical attention.Dust causes mechanical and chemical irritation to alveoli.
Spill (Solid) Do NOT sweep dry. Dampen with wet paper towels, then scoop.Dry sweeping generates dust aerosols (inhalation hazard).
Spill (Liquid) Absorb with vermiculite or sand. Neutralize with dilute bicarbonate if acidic.Prevents spread into drainage systems (aquatic toxicity).

Regulatory Landscape[2][4]

  • TSCA (USA): Listed (Active).[4]

  • EINECS (EU): 222-746-8.[9]

  • REACH: Registered as an intermediate.

  • Ecological Note: Phenoxyacetic acid derivatives can be toxic to aquatic life. Do not dispose of stock solutions down the sink; use approved organic waste streams.

References

  • PubChem. (2024). Sodium Phenoxyacetate Compound Summary. National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: Sodium Phenoxyacetate. [Link] (Generalized link for ECHA database access).

  • Harris, E. H. (1990). The Phenoxy Herbicides. In: Handbook of Pesticide Toxicology. Academic Press.
  • Sheehan, J. C. (1957).[10] The Synthesis of Penicillin V. Journal of the American Chemical Society.[10] [Link]

Sources

Methodological & Application

Protocol for sodium phenoxyacetate synthesis from phenol and chloroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Sodium Phenoxyacetate (SPA) from phenol and chloroacetic acid via Williamson Ether Synthesis. Unlike standard laboratory recipes that often yield products contaminated with sodium chloride or glycolic acid, this protocol utilizes a Self-Validating Acid-Base Purification Loop .[1]

By isolating the intermediate phenoxyacetic acid—a crystalline solid with a sharp melting point—researchers can gravimetrically and thermally validate purity before the final conversion to the sodium salt. This methodology is specifically designed for drug development workflows where pharmaceutical-grade purity (>99%) is required for downstream applications (e.g., penicillin V precursors, herbicide standards).[1]

Safety Briefing (Critical)

WARNING: This protocol involves highly hazardous reagents. All manipulations must occur in a functioning fume hood.

ReagentHazard ClassCritical Handling Note
Phenol DANGER Rapidly absorbed through skin; causes severe chemical burns and systemic toxicity.[1] Solid phenol is as dangerous as liquid. Use butyl rubber or neoprene gloves (nitrile offers limited protection).
Chloroacetic Acid DANGER Highly corrosive and toxic.[1] Readily penetrates skin.[1] Hydrolyzes to glycolic acid and HCl in moist air.[1]
Sodium Hydroxide CORROSIVE Exothermic reaction with water.[1] Causes immediate eye damage.

Reaction Mechanism & Logic

The synthesis proceeds via an


 nucleophilic substitution.[2][3] The reaction is thermodynamically driven by the formation of the stable ether linkage and kinetically controlled by the concentration of the phenoxide nucleophile.
Mechanistic Pathway[5]
  • Deprotonation: Phenol (

    
    ) is deprotonated by NaOH to form the phenoxide anion (strong nucleophile).[1] Chloroacetic acid (
    
    
    
    ) is neutralized to sodium chloroacetate.[1]
  • Substitution (

    
    ):  The phenoxide attacks the electrophilic 
    
    
    
    -carbon of the chloroacetate, displacing the chloride ion.
  • Side Reaction Control: High temperature and excessive alkalinity can hydrolyze chloroacetic acid to glycolic acid.[1] This protocol controls pH and temperature to minimize this pathway.[1]

Pathway Diagram

ReactionMechanism Phenol Phenol (C6H5OH) Phenoxide Sodium Phenoxide (Nucleophile) Phenol->Phenoxide Deprotonation NaOH NaOH (Base) NaOH->Phenoxide Chloroacetate Sodium Chloroacetate (Electrophile) NaOH->Chloroacetate Transition Transition State [SN2 Attack] Phenoxide->Transition CAA Chloroacetic Acid CAA->Chloroacetate Neutralization Chloroacetate->Transition Product Sodium Phenoxyacetate (Product) Transition->Product NaCl NaCl (Byproduct) Transition->NaCl

Figure 1: Mechanistic pathway of the Williamson Ether Synthesis for Sodium Phenoxyacetate.[1]

Experimental Protocol

Reagent Stoichiometry

To ensure complete conversion of the limiting reagent (Phenol) and maintain basicity, we use a slight excess of Chloroacetic acid and Base.

ComponentRoleEquivalents (Eq)Mass/Vol (Example Scale)
Phenol Limiting Reagent1.09.4 g (0.1 mol)
Chloroacetic Acid Electrophile1.2511.8 g (0.125 mol)
NaOH (Solid) Base2.510.0 g (0.25 mol)
Water SolventN/A~40 mL total
Phase A: Synthesis (The Reaction)
  • Preparation of Sodium Phenoxide:

    • In a 250 mL round-bottom flask (RBF), dissolve 5.0 g of NaOH in 15 mL of water.[1]

    • Add 9.4 g of Phenol.[1] Stir until the solution is homogeneous. Note: The solution may turn slightly pink due to trace oxidation; this is normal.

  • Preparation of Sodium Chloroacetate:

    • In a separate beaker, dissolve 11.8 g of Chloroacetic acid in 15 mL of water.

    • Slowly add 5.0 g of NaOH (dissolved in minimal water) to this solution with cooling (ice bath). Caution: Exothermic.

    • Ensure the pH of this solution is ~7-8 before combining.[1]

  • Coupling:

    • Add the Sodium Chloroacetate solution to the Sodium Phenoxide solution in the RBF.

    • Add a magnetic stir bar and attach a reflux condenser.[1]

    • Heat to reflux (approx. 100°C) for 3 to 4 hours .

    • Checkpoint: The solution should remain clear to slightly amber.[1] Turbidity indicates unreacted phenol or oiling out.[1]

Phase B: The Acid-Base Purification Loop (Self-Validating Step)

Rationale: Direct evaporation of the reaction mixture yields Sodium Phenoxyacetate contaminated with NaCl. To obtain pharmaceutical grade purity, we isolate the water-insoluble free acid first.

  • Acidification:

    • Cool the reaction mixture to room temperature.

    • Immerse the flask in an ice bath.[1]

    • Slowly add Concentrated HCl (12 M) dropwise with vigorous stirring until pH < 2.

    • Observation: A thick white precipitate of Phenoxyacetic Acid will form immediately.[1]

  • Filtration & Wash:

    • Vacuum filter the solid using a Buchner funnel.[1]

    • Wash 1: Wash with ice-cold water (3 x 20 mL) to remove NaCl and unreacted glycolic acid.[1]

    • Wash 2: Wash with a small amount of cold petroleum ether (optional) to remove trace unreacted phenol.[1]

  • Validation (Quality Control):

    • Dry a small sample of the solid.

    • Measure Melting Point: Target = 98–100°C .

    • Decision Gate: If MP is <96°C, recrystallize the acid from hot water before proceeding.

Phase C: Conversion to Sodium Salt
  • Neutralization:

    • Weigh the dried, purified Phenoxyacetic Acid (assume

      
       grams).
      
    • Calculate the stoichiometric amount of NaOH required:

      
      
      
    • Dissolve the calculated NaOH in the minimum amount of HPLC-grade water.[1]

    • Add the purified acid to the NaOH solution. Stir until fully dissolved (pH should be ~7.5 - 8.0).

  • Isolation:

    • Method A (Lyophilization): Freeze dry the solution to obtain a fluffy white powder (Highest Purity).

    • Method B (Crystallization): Evaporate water under reduced pressure until a slurry forms, then cool to 4°C. Filter and dry.

Workflow Visualization

Workflow cluster_synthesis Synthesis Phase cluster_purification Acid-Base Purification Loop cluster_final Salt Conversion Mix Mix Phenol + NaOH + Chloroacetic Acid Reflux Reflux @ 100°C (3-4 Hours) Mix->Reflux Acidify Acidify with HCl (pH < 2) Precipitate Free Acid Reflux->Acidify Filter Filter & Wash (Removes NaCl) Acidify->Filter QC QC Check: Melting Point (Target: 98-100°C) Filter->QC QC->Filter Fail (Recrystallize) Neutralize Dissolve in Stoichiometric NaOH QC->Neutralize Pass Dry Lyophilize or Crystallize Neutralize->Dry Final Pure Sodium Phenoxyacetate Dry->Final

Figure 2: Operational workflow emphasizing the Acid-Base Purification Loop.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (<60%) Incomplete reaction or hydrolysis of chloroacetic acid.[1]Ensure reflux is vigorous. Check that pH remained basic (>9) during reflux.
Product is Sticky/Brown Oxidation of phenol or presence of oils.[1]Recrystallize the acid intermediate from hot water. Use decolorizing charcoal if necessary.
Melting Point < 96°C Contamination with Phenol or Glycolic Acid.[1]Wash the acid precipitate thoroughly with cold water (removes glycolic acid) and petroleum ether (removes phenol).
Salt is Hygroscopic Excess NaOH in final step.[1]Ensure strict stoichiometry during the final neutralization (Phase C).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for Williamson ether synthesis conditions and phenoxyacetic acid properties).

  • PubChem Database. Phenoxyacetic acid (CID 19188).[1] National Center for Biotechnology Information.[1] Available at: [Link] (Accessed Feb 2026).[1]

  • Google Patents.Preparation method of sodium phenoxyacetate (CN113788750A). Available at: (Demonstrates industrial relevance of the aqueous phase synthesis).

Sources

Application Note: Sodium Phenoxyacetate Precursor Feeding Strategy for Penicillin V Fermentation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biosynthesis of Penicillin V (Phenoxymethylpenicillin) by Penicillium chrysogenum requires the exogenous supply of a side-chain precursor, phenoxyacetic acid (POAA).[1][2] Unlike Penicillin G, where the precursor (phenylacetic acid) is moderately toxic, POAA presents a sharper toxicity profile and a complex solubility challenge.

This guide details a precision fed-batch strategy using Sodium Phenoxyacetate (Na-POAA). The core objective is to maintain a residual precursor concentration within the "Goldilocks Zone" (0.3 – 0.8 g/L). Levels below this range trigger the accumulation of 6-aminopenicillanic acid (6-APA) and p-hydroxy-Penicillin V; levels above it induce severe metabolic uncoupling and biomass lysis.

Mechanistic Basis & Scientific Rationale

The Biosynthetic "Bottleneck"

Penicillin V biosynthesis culminates in the exchange of the L-α-aminoadipyl side chain of Isopenicillin N for phenoxyacetic acid. This reaction is catalyzed by Acyl-CoA:Isopenicillin N Acyltransferase (IAT) .

  • The Dilemma: The IAT enzyme has a relatively high

    
     for the phenoxyacetyl-CoA substrate, implying that higher intracellular precursor levels drive faster reaction rates.
    
  • The Constraint: Phenoxyacetic acid is a weak acid (pKa ~3.17). In the acidic environment of the vacuole or cytoplasm, the protonated form can freely diffuse across membranes, acting as an uncoupler of oxidative phosphorylation . It dissipates the proton motive force (PMF), halting ATP synthesis and stalling growth.

Why Sodium Phenoxyacetate?

We utilize the sodium salt (Na-POAA) rather than the free acid for the feed stock:

  • Solubility: Free POAA is poorly soluble in water (<1 g/L at low pH), making concentrated feeds impossible. Na-POAA allows for feed stocks up to 30-50% (w/v).

  • pH Control: Feeding the salt reduces the acid load on the bioreactor, minimizing the volume of base (NaOH/NH₄OH) required for pH maintenance.

Pathway Visualization

The following diagram illustrates the critical role of the precursor and the feedback inhibition loops.

PenV_Pathway Precursor Sodium Phenoxyacetate (Feed) Intra_POAA Intracellular POAA (Toxic Excess) Precursor->Intra_POAA Transport Activated_POAA Phenoxyacetyl-CoA Intra_POAA->Activated_POAA Ligase Toxicity Uncoupling of Oxidative Phosphorylation Intra_POAA->Toxicity > 1.0 g/L PenV Penicillin V (Product) Activated_POAA->PenV Side-chain Exchange ByProducts 6-APA / p-OH-PenV (Low Precursor) Activated_POAA->ByProducts Insufficient ACV ACV Tripeptide IPN Isopenicillin N ACV->IPN IPNS IPN->PenV IAT (Acyltransferase)

Figure 1: Biosynthetic pathway highlighting the critical junction where Phenoxyacetyl-CoA is incorporated. Excess precursor leads to toxicity (red), while deficiency leads to by-products (grey).

Pre-Fermentation Protocols

Precursor Stock Preparation (40% w/v)
  • Reagent: Phenoxyacetic acid (Solid, >98% purity) and NaOH (pellets).

  • Target: 400 g/L Na-POAA solution.

Protocol:

  • In a stirred vessel, add 600 mL of deionized water.

  • Slowly add 105 g of NaOH pellets. Allow to dissolve and cool (exothermic).

  • Slowly add 400 g of Phenoxyacetic acid crystals. Stir continuously.

    • Note: The solution will heat up. Ensure complete dissolution.

  • Adjust final volume to 1.0 L .

  • Check pH; it should be > 7.0. If acidic, precipitation will occur.

  • Sterilization: Autoclave at 121°C for 20 minutes. Na-POAA is heat stable at alkaline pH.

Inoculum Strategy
  • Strain: High-yielding P. chrysogenum industrial isolate.[3]

  • Seed Train: Do not add precursor to the seed stage. The seed culture should focus purely on biomass accumulation. Precursor adaptation is not required until the production phase.

Fermentation & Feeding Strategy

The "Ramp and Hold" Strategy

We employ a fed-batch approach.[4] The precursor feed is decoupled from the carbon (glucose) feed to ensure precise control.

Phase 1: Batch Growth (0 – 24 hours)

  • Goal: Rapid biomass accumulation.

  • Precursor: None.

  • Trigger: End of batch phase is marked by a sharp rise in Dissolved Oxygen (DO) or pH (depletion of initial glucose).

Phase 2: Transition & Ramp (24 – 40 hours)

  • Goal: Induce IAT enzyme without shocking the cells.

  • Action: Initiate Na-POAA feed linearly.

  • Rate: Ramp from 0 to 0.5 g/L/h (normalized to broth volume).

Phase 3: Production / Steady State (40h – End)

  • Goal: Maintain residual [POAA] at 0.5 ± 0.2 g/L .

  • Feedback Control: Adjust feed rate based on HPLC offline measurements every 4-6 hours.

Feeding Logic Diagram

The following logic governs the variable speed pump for the precursor.

Feed_Logic Sample Sample Broth (Every 4h) HPLC HPLC Analysis (Residual POAA) Sample->HPLC Decision Decision Matrix HPLC->Decision Input g/L Increase Increase Feed (+10%) Decision->Increase < 0.3 g/L Maintain Maintain Rate Decision->Maintain 0.3 - 0.7 g/L Decrease Decrease Feed (-20%) Decision->Decrease 0.7 - 1.2 g/L Stop Emergency Stop (2h) Decision->Stop > 1.2 g/L

Figure 2: Feedback control loop for precursor feeding based on residual concentration.

Analytical Protocol (HPLC)[5][6][7][8][9]

To execute the strategy above, rapid and accurate quantification is non-negotiable.

Method: Reverse-Phase HPLC Equipment: Agilent 1260 or equivalent with UV detector.

ParameterSpecification
Column C18 (e.g., Lichrospher 100 RP-18, 5 µm, 250 x 4.6 mm)
Mobile Phase 75% Phosphate Buffer (10mM, pH 3.5) : 25% Acetonitrile
Flow Rate 1.0 mL/min
Wavelength 220 nm (for max sensitivity) or 254 nm
Injection Vol 20 µL
Run Time ~15-20 mins

Sample Preparation:

  • Take 2 mL broth.

  • Centrifuge at 10,000 rpm for 5 mins (remove biomass).

  • Filter supernatant through 0.22 µm PTFE filter.

  • Dilute 1:10 with Mobile Phase.

Retention Times (Approx):

  • Phenoxyacetic Acid: ~6-8 min

  • Penicillin V: ~12-14 min

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Pen V, High 6-APA Precursor starvation.Increase Na-POAA feed rate immediately. Check for feed line blockage.
DO Spike + pH Rise Metabolic crash due to toxicity.STOP precursor feed. Reduce glucose feed. Wait for DO to drop before restarting.
High p-OH-Pen V Strain hydroxylating precursor.Ensure residual POAA is not too low (enzyme competition). Consider strain improvement.[5]
Precipitation in Feed Tank pH of stock solution < 7.[6]Add NaOH to stock solution until clear.

References

  • Nielsen, J., et al. (1994). High exogenous concentrations of phenoxyacetic acid are crucial for a high penicillin V productivity in Penicillium chrysogenum.[2] Applied Microbiology and Biotechnology. Link

  • Oniscu, C., et al. (2001).[6] Selective separation of Penicillin V from phenoxyacetic acid using liquid membranes. Chemical Engineering Journal. Link

  • Renard, J.M., et al. (2014). Penicillium chrysogenum Takes up the Penicillin G Precursor Phenylacetic Acid by Passive Diffusion. Applied and Environmental Microbiology. Link

  • Intelligen, Inc. (2020).[7] Penicillin V Production via Fermentation - Process Modeling and Techno-Economic Assessment. SuperPro Designer Examples. Link

  • Gershater, J.L., et al. (2007). Biosynthesis of beta-lactam antibiotics. In: Comprehensive Biotechnology. Link

Sources

Application Notes and Protocols for the Crystallization and Yield Optimization of Sodium Phenoxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

Sodium phenoxyacetate is a key intermediate in the synthesis of various pharmaceuticals, including penicillin V, and serves as a building block in the development of novel agrochemicals and other specialty chemicals. The purity and crystalline form of sodium phenoxyacetate are critical quality attributes that can significantly impact downstream processing, formulation, and the final product's efficacy and safety. This document provides a comprehensive guide to the crystallization of sodium phenoxyacetate, with a focus on process understanding, yield optimization, and impurity control. Drawing from established methodologies and fundamental crystallization principles, these application notes offer both detailed protocols and the scientific rationale behind them to empower researchers in developing robust and scalable crystallization processes.

Physicochemical Properties of Sodium Phenoxyacetate

A thorough understanding of the physicochemical properties of sodium phenoxyacetate is fundamental to designing an effective crystallization process.

PropertyValueSource
Molecular Formula C₈H₇NaO₃
Molecular Weight 174.13 g/mol
Appearance White to off-white crystalline powder
Water Solubility Highly soluble (223.6 g/L at 20°C)
Melting Point Decomposes around 266.6 °C

The high solubility of sodium phenoxyacetate in water is a key consideration for its crystallization. While advantageous for upstream synthesis, it presents a challenge for achieving high recovery yields through simple cooling crystallization from aqueous solutions alone.

In-Situ Crystallization Following Synthesis

A highly efficient method for obtaining sodium phenoxyacetate is through direct crystallization from the reaction mixture following its synthesis. This one-pot approach is both time and resource-efficient, minimizing handling and potential for contamination.

Synthesis and Crystallization Workflow

The synthesis of sodium phenoxyacetate is typically achieved through the Williamson ether synthesis, reacting phenol and chloroacetic acid in the presence of a strong base, such as sodium hydroxide. The subsequent crystallization is induced by cooling the reaction mixture.

Reactants Phenol + Chloroacetic Acid in NaOH(aq) Reaction Reaction at 75-95°C Reactants->Reaction Heat Cooling Cooling Crystallization (e.g., to 25-30°C) Reaction->Cooling Controlled Cooling Filtration Solid-Liquid Separation (Filtration/Centrifugation) Cooling->Filtration Drying Drying (e.g., 70-80°C) Filtration->Drying Product High Purity Sodium Phenoxyacetate Drying->Product Start Crude Sodium Phenoxyacetate Dissolution Dissolve in a suitable solvent (e.g., Water) Start->Dissolution Addition Add Anti-solvent (e.g., Acetone, Isopropanol) dropwise with stirring Dissolution->Addition Crystallization Crystallization Addition->Crystallization Isolation Isolate Crystals (Filtration) Crystallization->Isolation Product Purified Sodium Phenoxyacetate Isolation->Product

Caption: General workflow for the anti-solvent crystallization of sodium phenoxyacetate.

Troubleshooting and Further Considerations

  • Low Yield: If the yield is lower than expected, consider decreasing the final crystallization temperature, increasing the holding time at the final temperature, or ensuring that the pH of the reaction mixture is sufficiently alkaline.

  • Low Purity: Impurities can be addressed by optimizing the molar ratios of the reactants to minimize unreacted starting materials. Recrystallization, either by cooling or anti-solvent addition, is a highly effective method for purity enhancement.

  • Crystal Size and Morphology: The crystal size distribution can be influenced by the cooling rate, stirring speed, and the presence of impurities. Slower cooling and moderate stirring generally favor the growth of larger crystals.

Conclusion

The crystallization of sodium phenoxyacetate is a critical step in its manufacturing process, directly influencing its quality and suitability for downstream applications. The in-situ cooling crystallization method offers an efficient and high-yielding route to a pure product. For further purification and optimization, anti-solvent crystallization presents a versatile alternative. By understanding the underlying principles and systematically optimizing key parameters such as molar ratios, temperature profiles, and solvent systems, researchers can develop robust and scalable crystallization processes for sodium phenoxyacetate, ensuring consistent quality and high productivity.

References

  • Preparation method of sodium phenoxyacetate. CN113788750A.
  • Preparation method of sodium phenoxyacetate. Patsnap Eureka. Available at: [Link]

  • PubChem Compound Summary for CID 23687423, Sodium phenoxyacetate. National Center for Biotechnology Information. Available at: [Link]

  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. ResearchGate. Available at: [Link]

  • Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. PubMed. Available at: [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. Available at: [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. Available at: [Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC. Available at: [Link]

Application Note: Optimizing UV Detection Wavelengths for Sodium Phenoxyacetate HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a definitive protocol for selecting the optimal Ultraviolet (UV) detection wavelength for Sodium Phenoxyacetate (SPA) using High-Performance Liquid Chromatography (HPLC). While often analyzed at standard aromatic wavelengths, SPA exhibits distinct spectral behaviors depending on mobile phase pH and solvent composition. This guide delineates a Dual-Wavelength Strategy —utilizing 270–275 nm for high-selectivity quantitation and 210–220 nm for high-sensitivity trace analysis—ensuring robust method performance compliant with ICH Q2(R1) standards.

Introduction & Chemical Basis[1][2][3]

The Chromophore

Sodium Phenoxyacetate (CAS: 3598-16-1) is the sodium salt of phenoxyacetic acid. Its UV absorption is driven by the phenoxy group (an ether-linked benzene ring).

  • Primary Absorption (E-Band): Occurs at ~200–220 nm . This transition (

    
    ) is intense but lacks specificity and is prone to solvent cutoff interference.
    
  • Secondary Absorption (B-Band): Occurs at ~268–275 nm . This benzenoid band is weaker (

    
    ) but highly specific to the aromatic ether structure, offering a stable baseline with minimal solvent noise.
    
The pH Factor

In Reverse Phase HPLC (RP-HPLC), acidic mobile phases (pH 2.5–3.5) are standard to suppress the ionization of the carboxylic acid group (


), ensuring sharp peak shapes. Under these conditions, Sodium Phenoxyacetate is converted to Phenoxyacetic Acid .
  • Implication: The UV spectrum used for detection must correspond to the acid form, not the salt form dissolved in water.

Strategic Wavelength Selection

The choice of wavelength dictates the method's "Fitness for Purpose."

FeatureHigh Sensitivity (210–220 nm) High Selectivity (270–275 nm)
Target Application Trace impurity analysis (ppm level).Assay (Purity), Content Uniformity.
Signal Intensity High (10x–50x stronger).Moderate.
Solvent Compatibility Strict: Requires Acetonitrile (ACN).[1] Methanol causes high background noise.Flexible: Compatible with Methanol and ACN.[2]
Interference Risk High (detects buffer impurities, solvent cut-offs).Low (specific to aromatics).
Linearity Range Limited at high concentrations (detector saturation).Excellent dynamic range.
Decision Logic Workflow

The following diagram illustrates the decision process for selecting the correct wavelength based on analytical goals.

MethodDevelopment Start Start: Define Analytical Goal GoalCheck Is the goal Trace Analysis (LOD < 0.1%) or Assay? Start->GoalCheck Trace Trace Analysis / Impurities GoalCheck->Trace Trace Assay Assay / Purity Quantitation GoalCheck->Assay Assay SelectLow Select 210 - 220 nm Trace->SelectLow SolventCheck Mobile Phase Constraint: Must use Acetonitrile SelectLow->SolventCheck Validate Validation: Check S/N Ratio and Linearity SolventCheck->Validate SelectHigh Select 270 - 275 nm Assay->SelectHigh SolventFlex Mobile Phase Flexibility: Methanol or Acetonitrile SelectHigh->SolventFlex SolventFlex->Validate

Figure 1: Decision tree for selecting UV wavelengths based on sensitivity vs. selectivity requirements.

Detailed Experimental Protocol

Reagents & Equipment
  • Standard: Sodium Phenoxyacetate (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).[3]
    
  • System: HPLC with PDA (Photodiode Array) or VWD (Variable Wavelength Detector).

Mobile Phase Preparation
  • Buffer (pH 3.0): Dissolve 1.36 g

    
     in 1 L water. Adjust pH to 3.0 ± 0.05 with dilute phosphoric acid. Filter through 0.22 µm membrane.
    
  • Mobile Phase A: Phosphate Buffer pH 3.0.

  • Mobile Phase B: Acetonitrile (for 210 nm) OR Methanol (for 275 nm).

Chromatographic Conditions

This generic protocol is adaptable for both isocratic and gradient modes.

ParameterCondition
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry)
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Vol 10–20 µL
Isocratic Ratio 60:40 (Buffer : Organic)
Detection Channel A: 275 nm (Primary Quantitation) Channel B: 210 nm (Impurity Check)
Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 50 mg Sodium Phenoxyacetate in 50 mL Mobile Phase.

    • Note: Using mobile phase as the diluent prevents "solvent shock" peaks at the void volume.

  • Working Standard (50 µg/mL): Dilute 2.5 mL Stock into 50 mL Mobile Phase.

Method Validation & Performance

Spectral Verification (PDA Scan)

Perform a stop-flow scan or peak-slice scan from 190–400 nm.

  • Observation: You will observe a local maximum at 268–270 nm and a valley around 240 nm. The absorbance rises sharply below 230 nm.[4][5]

  • Recommendation: Set the reference wavelength (if using PDA) to 360 nm (bandwidth 100 nm) to correct for baseline drift.

Linearity & Sensitivity Comparison

The following data typifies the performance difference between the two wavelengths.

Parameter275 nm (Selectivity) 210 nm (Sensitivity)
Linearity (

)
> 0.999 (10–200 µg/mL)> 0.999 (0.5–50 µg/mL)
LOD (S/N = 3) ~ 0.5 µg/mL~ 0.02 µg/mL
LOQ (S/N = 10) ~ 1.5 µg/mL~ 0.06 µg/mL
Baseline Noise Very Low (< 0.05 mAU)Moderate (Solvent dependent)
Troubleshooting Common Issues

Issue 1: Drifting Baseline at 210 nm

  • Cause: Thermal instability or low-quality Methanol.

  • Fix: Switch organic modifier to Acetonitrile (UV cutoff <190 nm). Ensure column temperature is stable.

Issue 2: Negative Peaks

  • Cause: Sample solvent has lower UV absorbance than the mobile phase.

  • Fix: Dissolve standards and samples strictly in the mobile phase.

Issue 3: Peak Tailing

  • Cause: Partial ionization of the acid.

  • Fix: Lower mobile phase pH to 2.8–3.0 to ensure the molecule is fully protonated (neutral form).

References

  • United States Environmental Protection Agency (EPA). (1994). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Link

  • Manchi, A.K.S., et al. (2020).[6] "A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate." Manipal Journal of Pharmaceutical Sciences. Link

  • ResearchG

    
    ) of Selected Phenolic Acids." Phenolic Acids in Foods: An Overview of Analytical Methodology. Link
    
  • Starna Scientific. "HPLC UV Detector Qualification: Reference Materials." (General reference for UV cutoff and wavelength accuracy). Link

Sources

Troubleshooting & Optimization

Troubleshooting low yield in sodium phenoxyacetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Process Optimization

Status: Active | Ticket ID: SPA-SYN-001 Assigned Specialist: Senior Application Scientist

Introduction: The Yield Paradox

Welcome to the technical support hub for Williamson Ether Synthesis. If you are experiencing low yields (<60%) in the synthesis of sodium phenoxyacetate, you are likely encountering a specific set of competing kinetic factors.

The synthesis of sodium phenoxyacetate involves the


 nucleophilic substitution of chloroacetate by a phenoxide anion. While theoretically simple, the reaction suffers from a critical "parasitic" side reaction: the alkaline hydrolysis of chloroacetic acid.

The Core Conflict:

  • Desired Reaction (

    
    ):  Phenoxide + Chloroacetate 
    
    
    
    Phenoxyacetate + Cl⁻
  • Competitor (Hydrolysis): Hydroxide + Chloroacetate

    
     Glycolate + Cl⁻
    

Because hydroxide (


) is a smaller, harder nucleophile than phenoxide (

), it often attacks the chloroacetate faster, especially at high temperatures or incorrect concentrations, converting your starting material into useless glycolic acid.

Module 1: Diagnostic & Root Cause Analysis

Before altering your protocol, review the following kinetic drivers.

The pKa Mismatch (The "pH Shock")
  • Phenol pKa: ~10.0[1]

  • Chloroacetic Acid (CAA) pKa: ~2.85[2]

The Issue: If you add acidic CAA directly to a solution of sodium phenoxide, the pH drops instantly. The phenoxide is protonated back to phenol (inactive nucleophile), while the CAA remains susceptible to hydrolysis by any remaining base. The Fix: Always maintain a pH > 11. The best practice is to pre-neutralize CAA to Sodium Chloroacetate before addition, or add it simultaneously with NaOH.

The Solubility Trap (Isolation Failure)

The Issue: Researchers often report "0% yield" because they attempt to filter sodium phenoxyacetate directly from the aqueous reaction mixture. The Reality: Sodium phenoxyacetate is highly water-soluble.[3] If you filter the reaction mixture, the product passes through into the filtrate.[4] The Fix: You must isolate the intermediate Phenoxyacetic Acid (insoluble in water) via acidification, then reconvert to the sodium salt.

Module 2: Optimized Protocol (The "Gold Standard")

This protocol maximizes the


 rate while suppressing hydrolysis and solving the isolation issue.
Step 1: Preparation of Reagents (Stoichiometry is Vital)
  • Phenol: 1.0 equivalent[4][5]

  • Chloroacetic Acid (CAA): 1.2 – 1.5 equivalents (Excess compensates for hydrolysis)

  • NaOH: 2.5 – 3.0 equivalents (Total base for deprotonation and neutralization)

  • Solvent: Water (High concentration is preferred; approx 3-4M relative to phenol)

Step 2: The Reaction (Temperature & Addition)
  • Phenoxide Formation: Dissolve Phenol and 1.0 eq of NaOH in water. Stir for 15 mins to ensure complete formation of Sodium Phenoxide.

  • CAA Neutralization (Critical): In a separate vessel, neutralize CAA with Na₂CO₃ or dilute NaOH to pH ~7-8 to form Sodium Chloroacetate .

  • Addition: Add the Sodium Chloroacetate solution dropwise to the Phenoxide solution.

  • Reaction: Heat to 85-95°C for 3–4 hours.

    • Note: Do not reflux vigorously (>105°C) as this accelerates hydrolysis of the chloroacetate faster than the substitution reaction [1, 2].

Step 3: Isolation (The Acidification Route)
  • Cooling: Cool reaction mixture to room temperature.

  • Acidification: Slowly add concentrated HCl until pH reaches 1.0 – 2.0.

    • Observation: A thick white precipitate will form. This is Phenoxyacetic Acid (Not the sodium salt).

  • Filtration: Filter the solid. The filtrate contains NaCl, Glycolic acid, and unreacted reagents.

  • Purification: Wash the cake with cold water to remove trapped salts.

  • Conversion (Final Product): Suspend the wet Phenoxyacetic Acid cake in water and add stoichiometric NaOH (or Na₂CO₃) until pH is 7.5–8.0. The solid will dissolve.

  • Crystallization: Evaporate or spray dry to obtain pure Sodium Phenoxyacetate.

Module 3: Visualizing the Troubleshooting Logic

The following diagram maps the chemical pathways and decision points for troubleshooting.

G Start Start: Low Yield Detected Check_Isolation Are you filtering directly from reaction mix? Start->Check_Isolation Solubility_Issue ISSUE: Product is dissolved. Yield loss is physical. Check_Isolation->Solubility_Issue Yes Check_Temp Reaction Temp > 100°C? Check_Isolation->Check_Temp No Fix_Acidify FIX: Acidify to pH 1 to precipitate Free Acid Solubility_Issue->Fix_Acidify Hydrolysis_Issue ISSUE: Hydrolysis of Chloroacetate (Glycolic Acid formation) Check_Temp->Hydrolysis_Issue Yes Check_Add Adding Acidic CAA directly? Check_Temp->Check_Add No Fix_Temp FIX: Lower temp to 85°C. Increase CAA equivalents. Hydrolysis_Issue->Fix_Temp pH_Issue ISSUE: pH Shock. Phenoxide protonates to Phenol. Check_Add->pH_Issue Yes Fix_Neutralize FIX: Pre-neutralize CAA to Sodium Chloroacetate pH_Issue->Fix_Neutralize

Figure 1: Decision tree for diagnosing yield loss in Williamson Ether Synthesis of Sodium Phenoxyacetate.

Module 4: Data & Symptom Analysis

Use this table to correlate your experimental observations with specific failures.

ObservationProbable CauseCorrective Action
No precipitate upon cooling Product is highly soluble (Sodium salt form).Do not filter. Acidify with HCl to pH 1 to crash out the free acid [3].
Low Yield (<40%) + Sweet/Ester smell High hydrolysis of chloroacetate to glycolate.Reduce Temp to 80-90°C. Increase CAA excess to 1.5 eq. Ensure water content is not excessive.
Rapid pH drop upon addition Acidic CAA consuming the base.Pre-neutralize CAA to Sodium Chloroacetate before adding to the reaction vessel.
Product MP is low (<98°C) Phenol contamination (incomplete reaction).Wash the acidified precipitate with dilute ethanol or ether to remove unreacted phenol.
Heavy inorganic residue Trapped NaCl in the final product.The "Acidification Route" (Step 3 above) naturally separates NaCl in the filtrate.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a solvent to improve yield? A: While ethanol is common in general Williamson synthesis, it is not recommended for sodium phenoxyacetate if you want high purity. Sodium chloroacetate has poor solubility in ethanol, slowing the reaction. Furthermore, separating the byproduct (NaCl) from the product is harder in ethanol than in the aqueous acidification method [4].

Q: Why do I need excess Chloroacetic Acid? A: Hydrolysis is inevitable in an alkaline aqueous medium. Kinetic studies show that at 85°C, the hydrolysis rate is significant.[6] Using 1.2–1.5 equivalents of CAA ensures that enough electrophile remains available for the phenoxide to attack, even after some is lost to water [1, 2].

Q: My final product is yellow/orange. Why? A: This indicates oxidation of unreacted phenol or polymerization of side products. Ensure you are using high-quality phenol and consider conducting the reaction under a nitrogen blanket if color is critical. Washing the intermediate acid precipitate thoroughly usually removes this color.

References

  • Li, W., Chang, S., Chen, X., Qi, X., & Sun, H. B. (2014).[6][7] Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Asian Journal of Chemistry, 26(11), 3404-3406.

  • Jortner, J., & Rabani, J. (1962). The Decomposition of Chloroacetic Acid in Aqueous Solutions. The Journal of Physical Chemistry, 66(11), 2081-2084.

  • PubChem.[8] (n.d.). Sodium Phenoxyacetate Compound Summary. National Library of Medicine.

  • Google Patents. (2021). CN113788750A - Preparation method of sodium phenoxyacetate.[9]

Sources

Technical Support Center: High-Purity Sodium Phenoxyacetate Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: OPEN Topic: Impurity Removal (Phenolic Species) Operator: Senior Application Scientist

Introduction: The Impurity Landscape

Welcome to the technical support hub. If you are synthesizing or purifying Sodium Phenoxyacetate (SPA), you are likely dealing with the classic Williamson Ether Synthesis equilibrium.

The primary impurity, unreacted phenol , is not just a yield loss—it is a downstream poison. Phenol (


) and Phenoxyacetic Acid (

) have distinct physicochemical behaviors.[1] The failure to remove phenol usually stems from treating them as similar organic species, rather than exploiting their massive acidity difference.

Below are the three most common "Support Tickets" we receive, resolved with validated protocols.

Ticket #01: "I have bulk phenol (>5%) in my crude product."

Status: Critical Root Cause: Incomplete alkylation or poor phase separation. Solution: The pH-Differential Liquid-Liquid Extraction (LLE).

You cannot wash phenol out of Sodium Phenoxyacetate with water alone because both are water-soluble. You must exploit the


 to force them into opposite phases.
The "Sweet Spot" Protocol

The goal is to keep the Product (SPA) in the Aqueous Phase (ionized) and force the Impurity (Phenol) into the Organic Phase (neutral).

  • Dissolution: Dissolve your crude solid in water (approx. 10% w/v solution).

  • The pH Adjustment (Critical Step):

    • Measure the pH.[2] It is likely

      
       (highly alkaline) from the synthesis.
      
    • Action: Slowly add dilute

      
       or 
      
      
      
      until the pH reaches 8.0 – 8.5 .
    • The Science: At pH 8.5:

      • Phenol (

        
         10):  Exists primarily as neutral 
        
        
        
        . It loses its charge and becomes lipophilic.
      • Phenoxyacetate (

        
         3.7):  Remains 100% ionized (
        
        
        
        ). It stays hydrophilic.
  • Extraction:

    • Add an organic solvent (Ethyl Acetate or Diethyl Ether). Ratio: 1:1 vol/vol.

    • Shake vigorously and separate phases.

    • Result: Phenol migrates to the organic layer; Product stays in the water.

  • Validation: Repeat extraction 2x.

Visualizing the Pathway

pH_Extraction_Logic Start Crude SPA Mixture (pH > 11) Acidify Adjust pH to 8.0 - 8.5 (Dilute HCl) Start->Acidify State_Check Chemical State Check: Phenol -> Neutral (Ph-OH) SPA -> Ionized (R-COO-) Acidify->State_Check Solvent Add Organic Solvent (EtOAc / Ether) Acidify->Solvent Phase_Sep Phase Separation Solvent->Phase_Sep Org_Phase Organic Phase (Contains Phenol) Phase_Sep->Org_Phase Lipophilic Species Aq_Phase Aqueous Phase (Contains Purified SPA) Phase_Sep->Aq_Phase Hydrophilic Species

Figure 1: The pH-differential extraction logic relies on the 6-log difference in acidity constants between the impurity and the product.

Ticket #02: "My product is off-white/pinkish."

Status: Quality Warning Root Cause: Oxidative degradation of residual phenol (Quinone formation). Solution: Recrystallization with Mother Liquor Management.

Even trace phenol can oxidize to form colored quinones. If extraction (Ticket #01) isn't enough, you need physical separation via crystal lattice exclusion.

Recrystallization Guide
ParameterSpecificationCausality / Reasoning
Solvent System Water (with trace NaOH) SPA has a steep solubility curve in water (highly soluble hot, less soluble cold). Trace NaOH prevents hydrolysis.
Temperature Heat to 90°C , Cool to 4°C Maximizes yield. Rapid cooling promotes smaller crystals but traps less mother liquor (impurity).
Additives Activated Carbon (1-2% wt) Carbon preferentially adsorbs planar aromatic impurities (colored bodies) and trace phenol.
Wash Solvent Isopropanol (Cold) Removes surface mother liquor where phenol concentrates. SPA is sparingly soluble in IPA.

Troubleshooting Tip: If crystals remain colored, do not just wash again. Redissolve, treat with activated carbon at 80°C for 30 minutes, filter hot, and then recrystallize.

Ticket #03: "How do I validate that the phenol is gone?"

Status: Verification Root Cause: Need for sensitive detection limits. Solution: Qualitative Field Test vs. Quantitative Assay.

Do not rely on smell. Phenol causes olfactory fatigue (nose blindness) rapidly.

Method A: The "Field Test" (Qualitative)
  • Reagent: 1% Ferric Chloride (

    
    ) solution.
    
  • Protocol: Dissolve 100mg of your final product in 2mL water. Add 2 drops of

    
    .
    
  • Interpretation:

    • Clear/Yellow: Negative (Clean).

    • Violet/Purple: Positive (Phenolic -OH present).

  • Mechanism:[3][4][5] Phenols form a violet coordination complex with Iron(III).

Method B: HPLC (Quantitative)

For pharmaceutical grade (>99.5%), you must use HPLC.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile : Water (buffered to pH 3 with Phosphate).

  • Wavelength: 270 nm (Phenol absorption max).

  • Self-Validation: If your retention times for Phenol and SPA are too close, lower the mobile phase pH. This suppresses SPA ionization, making it more hydrophobic and increasing its retention time, separating it from phenol.

Summary of Physicochemical Constants
Compound

Solubility (Water)Solubility (Ether)Behavior at pH 8.5
Sodium Phenoxyacetate ~3.7 (Acid)HighVery LowIonized (Soluble)
Phenol ~10.0ModerateHighNeutral (Insoluble)
References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem. Phenoxyacetic Acid (Compound Summary). National Library of Medicine. [Link]

  • PubChem. Phenol (Compound Summary). National Library of Medicine. [Link]

  • Patsnap. Preparation method of sodium phenoxyacetate (Patent CN113788750A).[Link]

  • Chemistry LibreTexts. Acid-Base Properties of Phenols.[Link]

Sources

Controlling pH drift during sodium phenoxyacetate fermentation feeding

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Controlling pH Drift in Fed-Batch Processes

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in microbial fermentation, specifically those utilizing sodium phenoxyacetate as a precursor, such as in the production of Penicillin V. As your Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific principles to diagnose and control pH drift effectively. Stable pH is not merely a process parameter; it is a direct reflection of your culture's metabolic health and a critical determinant of final product yield and purity.

This document is structured to help you solve problems actively. We will begin with a direct, scenario-based troubleshooting guide for common pH drift issues. This is followed by a comprehensive FAQ section to deepen your understanding of the system dynamics, and finally, detailed, field-tested protocols for essential procedures.

Part 1: Troubleshooting Guide - "My pH is Drifting, What Do I Do?"

This section is formatted as a direct response to the urgent questions that arise mid-fermentation.

Q1: My culture pH is consistently dropping, and my base pump is working overtime. What's happening and how do I fix it?

A downward pH trend is one of the most common observations in fed-batch fermentation. It's a direct indicator of a metabolically active culture, but excessive drift can inhibit growth and productivity.

Immediate Cause: The primary reason for a pH drop is the production of acidic byproducts. During the exponential growth phase, microorganisms consume carbon sources like glucose at a high rate. This rapid metabolism often leads to the secretion of organic acids (e.g., acetate, lactate, pyruvate) into the medium.[1] Additionally, the CO2 produced during respiration dissolves in the broth to form carbonic acid, further contributing to the pH decrease.[2]

Troubleshooting Workflow:

  • Verify Your Measurement System: Before altering your process, ensure your pH reading is accurate. An improperly calibrated or failing probe is a common source of "phantom" drift.

    • Action: Perform an immediate off-line check. Take a sterile sample from the bioreactor and measure its pH with a recently calibrated benchtop meter. Ensure the sample temperature matches the bioreactor for an accurate comparison.[3] If the readings differ significantly, follow the Protocol: Rigorous pH Probe Calibration and Health Check .

  • Analyze Your Feed Strategy: An overly rich carbon source in your feed can lead to "overflow metabolism," where the cells consume sugar faster than they can process it through primary respiration, shunting the excess to acid production pathways.

    • Action: Review the Carbon-to-Nitrogen (C:N) ratio of your feed medium. A high C:N ratio can exacerbate acid production.[4] Consider reducing the glucose concentration in the feed or implementing a more controlled, growth-rate-dependent feeding algorithm.

  • Assess Aeration and Dissolved Oxygen (DO): Inadequate oxygen can force facultative anaerobes into fermentative pathways that produce more acidic byproducts.

    • Action: Check your DO levels. If they are dropping below your setpoint (typically >30% for aerobic fungi like P. chrysogenum), increase agitation and/or airflow. Ensure your DO probe is also properly calibrated.

Q2: My culture pH is unexpectedly rising, forcing the acid pump on. This seems counterintuitive. What are the likely causes?

An upward pH trend is often more complex to diagnose than a downward trend. It typically points to a shift in substrate utilization by the culture.

Immediate Cause: A rising pH is most often caused by the consumption of nitrogen-containing compounds or previously produced organic acids.

  • Nitrogen Metabolism: When microorganisms utilize amino acids or peptides from complex nitrogen sources (like yeast extract or peptones), they deaminate these molecules, releasing ammonia (NH3) into the medium.[5][6] Ammonia dissolves to form ammonium (NH4+), consuming a proton and thereby increasing the pH.

  • Organic Acid Consumption: After the primary carbon source (e.g., glucose) is depleted, some microorganisms will switch to consuming the organic acids they previously secreted.[5] This consumption removes acids from the broth, leading to a net increase in pH.

Troubleshooting Workflow:

  • Confirm Probe Health: As with a pH drop, the first step is always to validate your measurement. A drifting probe can give false indications of a pH rise.

    • Action: Follow the same validation procedure as in Q1. An offset drift in the probe can manifest as a slow, steady "increase" in pH.

  • Analyze Substrate and Metabolite Levels: Understanding what your culture is consuming is key.

    • Action: If possible, take samples for HPLC analysis. Check for the depletion of your primary carbon source (glucose) and the consumption of organic acids. Measure ammonia concentration in the broth. A rise in ammonia concurrent with the pH increase is a strong indicator of amino acid metabolism.

  • Re-evaluate Feed Composition: The composition of your feed, particularly the nitrogen source, is a critical factor.

    • Action: If you are using a complex nitrogen source, the pH rise may be an expected part of the process. However, if it is happening too early or too rapidly, you may have an imbalance. Consider supplementing your feed with a more readily available carbon source or switching to a defined nitrogen source like ammonium sulfate, which has an acidifying effect upon consumption.[6] Be aware that the liberation of ammonia is a key metabolic event in penicillin production during the production phase.[7]

dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Troubleshooting Decision Tree for pH Drift.

Part 2: Frequently Asked Questions (FAQs)

Q3: What is the optimal pH for Penicillin V production using Penicillium chrysogenum?

The optimal pH for P. chrysogenum fermentation is biphasic. The process is typically divided into a growth phase and a production phase, each with its own ideal pH range.[7]

Fermentation PhaseTypical Optimal pH RangePrimary Metabolic Activity
Growth Phase (Trophophase) 4.5 - 5.5Rapid biomass accumulation, consumption of glucose and ammonia.[7]
Production Phase (Idiophase) 6.8 - 7.8Penicillin V synthesis, consumption of lactose/other sugars and amino compounds.[7]

Maintaining these distinct pH levels is crucial. The lower pH in the growth phase favors rapid and healthy mycelial growth. As the culture shifts to the production phase, the pH is allowed to rise to the optimal range for the penicillin biosynthetic enzymes.[7]

Q4: How does the sodium phenoxyacetate feed itself affect the pH?

Sodium phenoxyacetate is the salt of a weak acid (phenoxyacetic acid) and a strong base (sodium hydroxide). In solution, it has a slightly alkaline pH. However, its primary effect on the culture's pH comes from its metabolism, not its initial chemistry.

  • Buffering Capacity: The addition of the salt can contribute slightly to the buffering capacity of the medium.

  • Metabolic Consumption: The key event is the active uptake and incorporation of the phenoxyacetate precursor into the penicillin V molecule by the fungus.[8][9] This biotransformation is a complex enzymatic process. The net effect on proton concentration (pH) depends on the overall stoichiometry of the reaction, including the transport mechanism across the cell membrane. While the consumption of the anion might be expected to have an alkalinizing effect, this is often masked by the much larger pH shifts caused by primary carbon and nitrogen metabolism.

Q5: Can I use a strong buffer in my medium to prevent pH drift entirely?

While tempting, relying on a strong buffer to control pH is generally not advisable for fed-batch fermentations.

  • Masking Metabolic Information: A strong buffer can mask the pH changes that are valuable indicators of your culture's metabolic state.[10] Observing pH trends allows you to understand when the culture shifts from glucose to lactose consumption or when it begins producing key byproducts.

  • High Ionic Strength: High concentrations of buffering salts (e.g., phosphates) can increase the osmolarity of the medium to levels that may stress the cells and inhibit growth or product formation.

  • Toxicity/Metabolism of Buffer: Some buffer components can be metabolized by the organism, leading to unexpected pH shifts, or can be toxic at high concentrations.

The best practice is to have a moderately buffered initial medium and use an active pH control system (acid/base addition) that responds to the metabolic activity of the culture.[2][11]

dot graph TD { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Core Metabolic Influences on Fermentation pH.

Part 3: Protocols and Methodologies

Protocol: Rigorous pH Probe Calibration and Health Check

This protocol is a self-validating system. If your probe fails any of these checks, it should not be trusted for process control.

I. Pre-Calibration Inspection and Cleaning:

  • Visual Inspection: Carefully remove the probe from its storage solution. Inspect the glass bulb for any cracks or scratches and the reference junction for discoloration or clogging.[12][13]

  • Rinsing: Rinse the probe thoroughly with deionized (DI) water. Gently dab it dry with a lint-free tissue; do not rub the glass bulb, as this can create a static charge.[12]

  • Cleaning (If Necessary):

    • For general buildup, soak the probe in 0.1 M HCl for several minutes, followed by a thorough DI water rinse.[12]

    • For oily films, clean with a mild detergent solution or ethanol for a few seconds, followed by a thorough DI water rinse.[12]

    • After cleaning, condition the probe by soaking it in pH 4.0 buffer for at least one hour.[13]

II. Two-Point Calibration:

  • Prepare Fresh Buffers: Use fresh, certified pH 7.00 and pH 4.01 (or 10.01, depending on your process range) buffer solutions.[3][12] Allow them to reach thermal equilibrium with the ambient temperature.

  • Zero Point (Offset) Calibration:

    • Immerse the clean probe in the pH 7.00 buffer. Stir gently to ensure no air bubbles are trapped on the sensor surface.[14]

    • Allow the reading to stabilize completely (this may take 1-2 minutes).

    • In your controller/transmitter, adjust the "Offset" or "Zero" to read exactly 7.00. Record the millivolt (mV) reading. A healthy probe should have an offset between -30 mV and +30 mV .[15]

  • Slope Calibration:

    • Rinse the probe with DI water and gently dab dry.

    • Immerse the probe in the pH 4.01 buffer and allow the reading to stabilize.

    • Adjust the "Slope" or "Span" on your controller to read exactly 4.01.

    • The controller will automatically calculate the slope. A healthy probe should have a slope between 92% and 102% .[15]

III. Post-Calibration Verification (Self-Validation):

  • Rinse the probe and place it back into the pH 7.00 buffer. The reading should return to 7.00 ± 0.05 without any adjustment.

  • If you have a third buffer (e.g., pH 10.01), rinse the probe and place it in this buffer. The reading should be within ±0.1 pH units of the buffer value. If it is not, the probe may have lost linearity and should be replaced.

ParameterHealthy RangePotential Issue if Out of Range
Offset (at pH 7.00) -30 mV to +30 mVContaminated or depleted reference electrolyte.[15]
Slope 92% - 102%Aging or fouled glass membrane; clogged junction.[15]
Protocol: Designing a pH-Neutral Fed-Batch Strategy (Conceptual)

This is an iterative experimental approach to balance your feed medium to minimize its impact on pH.

  • Establish a Baseline: Run your standard fed-batch process and log the pH trend alongside the cumulative addition of acid and base. This is your baseline pH drift profile.

  • Analyze the Baseline: Identify the phases of fermentation where the most significant acid or base is added.

    • Example: If a large amount of base is added during the initial 24 hours of feeding, it indicates your feed is causing significant acid production.

  • Formulate Test Feeds: Based on your analysis, create small batches of modified feed solutions to test.

    • To Counteract a pH Drop: Create a feed with a lower C:N ratio. Decrease the concentration of glucose and/or increase the concentration of your nitrogen source.

    • To Counteract a pH Rise: Create a feed with a higher C:N ratio or substitute a portion of the complex nitrogen source with an acidifying one like ammonium sulfate.

  • Run Small-Scale Trials: Use benchtop bioreactors to run the fermentation with the modified feed strategies. Monitor the pH and acid/base addition profiles.

  • Iterate and Optimize: Compare the results of the modified feeds to your baseline. The goal is to find a feed composition that results in the minimal total volume of acid/base addition over the course of the fermentation. This indicates a more balanced substrate consumption that is less disruptive to the culture's pH.

References
  • Eureka AI. (2025, May 9). How to Calibrate a pH Probe in a Bioreactor. Vertex AI Search.
  • Poblete, Z. (2018, March 16). DO & pH Probe Calibration for Optimized Measurement Results in Biopharma. Optek.
  • Holcman, A. (2023, February 1).
  • Meckey. (2023, November 24).
  • Wastech Controls. pH Probe Calibrations and Maintenance. Wastech Controls.
  • American Pharmaceutical Review. (n.d.). Hints and Tips to Improve Accuracy In DO and pH Measurement. American Pharmaceutical Review.
  • Google Patents. (2021). CN113788750A - Preparation method of sodium phenoxyacetate.
  • ResearchGate. (2015, November 3). Why is the pH increasing during fed-batch fermentation?.
  • Zhanghua. (2025, June 14). Biological Fermenter: Troubleshooting Common Issues. Zhanghua.
  • Henriksen, P., et al. (1998). High exogenous concentrations of phenoxyacetic acid are crucial for a high penicillin V productivity in Penicillium chrysogenum. Microbiology, 144(7), 2001-2006.
  • ResearchGate. (2012, November 1). Why does the pH change from neutral to alkaline in the fermentation broth of Bacillus culture?.
  • Tan, F. F., et al. (2015). Optimization of carbon and nitrogen sources and substrate feeding strategy to increase the cell density of Streptococcus suis. Bioengineered, 6(3), 154-159.
  • Teufel, R., et al. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences, 107(32), 14390-14395.
  • Karns, J. S., et al. (1988). Identification of a meta-cleavage pathway for metabolism of phenoxyacetic acid and phenol in Pseudomonas cepacia AC1100. Journal of Bacteriology, 170(4), 1890-1895.
  • Alicat Scientific. (n.d.). Four Methods to Control pH in Bioreactors.
  • Frontiers in Bioengineering and Biotechnology. (2022). Carbon and nitrogen optimization in solid-state fermentation for sustainable sophorolipid production using industrial waste. Frontiers.
  • Atlas Scientific. (2025, September 26). What Is pH Drift And How To Fix It? A Complete Troubleshooting Guide.
  • Yang, J. K., et al. (2005). Effects of carbon and nitrogen sources, carbon-to-nitrogen ratio, and initial pH on the growth of nematophagous fungus Pochonia chlamydosporia in liquid culture.
  • Mehta, R. J., et al. (1979). Decreased production of para-hydroxypenicillin V in penicillin V fermentations. Applied and Environmental Microbiology, 38(4), 751-753.
  • Emerson. (n.d.).
  • Patsnap Synapse. (2025, May 9). How to Optimize pH and DO in Fermentation.

Sources

Technical Support Center: Sodium Phenoxyacetate (SPA) Management in Penicillin V Fermentation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for bioprocess engineers and researchers optimizing Penicillin V (Phenoxymethylpenicillin) fermentation. It addresses the critical management of Sodium Phenoxyacetate (SPA), a necessary but cytotoxic precursor.

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Penicillium chrysogenum Fermentation, Precursor Toxicity, Fed-Batch Optimization

Introduction: The Precursor Paradox

In Penicillin V fermentation, Sodium Phenoxyacetate (SPA) acts as the donor of the hydrophobic side chain. Without it, the fungal biosynthetic machinery cannot convert Isopenicillin N into the final product. However, SPA is a weak acid toxin .

The Core Challenge: You must maintain a residual concentration high enough to saturate the acyltransferase enzyme (


 approx. 42 mM or ~6.4 g/L for maximum velocity, though rarely achievable in practice without toxicity) but low enough to prevent the "uncoupling" of oxidative phosphorylation.

In industrial practice, we do not run at


 saturation levels because the toxicity penalty outweighs the kinetic benefit. We operate in a "safe window" where the enzyme is active, but the fungus remains healthy.

Module 1: Critical Parameters & Toxicity Thresholds (FAQ)

Q1: What is the absolute toxicity limit for SPA in the broth?

A: While strain tolerance varies, the generally accepted toxicity threshold is 0.8 g/L (residual concentration).

  • Optimal Operating Range: 0.3 – 0.5 g/L .

  • Warning Zone: 0.6 – 0.8 g/L .

  • Critical Toxicity: >1.0 g/L . At this level, you will observe immediate cessation of respiration (DO spike) and potential biomass lysis.

Q2: Why exactly is SPA toxic to Penicillium chrysogenum?

A: The mechanism is twofold:

  • Uncoupling Effect (Primary): As a weak acid (

    
    ), SPA exists in equilibrium between its dissociated (ion) and undissociated (acid) forms. The undissociated acid freely permeates the cell membrane. Once inside the neutral cytosol (pH ~7.2), it dissociates, releasing a proton (
    
    
    
    ). The cell must burn ATP to pump these protons back out to maintain pH homeostasis. This "uncouples" energy generation from growth, draining the cell's energy reserves.
  • Enzyme Inhibition: High concentrations of Phenoxyacetyl-CoA can inhibit earlier steps in the pathway or induce stress responses that trigger autolysis (self-digestion of the mycelium).

Q3: How does pH influence SPA toxicity?

A: Drastically. Toxicity is proportional to the concentration of the undissociated acid , not the total salt.

  • Scenario: If your bioreactor pH drops from 6.5 to 6.0 while holding total SPA constant at 0.5 g/L, the toxic undissociated fraction increases by nearly 300% .

  • Guideline: Always maintain pH > 6.3 during the production phase to keep SPA predominantly in its ionized (less toxic) form.

Module 2: Troubleshooting Fermentation Anomalies

Use this decision matrix when you detect deviations in your fermentation metrics.

Scenario A: The "DO Spike" (Sudden Rise in Dissolved Oxygen)

Symptoms: DO rises rapidly from 30% to >80% without a change in agitation/airflow; pH may drop; CER (Carbon Dioxide Evolution Rate) crashes. Diagnosis: Metabolic crash likely due to precursor toxicity (SPA overdose). Immediate Action:

  • Halt SPA Feed: Stop the precursor pump immediately.

  • Check pH: If pH < 6.4, add base (Ammonia/NaOH) to raise it to 6.6–6.7. This forces the SPA into the ionized state, reducing immediate membrane toxicity.

  • Sample: Measure residual SPA. If >1.0 g/L, dilute the broth with fresh media if reactor volume permits, or wait for consumption (if cells are still viable).

Scenario B: Titer Stagnation (Flatlining Production)

Symptoms: Biomass is healthy (steady OUR), but Pen V titer is not increasing. Diagnosis: Precursor Starvation. Immediate Action:

  • Measure Residual SPA: It is likely <0.1 g/L.

  • Pulse Feed: Inject a bolus to bring concentration to 0.3 g/L.

  • Adjust Feed Rate: Increase the continuous feed rate by 10-15%.

Scenario C: High By-product Formation (OH-Pen V)

Symptoms: HPLC shows high levels of p-hydroxypenicillin V. Diagnosis: SPA concentration is too low. The fungus is hydroxylating the trace precursor or using alternative substrates. Action: Increase residual SPA target to the upper end of the safe window (0.5 g/L) to outcompete the hydroxylation reaction.

Module 3: Visualization of Toxicity & Logic

Figure 1: Mechanism of Action and Toxicity

This diagram illustrates the dual nature of SPA: it is a substrate for the Product (Pen V) but an inhibitor of the Energy (ATP) required to make it.

SPA_Pathway SPA_Ext SPA (External) (Feed) SPA_Int SPA (Internal) (Acid Form) SPA_Ext->SPA_Int Diffusion (pH dependent) CoA Phenoxyacetyl-CoA SPA_Int->CoA Activation Proton H+ Accumulation (Cytosolic Acidification) SPA_Int->Proton Dissociation AT Acyltransferase (Enzyme) CoA->AT IPN Isopenicillin N IPN->AT PenV Penicillin V (Product) AT->PenV Side-chain Exchange Mito Mitochondria (ATP Gen) Proton->Mito Uncoupling (Inhibition)

Caption: SPA enters the cell as a weak acid. While it activates to form Penicillin V, excess accumulation releases protons, uncoupling mitochondrial respiration and halting growth.

Figure 2: Feed Rate Adjustment Logic

A self-validating control loop for your fermentation process.

Feed_Logic Start Measure Residual SPA (HPLC/Offline) Decision Concentration (C) Start->Decision Low C < 0.2 g/L (Starvation) Decision->Low Optimal 0.3 < C < 0.5 g/L (Target Zone) Decision->Optimal High C > 0.6 g/L (Toxic Risk) Decision->High Action_Low Action: 1. Pulse 0.1 g/L 2. Increase Feed +10% Low->Action_Low Action_Opt Action: Maintain Current Rate Optimal->Action_Opt Action_High Action: 1. Stop Feed 2h 2. Check pH (>6.5) 3. Resume at -20% High->Action_High Action_Low->Start Re-test 4h Action_Opt->Start Re-test 4h Action_High->Start Re-test 2h

Caption: Decision matrix for adjusting SPA feed rates based on residual concentration analysis.

Module 4: Standard Operating Procedure (SOP) for SPA Feeding

Preparation of Precursor Stock
  • Solubility: Phenoxyacetic acid is poorly soluble. Use Sodium Phenoxyacetate .

  • Concentration: Prepare a 30-50% (w/v) stock solution.

  • Sterilization: Autoclave at 121°C for 20 mins. The salt is heat stable. Alternatively, filter sterilize (0.2 µm) if combined with heat-labile components.

Feeding Protocol (Fed-Batch)
  • Phase 1 (Growth): 0 – 24 hours. NO FEED. Allow biomass to accumulate without weak acid stress.

  • Phase 2 (Induction): 24 – 30 hours. Start feed at a low linear rate (e.g., 0.5 mg/g-biomass/hr).

  • Phase 3 (Production): 30 hours – End.

    • Implement the Logic Loop (Figure 2).

    • Couple feeding to Glucose feed: A common ratio is 1:10 (SPA : Glucose) by mass, adjusted by residual measurements.

Analytical Validation
  • Method: HPLC (C18 column).

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0).

  • Detection: UV at 215 nm or 268 nm.

  • Frequency: Every 4–6 hours during peak production.

References

  • National Institutes of Health (PubMed). High exogenous concentrations of phenoxyacetic acid are crucial for a high penicillin V productivity in Penicillium chrysogenum. [Link]

  • Google Patents. CN113388658A - Method for improving penicillin fermentation production unit. [1]

  • SSRN. Selective separation of Penicillin V from phenoxyacetic acid using liquid membranes (Toxicity Limits). [Link]

  • ResearchGate. Penicillin V Production via Fermentation - Process Modeling and Techno-Economic Assessment. [Link]

Sources

Preventing sodium phenoxyacetate precipitation in culture media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Phenoxyacetate (NaPA) is the critical side-chain precursor for Penicillin V biosynthesis.[1] While highly soluble in its dissociated state, it presents a dual-precipitation risk in fermentation environments: pH-dependent reversion to insoluble phenoxyacetic acid (PAA) and cation-mediated crystallization (calcium phenoxyacetate).[1]

This guide addresses the "Solubility Cliff"—the narrow operational window where precursor availability is maximized without triggering precipitation events that crash bioreactor titers or damage mechanical seals.

Module 1: The Chemistry of Precipitation

Understanding the "Why" before the "How"

Precipitation in Penicillin V fermentation usually stems from two distinct mechanisms. Diagnosing which one is occurring is the first step to resolution.

Acid Reversion (The pH Cliff)

Sodium phenoxyacetate is the salt of a weak acid. The pKa of phenoxyacetic acid is approximately 3.17 .

  • Mechanism: In the stock solution (pH > 7.0), it exists as the soluble phenoxyacetate ion (

    
    ). Upon entering a bioreactor (typically pH 6.0–6.5), if local mixing is poor, the local pH at the feed injection point can drop. If it approaches the pKa, 
    
    
    
    protonates to
    
    
    (Phenoxyacetic acid).[1]
  • Solubility Delta:

    • Sodium Phenoxyacetate: > 100 g/L[1]

    • Phenoxyacetic Acid: < 1.0 g/L (at 20°C)[1]

The Common Ion Effect (Calcium Bridge)

Fungal fermentation media often contains high calcium levels (2–5 g/L


) to support hyphal morphology.
  • Mechanism: Phenoxyacetate ions can cross-link with divalent calcium ions, forming Calcium Phenoxyacetate (

    
    ).
    
  • Risk Factor: This is often temperature-dependent. Unlike many salts, calcium carboxylates often exhibit inverse solubility or reduced solubility at high temperatures (e.g., during sterilization if mixed incorrectly).

Visualizing the Solubility Logic

SolubilityLogic Start Precipitation Event Detected CheckpH Check Local pH at Feed Point Start->CheckpH CheckCa Check Media Calcium Level CheckpH->CheckCa Local pH > 5.0 AcidForm Diagnosis: Acid Reversion (Phenoxyacetic Acid Crystals) CheckpH->AcidForm Local pH < 4.0 SaltForm Diagnosis: Calcium Salt (Ca-Phenoxyacetate) CheckCa->SaltForm Ca++ > 2.0 g/L Action1 Action: Increase Feed Injection Velocity Move Feed Pipe to High-Shear Zone AcidForm->Action1 Action2 Action: Reduce Stock Concentration Switch to Fed-Batch Calcium Addition SaltForm->Action2

Figure 1: Diagnostic decision tree for identifying the root cause of precursor precipitation.[1]

Module 2: Stock Solution Preparation Protocol

The Foundation of Stability

Objective: Create a stable, high-concentration stock solution (20–30% w/v) that resists precipitation during storage and feeding.

Reagents
  • Sodium Phenoxyacetate (Solid, >98% purity)[1]

  • WFI (Water for Injection) or RO Water[1]

  • 5N NaOH (for pH adjustment)[1]

  • 0.22 µm PES Filter (for sterilization)[1]

Step-by-Step Protocol
  • Calculation: Target a concentration of 200–250 g/L . Do not exceed 300 g/L, as viscosity increases, impeding rapid dispersion in the reactor.

  • Dissolution:

    • Heat water to 35–40°C .

    • Add NaPA slowly under continuous magnetic stirring.[1]

    • Critical Check: Measure pH.[1][2][3] NaPA is naturally alkaline, but if the solid is aged/degraded, pH may be lower.

  • pH Adjustment:

    • Adjust stock pH to 7.5 – 8.5 using NaOH.

    • Why? Keeping the stock significantly above the bioreactor pH (6.5) provides a "buffering shield" against acid reversion during the split-second of injection.

  • Sterilization:

    • Do NOT Autoclave. Heat sterilization of concentrated precursors can lead to degradation (phenol formation) or caramelization.[1]

    • Filter Sterilize using a 0.22 µm PES or PVDF membrane into a sterile feed bottle.[1]

Module 3: Bioreactor Feeding Strategy

Preventing "The Shock"

The moment the drop of concentrated precursor hits the fermentation broth is the most critical. You must maximize Micromixing Efficiency .

Feed Location
  • Wrong: Dropping onto the liquid surface.

    • Result: Poor dispersion, high local concentration, immediate acid precipitation (white haze).

  • Correct: Subsurface "Dip Tube" injection.[1]

    • Placement: The tube outlet should be located directly below the bottom impeller or in the high-shear zone of the agitator. This ensures the precursor is diluted 1000-fold within milliseconds.

Continuous vs. Pulse Feeding
  • Pulse Feeding: Causes "sawtooth" concentration profiles.[1] The peak of the sawtooth often exceeds the solubility limit of the Calcium salt.

  • Continuous Feeding: Use a peristaltic pump ramped to biomass growth (Exponential Feed). Keep residual NaPA levels in the broth between 0.5 – 1.0 g/L .

Data: Solubility Thresholds
ParameterSafe Operating RangeDanger ZoneConsequence
Stock pH 7.5 – 9.0< 6.0Stock instability (Acid crystals)
Broth pH 6.0 – 6.8< 5.5In-situ precipitation
Residual NaPA 0.2 – 1.0 g/L> 2.5 g/LToxicity & Ca-Salt precipitation
Temperature 24°C – 28°C< 20°CReduced solubility

Module 4: Troubleshooting & FAQs

Q1: I see a white, milky haze immediately after adding the precursor. What is it?

Diagnosis: This is likely Phenoxyacetic Acid precipitation due to "pH Shock."[1] The Fix:

  • Check your feed rate.[1] If it's too fast, the local pH drops before the buffer can compensate.

  • Verify agitation speed. Increase RPM momentarily during addition to improve mixing

    
    .
    
  • Ensure you are feeding into the liquid (subsurface), not onto it.

Q2: Crystalline deposits are forming on the impeller blades and baffles.

Diagnosis: This is likely Calcium Phenoxyacetate . It tends to nucleate on metal surfaces where shear creates localized supersaturation.[1] The Fix:

  • Lower the calcium concentration in the initial batch media.

  • Switch to a "Split-Feed" strategy: Feed Calcium separately from the precursor, or use a chelated calcium source (though this is more expensive).[1]

  • Reduce the steady-state concentration of NaPA.[1] You may be overfeeding relative to the fungal consumption rate.

Q3: Can I autoclave NaPA with the glucose feed?

No.

  • Maillard Reactions: Glucose + NaPA + Heat can lead to complex degradation products.[1]

  • Precipitation: If the glucose feed contains trace minerals (Ca/Mg), you will form insoluble salts inside the feed tank. Always feed NaPA as a dedicated, separate stream.

Q4: My HPLC shows high residual NaPA, but penicillin production has stalled.

Diagnosis: Precursor Toxicity.[1][4] Explanation: High levels of phenoxyacetate (>2 g/L) are toxic to Penicillium chrysogenum. The fungus stops producing Penicillin V and focuses on survival/detoxification. The Fix: Stop the feed immediately. Allow the fungus to metabolize the excess (washout). Resume feeding at 50% of the previous rate only when residuals drop below 0.5 g/L.

References

  • Precursor Feeding Kinetics

    • Nielsen, J., & Jorgensen, H. S. (1995).[1] Metabolic control analysis of the penicillin biosynthetic pathway in a high-yielding strain of Penicillium chrysogenum. Biotechnology Progress.

    • Key Finding: Established the toxicity threshold and values for phenoxyacetic acid uptake.
  • Solubility & Thermodynamics

    • Mota, F. L., et al. (2012).[1] Aqueous solubility of some pharmaceutical compounds: Comparison between experimental data and predictive models. European Journal of Pharmaceutical Sciences.

    • Key Finding: Detailed the pKa-dependent solubility curves for weak organic acids similar to PAA.
  • Bioprocess Engineering Standards

    • Stanbury, P. F., Whitaker, A., & Hall, S. J. (2016). Principles of Fermentation Technology. Butterworth-Heinemann.[1]

    • Context: Standard protocols for continuous feeding and sterilization of heat-labile precursors.[1]

  • Calcium Interaction in Fungal Media

    • Papagianni, M. (2004).[1] Fungal morphology and metabolite production in submerged mycelial processes. Biotechnology Advances.

    • Context: Discusses the role of Calcium in hyphal tip growth and the risks of salt precipit

Sources

Technical Support Center: Resolving Co-elution of Sodium Phenoxyacetate in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Co-elution and Selectivity Issues for Sodium Phenoxyacetate Last Updated: October 26, 2023

Executive Summary: The Core Challenge

Sodium Phenoxyacetate (Na-PAA) presents a classic chromatographic paradox. As a salt, it is highly water-soluble, but its active moiety, Phenoxyacetic Acid (PAA) , is a weak acid with a hydrophobic aromatic ring.

The most common failure mode in analyzing this compound is co-elution with the void volume or polar impurities (like Phenol) . This occurs because, at neutral pH, the molecule is fully ionized (deprotonated), rendering it too polar to retain on a standard C18 stationary phase.

This guide treats your HPLC method as a tunable system. We will move beyond "trying a different column" to engineering the separation based on the fundamental pKa and hydrophobicity of the analyte.

Module 1: Critical Diagnostics (Start Here)

Before altering your method, determine the "Species State" of your analyte inside the column.

The "Chameleon" Effect: Sodium Phenoxyacetate dissociates instantly in the mobile phase. The retention is governed entirely by the pH of your mobile phase, not the salt form you weighed out.

  • pKa of Phenoxyacetic Acid: ~3.17

  • pH > 4.2: Analyte is >90% Ionized (COO⁻). Result: Elutes at Void (t0). Co-elutes with salts/matrix.

  • pH < 2.2: Analyte is >90% Unionized (COOH). Result: Strong Retention. Co-elutes with hydrophobic impurities.

  • pH 2.8 – 3.2: Mixed mode. Result: Sensitive retention shifts (Risk of poor robustness).

Visualizing the Decision Pathway

Troubleshooting_Logic Start ISSUE: Co-elution of Sodium Phenoxyacetate Check_pH Step 1: Check Mobile Phase pH Start->Check_pH Is_pH_High Is pH > 3.5? Check_pH->Is_pH_High High_pH_Result Analyte Ionized (Too Polar) Elutes in Void Is_pH_High->High_pH_Result Yes Is_pH_Low Is pH < 3.0? Is_pH_High->Is_pH_Low No Action_Acidify ACTION: Lower pH to 2.8 - 3.0 (Suppress Ionization) High_pH_Result->Action_Acidify Coelution_Type Identify Co-eluting Impurity Is_pH_Low->Coelution_Type Impurity_Phenol Impurity: Phenol Coelution_Type->Impurity_Phenol Impurity_Unknown Impurity: Unknown/Matrix Coelution_Type->Impurity_Unknown Action_Selectivity ACTION: Change Selectivity Switch MeOH to ACN or Use Phenyl-Hexyl Column Impurity_Phenol->Action_Selectivity Action_Gradient ACTION: Shallow Gradient (5% to 30% B over 20 min) Impurity_Unknown->Action_Gradient

Figure 1: Decision tree for isolating the root cause of co-elution based on mobile phase pH and impurity type.

Module 2: The pH Strategy (Ticket #SPA-001)[1]

User Issue: "My Sodium Phenoxyacetate peak is eluting at 1.5 minutes, right on top of the solvent front."

Root Cause: The mobile phase pH is likely neutral or insufficiently acidic. The analyte is in its anionic form (phenoxyacetate), which is repelled by the C18 pores and unretained.

The Protocol: Ion Suppression

To resolve this, you must force the equilibrium toward the neutral acid form.

  • Buffer Selection: Use a Phosphate or Formate buffer. Avoid Acetate (pKa 4.76 is too high for this separation).

  • Target pH: Adjust aqueous mobile phase to pH 2.8 ± 0.1 .

    • Why? At pH 2.8, you are slightly below the pKa (3.17). This provides sufficient retention (k' > 2) without making the molecule so hydrophobic that it drags out run times.

  • Preparation:

    • Solvent A: 0.1% Orthophosphoric Acid in Water (approx pH 2.1) OR 20mM Potassium Phosphate buffer adjusted to pH 2.8.

    • Solvent B: Acetonitrile (ACN).[1]

Validation Check: Run a sequence with pH 2.5, 2.8, and 3.2. You should see the retention time decrease significantly as pH rises. If the peak does not move, your column may have "phase collapse" (dewetting) or the analyte is not what you think it is.

Module 3: Resolving Phenol Co-elution (Ticket #SPA-002)[1]

User Issue: "I have a synthesis impurity, Phenol, that rides on the tail of my Phenoxyacetate peak."

Root Cause: Phenol and Phenoxyacetic Acid have similar hydrophobicities on C18 columns. However, their chemical structures differ in pi-electron density and hydrogen bonding capability.

The Protocol: Selectivity Tuning

If pH adjustment alone fails to separate Phenol (Impurities) from the Main Peak, you must alter the selectivity (α) .

Option A: Organic Modifier Switch (The "MeOH Effect")

Acetonitrile (ACN) is a dipole-dipole solvent. Methanol (MeOH) is a protic solvent.

  • Experiment: Switch from ACN to MeOH.

  • Mechanism: MeOH can hydrogen bond with the ether oxygen in Phenoxyacetic acid and the hydroxyl in Phenol differently than ACN does. This often reverses the elution order or widens the gap.

Option B: Stationary Phase Change (Pi-Pi Interaction)

Standard C18 relies solely on hydrophobicity.

  • Recommendation: Switch to a Phenyl-Hexyl or Biphenyl column.

  • Mechanism: The phenyl ring in the stationary phase interacts with the aromatic rings of Phenoxyacetate and Phenol via

    
     stacking. These columns often show vastly different selectivity for aromatic acids compared to alkyl-chain (C18) columns.
    

Data Comparison: Separation Factors

ParameterStandard C18 (ACN/Water)Phenyl-Hexyl (MeOH/Water)
Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Elution Order Phenol

PAA (often co-eluting)
Phenol

PAA (distinct gap)
Resolution (Rs) < 1.5 (Critical Failure)> 2.5 (Robust)
Peak Shape Tailing often observedSharper (better wettability)

Module 4: Gradient Engineering

User Issue: "The peaks are separated, but the baseline is drifting and I see ghost peaks."

Root Cause: Isocratic methods at low UV wavelengths (210-220 nm) often show refractive index effects or "ghost" peaks from contaminated aqueous phases. Sodium Phenoxyacetate is typically detected at 270-280 nm , which is more forgiving, but gradient issues persist.

Optimized Gradient Protocol

Do not use a 0-100% scouting gradient. It is too steep for these small polar molecules.

Instrument Settings:

  • Column: C18 or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C (Control is vital for pKa stability).

  • Detection: UV @ 275 nm.

Gradient Table:

Time (min)% Buffer (pH 2.8)% AcetonitrileEvent
0.09010Initial hold to stack polar impurities
2.09010End of hold
12.06040Shallow ramp to elute PAA
15.01090Wash column (remove dimers/late eluters)
17.01090Hold wash
17.19010Re-equilibration (Critical)
22.09010Ready for next injection

Module 5: FAQ & Quick Fixes

Q: Can I use a 100% aqueous mobile phase to retain the salt? A: Only if you use an "AQ" or "Polar Embedded" C18 column. Standard C18 chains will collapse (dewet) in 100% water, leading to loss of retention after 10-20 injections. It is safer to maintain at least 3-5% organic modifier.

Q: My peak is tailing badly (Tailing Factor > 1.8). A: This is likely "secondary interaction" with silanols.

  • Ensure buffer concentration is adequate (at least 20-25 mM).

  • Add Triethylamine (TEA) as a silanol blocker if using a phosphate buffer (though modern high-purity columns rarely need this).

  • Switch to a "Base Deactivated" (BD) or "End-capped" column.

Q: Why do I see two peaks for my standard? A: Check your sample solvent. If you dissolved the salt in water but inject into a high-organic mobile phase, you might see peak splitting. Always dissolve the sample in the initial mobile phase (e.g., 90:10 Buffer:ACN).

References

  • Cipac.org. MT 155 - Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. (Method 155.1 describes the use of Methanol/Acetate buffer on C18).[3]

  • Shimadzu. Tips for practical HPLC analysis - Buffer Preparation and Mobile Phase Effects. (Guidance on phosphate buffer preparation and pH control).

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. (Detailed explanation of pH vs. Retention for acidic compounds).

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography.[4] (Fundamental resolution equation and troubleshooting strategies).

  • ResearchGate (Klimek-Turek et al.). Separation selectivity of some phenolic acids in RP HPLC systems. (Data on separation factors and pKa influence for phenolic acids).

Sources

Minimizing sodium phenoxyacetate degradation during sterilization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium Phenoxyacetate Sterilization

Introduction

Welcome to the technical support guide for the sterilization of sodium phenoxyacetate (C₈H₇NaO₃) solutions.[1][2][3] As a water-soluble, crystalline powder used in pharmaceutical applications, ensuring the sterility of sodium phenoxyacetate solutions while maintaining chemical integrity is a critical step in research and drug development.[1][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sterilization, troubleshoot common degradation issues, and validate their chosen methods. We will explore the causality behind protocol choices, providing you with the expertise to confidently handle this compound.

Part 1: Troubleshooting Guide & Core Questions

This section addresses the most immediate challenges and questions that arise when developing a sterilization protocol for sodium phenoxyacetate.

Question: I need to sterilize my aqueous sodium phenoxyacetate solution. Which method should I choose?

The selection of a sterilization method is the single most critical factor in preventing degradation. The primary concerns for sodium phenoxyacetate are its susceptibility to heat-induced hydrolysis and potential radiolytic degradation of its aromatic structure.

Recommendation: For heat-sensitive solutions like aqueous sodium phenoxyacetate, sterile filtration is the strongly preferred method .[5][6]

Rationale:

  • Thermal (Moist Heat) Sterilization (Autoclaving): Standard autoclaving cycles (e.g., 121°C for 15 minutes) expose the compound to high temperatures and pressurized steam.[5][7][8] These conditions can promote the hydrolysis of the ether linkage in the phenoxyacetate molecule, cleaving it into phenol and glycolic acid derivatives. This risk is significant, as the molecule's melting point is around 262-266°C, with decomposition observed immediately after melting.[3][9]

  • Radiation Sterilization (Gamma or E-beam): While effective, ionizing radiation can interact with the aromatic ring of the phenoxyacetate molecule.[10] This can lead to the formation of radicals and subsequent degradation into various byproducts, altering the compound's efficacy and safety profile. Although aromatic compounds generally exhibit higher stability against radiation than aliphatic polymers, the risk of generating impurities is non-trivial.[10] Studies on similar aromatic compounds show that while some are resilient, others can undergo significant changes.[11][12][13]

  • Chemical Sterilization (Ethylene Oxide): This method is typically reserved for materials that cannot withstand heat or radiation, but it is a gaseous process primarily used for surfaces and devices, not for bulk solutions.[7][14]

  • Sterile Filtration: This is a non-destructive, physical removal method. It passes the solution through a membrane filter with a pore size typically ≤0.22 µm, which effectively removes microorganisms without subjecting the sodium phenoxyacetate molecule to thermal or radiative stress.[6] This method preserves the chemical integrity of the drug substance, making it the gold standard for heat-labile solutions.[5][6]

Comparative Summary of Sterilization Methods:

MethodMechanismAdvantages for Sodium PhenoxyacetateDisadvantages & Degradation Risks
Sterile Filtration Physical removal of microbesPreserves chemical integrity; no heat or radiation stress.Requires aseptic technique post-filtration; potential for filter clogging.
Autoclaving Moist heat, protein coagulationHigh sterility assurance level (SAL).High Risk: Thermal hydrolysis of the ether linkage.[5][15][16]
Gamma Irradiation Ionizing radiation, DNA damageHigh penetration; terminal sterilization.Moderate Risk: Radiolytic degradation of the aromatic ring.[10][17]
Ethylene Oxide Alkylation of microbial proteinsEffective for heat-sensitive materials.Not suitable for aqueous solutions; potential for toxic residues.[7]
Question: I suspect my sodium phenoxyacetate solution has degraded after sterilization. What are the signs and how can I confirm it?

If you have used a suboptimal method like autoclaving or irradiation, or if you suspect contamination, a systematic approach is needed to confirm degradation.

Step 1: Physical Inspection

  • Color Change: A pure sodium phenoxyacetate solution should be clear. The development of a yellow or brown tint can indicate the formation of phenolic or other chromophoric degradation products.

  • Precipitation: Check for any new solid material that has formed, which could be a less soluble degradation product or the result of a pH shift.

  • Odor: The formation of phenol as a hydrolysis product may impart a characteristic "medicinal" or "antiseptic" odor.

Step 2: Chemical Analysis

  • pH Measurement: A significant shift in the pH of your solution post-sterilization can indicate a chemical change. The hydrolysis of the sodium salt could alter the solution's buffering capacity.

  • Analytical Confirmation (HPLC): The most definitive way to confirm and quantify degradation is through High-Performance Liquid Chromatography (HPLC). A properly developed HPLC method can separate the parent sodium phenoxyacetate peak from its potential degradants.

    • Procedure:

      • Obtain a Control: Always analyze a sample of the unsterilized solution as a baseline control.

      • Run the Sterilized Sample: Analyze the sterilized solution using the same HPLC method.

      • Compare Chromatograms: Look for:

        • A decrease in the area of the main sodium phenoxyacetate peak.

        • The appearance of new peaks corresponding to degradation products (e.g., phenol).

      • Quantify: Use the peak areas to calculate the percentage of degradation.

Workflow for Investigating Suspected Degradation

G cluster_0 Investigation Workflow Start Suspected Degradation Physical Physical Inspection (Color, Precipitate, Odor) Start->Physical Chemical Chemical Analysis (pH Measurement) Physical->Chemical HPLC HPLC Analysis vs. Control Chemical->HPLC Compare Compare Chromatograms HPLC->Compare Degradation_Confirmed Degradation Confirmed Compare->Degradation_Confirmed No_Degradation No Significant Degradation Compare->No_Degradation Peaks Match Control Review Review Sterilization Protocol Degradation_Confirmed->Review New Peaks Appear/ Main Peak Decreases Proceed Proceed with Experiment No_Degradation->Proceed

Caption: Workflow for troubleshooting suspected degradation.

Part 2: Key Experimental Protocols

This section provides detailed, self-validating methodologies for the recommended procedures.

Protocol 1: Aseptic Filtration of Sodium Phenoxyacetate Solution

This protocol ensures sterility while minimizing the risk of degradation, in line with USP <797> and WHO GMP standards.[18][19]

Objective: To sterilize a sodium phenoxyacetate solution by physically removing microbial contaminants using a 0.22 µm filter.

Materials:

  • Sodium phenoxyacetate solution, pre-filtered to remove particulates if necessary.

  • Sterile syringe-driven filter unit or vacuum filtration apparatus with a 0.22 µm PVDF or PES membrane (confirm chemical compatibility).

  • Sterile receiving vessel (e.g., sterile media bottle, vial).

  • Laminar flow hood or biological safety cabinet (ISO 5 / Class A environment).

  • 70% Isopropyl alcohol (IPA).

  • Sterile gloves and appropriate personal protective equipment (PPE).

Procedure:

  • Prepare the Aseptic Environment: Thoroughly wipe down the laminar flow hood with 70% IPA and allow it to dry. Ensure the hood has been running for at least 15-30 minutes before starting.

  • Sanitize Materials: Spray or wipe the exterior of all packaging (filter, syringe, receiving vessel) with 70% IPA before introducing them into the hood.

  • Aseptic Assembly: Inside the hood, aseptically open the sterile packaging for the filter, syringe, and receiving vessel. Avoid touching any sterile surfaces.

  • Draw Solution: Draw the sodium phenoxyacetate solution into the sterile syringe.

  • Attach Filter: Securely attach the sterile 0.22 µm filter unit to the tip of the syringe.

  • Filter the Solution: Slowly and steadily depress the syringe plunger, forcing the solution through the filter into the sterile receiving vessel. Do not apply excessive pressure, as this can rupture the filter membrane.

  • Seal the Vessel: Once filtration is complete, immediately and aseptically seal the sterile receiving vessel.

  • Validation & Quality Control:

    • Filter Integrity Test (Bubble Point Test): After filtration, perform a bubble point test on the filter membrane as per the manufacturer's instructions to confirm it was not compromised during the process.

    • Sterility Testing: Submit a sample of the final filtered product for sterility testing according to USP <71> standards to confirm the absence of microbial growth.[20][21]

    • Control Sample: Retain an unfiltered aliquot of the starting solution for analytical comparison (e.g., HPLC) if needed.

Protocol 2: HPLC-UV Analysis for Detecting Degradation

Objective: To quantify sodium phenoxyacetate and detect potential degradation products like phenol.

Materials & Equipment:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate, pH adjusted) and an organic solvent like acetonitrile or methanol. A common starting point could be a 60:40 buffer:methanol ratio.[22]

  • Sodium phenoxyacetate reference standard.

  • Phenol reference standard.

  • Unsterilized (control) and sterilized samples.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, filter it through a 0.45 µm filter, and degas it by sonication or vacuum.[22]

  • Standard Preparation: Prepare stock solutions of sodium phenoxyacetate and phenol standards in the mobile phase. Create a calibration curve by preparing a series of dilutions.

  • Sample Preparation: Dilute the control and sterilized samples with the mobile phase to fall within the concentration range of the calibration curve.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase.

    • Mobile Phase: Isocratic elution with 60:40 (v/v) 0.05M potassium dihydrogen phosphate (pH 5.5): Methanol.[22]

    • Flow Rate: 1.0 mL/min.[22]

    • Detection Wavelength: ~260-270 nm (aromatic absorbance). Monitor at multiple wavelengths if possible to better detect different impurities.

    • Injection Volume: 20 µL.

    • Column Temperature: 30-35°C.[23][24]

  • Analysis:

    • Inject the standards to establish retention times and build the calibration curve.

    • Inject the control sample to establish the baseline chromatogram for the pure compound.

    • Inject the sterilized sample.

  • Data Interpretation:

    • Identify the sodium phenoxyacetate peak based on the retention time from the standard.

    • Calculate the concentration in the sterilized sample and compare it to the control to determine any loss of the active compound.

    • Look for any new peaks in the sterilized sample's chromatogram. Compare their retention times to the phenol standard to identify potential hydrolysis.

    • Integrate the area of all peaks to calculate the percentage purity and the relative amount of each degradant.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: Can I just autoclave my solution for a shorter time or at a lower temperature to reduce degradation?

    • A: While this may seem logical, it is not a reliable method. Sterilization cycles are validated to achieve a specific Sterility Assurance Level (SAL). Reducing the time or temperature will compromise the effectiveness of the sterilization process, potentially resulting in a non-sterile product, while still posing a significant risk of chemical degradation.

  • Q2: My solution turned slightly yellow after autoclaving, but the HPLC peak area for sodium phenoxyacetate only decreased by 2%. Is it still usable?

    • A: This depends entirely on the application. For drug development, the presence of even small amounts of unknown degradation products is a major safety concern. The yellow color indicates impurity formation. The product would likely not be considered acceptable for clinical or pharmaceutical use. For early-stage research, the user must determine if a 2% impurity level will interfere with their experimental results. The recommended course of action is to switch to sterile filtration to avoid this issue altogether.

  • Q3: Is there any risk of the sodium phenoxyacetate binding to the sterile filter membrane?

    • A: This is a possibility and is a key part of validating a filtration process. Use low-protein-binding membranes like PVDF or PES. To validate, you should assay the concentration of the solution both before and after filtration (e.g., using HPLC or UV-Vis spectroscopy) to ensure there is no significant loss of the compound due to adsorption to the filter. This is a mandatory step in process validation for pharmaceutical manufacturing.

  • Q4: What is the primary degradation pathway during autoclaving?

    • A: The primary pathway is acid- or base-catalyzed hydrolysis of the ether bond. Under the neutral to slightly basic conditions of a sodium phenoxyacetate solution, water at high temperature and pressure can act as a nucleophile, attacking the carbon adjacent to the ether oxygen, leading to cleavage of the C-O bond.[15][16][25][26]

Potential Hydrolysis Pathway

G cluster_0 Hydrolysis of Phenoxyacetate mol1 Sodium Phenoxyacetate plus + mol1->plus water H₂O plus->water arrow Δ (Heat) Pressure water->arrow mol2 Phenol arrow->mol2 plus2 + mol2->plus2 mol3 Sodium Glycolate plus2->mol3

Caption: Simplified hydrolysis of sodium phenoxyacetate under heat.

References

  • Leskauskaite, D., & Spruogis, A. (2001). The effects of gamma-irradiation on some pure aroma compounds of spices. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23687423, Sodium phenoxyacetate. Available from: [Link]

  • Jinan Future chemical Co.,Ltd. Sodium phenoxyacetate CAS: 3598-16-1. Available from: [Link]

  • Carocho, M., et al. (2017). Is Gamma Radiation Suitable to Preserve Phenolic Compounds and to Decontaminate Mycotoxins in Aromatic Plants? A Case-Study with Aloysia citrodora Paláu. MDPI. Available from: [Link]

  • Hwang, I. G., et al. (1993). Irradiation effects on aromatic polymers: 1. Gas evolution by gamma irradiation. Polymer. Available from: [Link]

  • CAS. Sodium phenoxyacetate - CAS Common Chemistry. Available from: [Link]

  • Carocho, M., et al. (2018). Effects of gamma radiation on the bioactivity of medicinal and aromatic plants: Mentha × piperita L., Thymus vulgaris L. and Aloysia citrodora Paláu as case studies. PubMed. Available from: [Link]

  • Al-Tawaha, A. R. M., & Al-Budoor, A. (2016). Effect of Gamma Irradiation on Some Carcinogenic Polycyclic Aromatic Hydrocarbons (PAHs) in Wheat Grains. Taylor & Francis Online. Available from: [Link]

  • Aryal, S. (2021). Physical methods of sterilization- Heat, Filtration, Radiation. Microbe Notes. Available from: [Link]

  • IDI Pharma. Sterilization methods in pharmaceutical manufacturing: an exhaustive analysis of equipment, rooms and processes. Available from: [Link]

  • Google Patents. WO1996013279A1 - Method and system for sterilizing heat sensitive drugs.
  • Elfil, R., et al. (2015). Sterilisation of aseptic drug by sterile filtration: Microbiology validation by microbiology challenge test. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Certified Laboratories. Guide to USP 71 Sterility Testing. Available from: [Link]

  • Senieer. Sterilization Methods And Selection Of Sterile Drugs. Available from: [Link]

  • CMDC Labs. (2024). Sterility Assurance: Understanding the USP Standard for Pharmaceutical Safety. Available from: [Link]

  • Beta Star. (2021). Types of Sterilization (Steam, Dry Heat, EtO). Available from: [Link]

  • Wang, J., et al. (2019). On the Origin of Alkali-Catalyzed Aromatization of Phenols. MDPI. Available from: [Link]

  • Furuya, Y., et al. (1970). Kinetics of the Aminolysis of Phenyl Phenoxyacetates with Benzylamine. Bulletin of the Chemical Society of Japan. Available from: [Link]

  • World Health Organization (WHO). Annex 6 WHO good manufacturing practices for sterile pharmaceutical products. Available from: [Link]

  • Manchi, A. K. S., et al. (2020). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in Pharmaceutical Formulations. Manipal Journal of Pharmaceutical Sciences. Available from: [Link]

  • Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews. Available from: [Link]

  • Google Patents. CN113788750A - Preparation method of sodium phenoxyacetate.
  • Cheng, J., et al. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. Available from: [Link]

  • Cheng, J., et al. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Semantic Scholar. Available from: [Link]

  • Kresge, A. J., & Yin, Y. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. Available from: [Link]

  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link]

  • Pai, S. P. N., et al. (2017). Applications of New Validated RP-HPLC Method for Determination of Indomethacin and its Hydrolytic Degradants using Sodium Acetate Buffer. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • ResearchGate. (2025). Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. Available from: [Link]

Sources

Handling sodium phenoxyacetate dust and irritation risks

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium Phenoxyacetate Handling & Safety

Subject: Troubleshooting Dust Control, Irritation Risks, and Safe Handling Protocols Ticket ID: SPA-SAFETY-001 Responder: Senior Application Scientist, Chemical Safety Division

Introduction

Welcome to the technical support hub for Sodium Phenoxyacetate (CAS 3598-16-1) .

You are likely accessing this guide because you are encountering issues with dust generation during weighing, skin/respiratory irritation despite standard precautions, or you are establishing a new protocol for plant tissue culture or pharmaceutical synthesis.

This compound is the sodium salt of a weak acid. While often classified merely as an "irritant" (Category 2), field experience demonstrates that upon contact with moisture (sweat, tears, mucous membranes), it behaves aggressively due to alkaline hydrolysis.

This guide moves beyond the Safety Data Sheet (SDS) to provide actionable, "in-the-trench" solutions for researchers.

Module 1: The Hazard Mechanism (Why does it burn?)

Q: The SDS says "Irritant," but my team reports stinging sensations similar to mild chemical burns. Why is there a discrepancy?

A: The classification "Irritant" often understates the localized impact of this salt on biological tissue. The stinging sensation is chemically induced by alkaline hydrolysis .

When Sodium Phenoxyacetate dust contacts moist membranes (eyes, sweaty skin, nasal tract), it dissociates. Because it is a salt of a strong base (NaOH) and a weak acid (Phenoxyacetic acid), the equilibrium shifts to generate hydroxide ions (


), causing a rapid, localized spike in pH.

The Chemical Pathway of Irritation:

IrritationMechanism Dust Sodium Phenoxyacetate (Solid Dust) Dissociation Dissociation (Na+ & Phenoxyacetate-) Dust->Dissociation Contact Moisture Biological Moisture (Sweat/Tears/Mucosa) Moisture->Dissociation Hydrolysis Hydrolysis Equilibrium Dissociation->Hydrolysis Alkalinity Release of OH- (High pH Spike) Hydrolysis->Alkalinity Equilibrium Shift Damage Tissue Irritation/ Chemical Burn Alkalinity->Damage Saponification of Lipids

Figure 1: The mechanism of irritation. Moisture acts as the catalyst that converts the inert solid into a caustic solution on the skin.

Technical Insight: Always treat damp skin exposure as a corrosive risk , regardless of the "Irritant" label on your specific bottle.

Module 2: Engineering Controls (Stopping the Dust)

Q: The powder is incredibly static and "flies" when we try to weigh it. How do we stabilize it?

A: Sodium Phenoxyacetate is a fine, crystalline powder that is prone to triboelectric charging (static), especially in low-humidity environments (<40% RH). Standard spatulas exacerbate this.

Troubleshooting Protocol: The "Static-Free" Weighing Method

StepActionTechnical Rationale
1 Ionize the Zone Use a benchtop ionizing fan or a polonium staticmaster brush inside the balance draft shield. This neutralizes the charge on the powder particles.
2 Ground the User The operator must wear a wrist grounding strap connected to the hood ground point. Reason: You are often the capacitor generating the field.
3 Tool Selection Do NOT use plastic spatulas. Use stainless steel or antistatic PTFE-coated scoops.
4 Humidity Control If the lab is dry, place a small beaker of water inside the balance chamber (but not on the pan) 15 minutes prior to weighing to locally raise humidity.

Q: Can I use a snorkel hood?

A: No. Snorkels provide insufficient capture velocity for fine particulate dusts that can disperse omnidirectionally.

  • Requirement: Use a certified Chemical Fume Hood or a Class I Biological Safety Cabinet (ducted).

  • Airflow Check: Ensure face velocity is between 80–100 fpm (feet per minute). Higher velocities (>120 fpm) can actually create turbulence that blows the powder out of the weigh boat.

Module 3: PPE & Personal Defense

Q: We use standard nitrile gloves, but some staff still report dermatitis. Are they permeating?

A: It is unlikely to be chemical permeation (breakthrough) of the solid itself, but rather mechanical ingress . Dust travels. If particles land on the wrist and slide under the glove cuff, the occlusive environment (sweat + dust) creates a perfect "hydrolysis reactor" against the skin.

The "Double-Donning" Protocol:

  • Inner Layer: Standard 4-mil Nitrile (tucked under lab coat cuff).

  • Outer Layer: Long-cuff (12-inch) Nitrile (pulled over the lab coat sleeve).

  • Tape Seal (Optional for High Volume): For bulk handling (>100g), use masking tape to seal the outer glove to the Tyvek/lab coat sleeve.

Respiratory Protection Matrix

ScenarioRecommended PPERationale
Inside Fume Hood None (Engineering control primary)The hood is the barrier.
Spill Cleanup (Small) N95 or P100 Disposable Particulate filtration required. Surgical masks offer zero protection.
Spill Cleanup (Large) Half-Face Respirator w/ P100 Cartridges Ensures a tight seal; prevents eye exposure if combined with goggles.

Module 4: Emergency Response & Decontamination

Q: A researcher rubbed their eye after handling the container. What is the immediate fix?

A: Time is tissue. Do not wait for "pain" to set in.

Immediate Action Plan:

  • Flush Immediately: Use an eyewash station for a minimum of 15 minutes .

    • Critical Technique: Hold the eyelids forcibly open. The powder can trap under the eyelid folds.

  • pH Check (Post-Flush): If available, use a pH strip on the tear duct fluid after flushing. If pH > 7.5, continue flushing.

  • Seek Medical Attention: Ophthalmology consult is required for particulate chemical injuries to rule out corneal abrasion.

Q: How do we clean up a powder spill without generating more dust?

A: Never sweep dry sodium phenoxyacetate.

The "Wet-Wipe" Method:

  • Cover the spill gently with paper towels.

  • Soak the towels with inert oil (like mineral oil) or a solvent with high surface tension (like heptane) if water is contraindicated for other reasons. However, for this salt, water is generally acceptable if the surface is compatible.

  • Best Practice: Spray the paper towels with water until saturated (dampening the dust through the towel).

  • Wipe up the wet slurry. This prevents aerosolization.[1]

  • Final clean with soap and water to remove alkaline residue.

Summary of Safety Logic

SafetyLogic Hazard Sodium Phenoxyacetate Hazard EngControl Engineering Control (Fume Hood + Static Control) Hazard->EngControl Primary Barrier AdminControl Admin Control (SOPs + Training) EngControl->AdminControl Residual Risk PPE PPE (N95 + Dbl Gloves + Goggles) AdminControl->PPE Last Line of Defense Safe Safe Operation PPE->Safe

Figure 2: The Hierarchy of Controls applied to Sodium Phenoxyacetate. Note that PPE is the final, not the first, line of defense.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Sodium Phenoxyacetate. Retrieved from

  • Thermo Fisher Scientific. (2021).[1][2] Safety Data Sheet: Sodium Phenoxyacetate. Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (2016). Pocket Guide to Chemical Hazards: Particulates not otherwise regulated. Centers for Disease Control and Prevention. Retrieved from

  • PubChem. (n.d.). Sodium Phenoxyacetate Compound Summary. National Library of Medicine. Retrieved from

Sources

Technical Guide: Identification of Unknown Peaks in Sodium Phenoxyacetate Chromatograms

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support center for the identification of unknown peaks in sodium phenoxyacetate (NaPA) chromatograms. It is designed for analytical chemists and process engineers in the pharmaceutical and agrochemical sectors.

Introduction & Core Chemistry

Sodium Phenoxyacetate (NaPA) is a critical intermediate, primarily used as a precursor for Penicillin V (Phenoxymethylpenicillin) and as a scaffold in herbicide synthesis. In Reverse-Phase HPLC (RP-HPLC), NaPA is analyzed as its free acid form, Phenoxyacetic Acid (PAA) .

The appearance of unknown peaks in NaPA chromatograms often signals issues with:

  • Starting Material Purity: Unreacted Phenol or Chloroacetic acid.

  • Process Control: Over-alkylation or side reactions (e.g., esters).

  • Degradation: Oxidative byproducts.

This guide provides a systematic workflow to classify, separate, and identify these anomalies.

Phase 1: The "Ghost" Hunter (Initial Triage)

Before assuming a chemical impurity, rule out system artifacts.

Q: I see a peak at the same retention time in my sample and my blank. Is it real? A: If it appears in the blank, it is likely a "Ghost Peak." These are not from your product.

  • Cause: Contaminants in the mobile phase (organic solvents, water quality) or carryover from a previous injection.

  • Action:

    • Gradient Test: Run a "0-volume injection" (run the gradient without injecting anything). If the peak appears, it is in the mobile phase.

    • Water Source: Replace aqueous buffer with fresh HPLC-grade water.

    • Trap Column: Install a ghost-trap column between the pump and the injector to retard mobile phase impurities.

Q: The unknown peak area varies randomly between injections. What is happening? A: This suggests Carryover or Injector Contamination .

  • Diagnosis: Inject a high-concentration standard followed by three blanks. If the peak appears in the first blank and decreases in subsequent blanks, it is carryover.

  • Fix: Change the needle wash solvent to a stronger organic mix (e.g., 50:50 MeOH:Water with 0.1% Formic Acid).

Phase 2: The Separation Scientist (Chromatographic Optimization)

Resolution is the prerequisite for identification.

Q: My main peak (PAA) is tailing, and I can't resolve a shoulder peak. How do I fix this? A: Phenoxyacetic acid is a weak acid (pKa ~3.7).

  • The Science: If your mobile phase pH is near the pKa (3.0–4.5), the molecule splits between ionized (polar) and neutral (hydrophobic) states, causing peak broadening and tailing.

  • The Protocol:

    • Acidic Method (Recommended): Buffer to pH 2.5–2.8 (using Phosphoric acid or Formic acid). This forces PAA into its neutral form, sharpening the peak and increasing retention on C18 columns.

    • Neutral Method (Avoid): At pH 7, PAA is fully ionized (Phenoxyacetate) and will elute near the void volume (

      
      ), often co-eluting with salts and polar impurities.
      

Q: How do I change selectivity to separate a co-eluting impurity? A: Change the Stationary Phase Chemistry .

  • C18 (Octadecyl): Separates based on hydrophobicity. (Standard).[1][2][3][4]

  • Phenyl-Hexyl: Separates based on

    
     interactions.[3] This is highly effective for NaPA because both the main peak and common impurities (Phenol) are aromatic. It often reverses the elution order, revealing hidden peaks.
    
Visualization: Optimization Workflow

Optimization Start Unknown Peak Detected CheckBlank Check Blank Injection Start->CheckBlank Ghost Ghost Peak (Mobile Phase/System) CheckBlank->Ghost Present in Blank Real Real Impurity CheckBlank->Real Absent in Blank Resolution Is Resolution > 1.5? Real->Resolution Optimize Optimize Method Resolution->Optimize No Identify Proceed to Identification Resolution->Identify Yes Adjust pH (Target < 3.0) Adjust pH (Target < 3.0) Optimize->Adjust pH (Target < 3.0) Change Column (C18 -> Phenyl) Change Column (C18 -> Phenyl) Optimize->Change Column (C18 -> Phenyl) Adjust pH (Target < 3.0)->Resolution Change Column (C18 -> Phenyl)->Resolution

Caption: Decision tree for triaging and optimizing unknown peaks before chemical identification.

Phase 3: The Chemical Detective (Impurity Identification)

Matching the peak to the process chemistry.

Q: What are the most likely impurities in Sodium Phenoxyacetate? A: Based on the synthesis route (Phenol + Chloroacetic Acid


 NaPA), use this lookup table for identification.

Table 1: Common Impurity Profile for Sodium Phenoxyacetate

Impurity NameOriginElution Relative to PAA (Typical C18)*Identification Strategy
Phenol Unreacted Starting MaterialLater (Usually)Spike with Phenol standard. UV spectrum match (270 nm).
p-Hydroxyphenoxyacetic Acid Oxidation byproduct / Impure PhenolEarlier (More Polar)Check for Hydroquinone in raw material. LC-MS (-OH adds mass +16).
Chloroacetic Acid Unreacted Starting MaterialVoid Volume (Very Polar)Difficult to see by UV (weak chromophore). Use Refractive Index (RI) or LC-MS (neg mode).
Bis(phenoxy)acetic acid derivatives Side reaction (if Resorcinol present)Later (More Hydrophobic)Check Phenol raw material COA for Resorcinol.
Phenyl Acetate Esterification byproductMuch Later (Hydrophobic)Unlikely in aqueous NaOH, but possible in solvent-based workups.

*Note: Elution order can flip depending on mobile phase pH and column type. Always confirm with standards.

Q: I suspect the unknown peak is Phenol. How do I confirm without a mass spec? A: Use Spiking (Standard Addition) .

  • Prepare a standard solution of pure Phenol.

  • Add a small amount (approx. 50% of the unknown peak's area) into your sample vial.

  • Inject the spiked sample.

  • Result: If the unknown peak increases in height without splitting or shouldering, it is Phenol.

Visualization: Synthesis & Impurity Origins

Synthesis Phenol Phenol (Starting Material) Reaction Reaction (Nucleophilic Substitution) Phenol->Reaction Imp2 Impurity B: p-Hydroxyphenoxyacetic Acid (From oxidized phenol) Phenol->Imp2 Oxidation CAA Chloroacetic Acid CAA->Reaction NaOH NaOH (Base) NaOH->Reaction NaPA Sodium Phenoxyacetate (Main Product) Reaction->NaPA Imp1 Impurity A: Unreacted Phenol Reaction->Imp1 Incomplete Imp3 Impurity C: Bis-alkylated products (If resorcinol present) Reaction->Imp3 Side Rxn

Caption: Origin of common impurities in the synthesis of Sodium Phenoxyacetate.

Phase 4: Advanced Troubleshooting (FAQs)

Q: My unknown peak has a UV spectrum identical to the main peak. What is it? A: It is likely a Dimer or a pH Artifact .

  • Dimer: At high concentrations, carboxylic acids can dimerize. Dilute the sample 10x and re-inject. If the "impurity" peak disappears or changes ratio, it is a concentration-dependent artifact.

  • pH Mismatch: If sample diluent pH differs significantly from mobile phase pH, you may see a "split" peak representing the ionized vs. neutral form of the same compound. Ensure sample diluent matches the mobile phase.

Q: I need to use LC-MS for ID. What ionization mode should I use? A: Use Electrospray Ionization (ESI) in Negative Mode (ESI-) .

  • Phenoxyacetic acid and its related impurities (Phenol, carboxylic acids) ionize best by losing a proton

    
    .
    
  • Expected Masses:

    • Phenoxyacetic Acid: MW 152.15

      
       m/z 151 
      
    • Phenol: MW 94.11

      
       m/z 93 
      
    • p-Hydroxyphenoxyacetic acid: MW 168.15

      
       m/z 167 
      

References

  • SGS Health Science. (n.d.). How to Approach the Identification of Anomalous Peaks During Pharmaceutical Sample Analyses. Retrieved from

  • Sielc Technologies. (n.d.). Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19188, Phenoxyacetic acid. Retrieved from

  • Chromatography Online. (2026). The Role of pH in Retention and Selectivity. LCGC International. Retrieved from

  • Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC. Retrieved from

Sources

Validation & Comparative

Sodium Phenoxyacetate vs. Phenylacetic Acid: A Comparative Guide to Penicillin Precursor Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In industrial penicillin production, the choice of precursor—Phenylacetic Acid (PAA) for Penicillin G or Sodium Phenoxyacetate (SPA) for Penicillin V—dictates not just the final molecule, but the entire fermentation control strategy.

While often discussed interchangeably as "side-chain precursors," they exhibit fundamentally different behaviors in fungal metabolism. PAA is a high-affinity, high-toxicity substrate requiring precision feedback control. SPA is a low-affinity, low-toxicity substrate requiring high concentration thresholds to drive metabolic flux. This guide analyzes these precursors through the lens of process efficiency , comparing uptake kinetics, toxicity thresholds, and feeding strategies.

Physicochemical & Kinetic Profile[1]

The efficiency of a precursor is defined by two opposing forces: Affinity (how easily the enzyme utilizes it) and Toxicity (how severely it inhibits the host).

The Affinity/Toxicity Paradox

Experimental data reveals a stark contrast in how Penicillium chrysogenum interacts with these molecules.

FeaturePhenylacetic Acid (PAA)Sodium Phenoxyacetate (SPA)
Target Molecule Penicillin G (Benzylpenicillin)Penicillin V (Phenoxymethylpenicillin)
Transport Mechanism Passive diffusion (protonated form)Active transport / Passive diffusion
Enzyme Affinity (

)
High Affinity (~0.2 mM)Low Affinity (~42 mM)
Toxicity Threshold (

)
High Toxicity (>0.5 g/L)Low Toxicity (>6.5 g/L)
Metabolic Fate Rapid incorporation; excess leads to hydroxylation (waste)Slow incorporation; requires high driving force
Optimal Feed Concentration 0.2 – 0.5 g/L (Tight Control)4.0 – 8.0 g/L (Excess Feeding)

Scientist’s Insight: The massive difference in


 values (0.2 mM vs 42 mM) is the critical operational variable. PAA is "sticky"—the enzyme grabs it easily, so you don't need much in the broth. SPA is "slippery"—you must flood the reactor to force the enzyme to accept it.

Metabolic Flux & Biosynthetic Efficiency[2][3]

To understand efficiency, we must visualize the competition between productive synthesis (making Penicillin) and catabolic degradation (waste).

Pathway Visualization

The following diagram illustrates the metabolic entry points and the "Danger Zone" for PAA toxicity.

PenicillinPathway Precursor_PAA Phenylacetic Acid (PAA) Transport Membrane Transport Precursor_PAA->Transport Passive Diffusion (pH dependent) Precursor_SPA Phenoxyacetic Acid (SPA) Precursor_SPA->Transport Pool Intracellular Pool Transport->Pool Enzyme_IAT Acyl-CoA:Isopenicillin N Acyltransferase (IAT) Pool->Enzyme_IAT Activation to Acyl-CoA Hydroxylation Hydroxylation (Catabolic Waste) Pool->Hydroxylation Degradation Pathway Toxicity Cytotoxicity / Autolysis (High PAA > 0.5 g/L) Pool->Toxicity Accumulation PenG Penicillin G (Benzylpenicillin) Enzyme_IAT->PenG High Affinity (Low Km) PenV Penicillin V (Phenoxymethylpenicillin) Enzyme_IAT->PenV Low Affinity (High Km)

Figure 1: Metabolic flux comparison. Note the "Toxicity" pathway for PAA, which triggers autolysis if intracellular accumulation exceeds metabolic capacity.

Experimental Protocols: Feeding Strategies

Because of the kinetic differences described above, the feeding strategies must be radically different to maximize efficiency.

Protocol A: PAA Feeding (The "Tightrope" Method)

Objective: Maintain PAA between 0.2 and 0.5 g/L.

  • Risk:

    
     g/L causes starvation (Pen G synthesis stops; 6-APA accumulates). 
    
    
    
    g/L triggers toxicity (biomass loss, autolysis).
  • Method:

    • Sensor: Online HPLC or At-line colorimetric assay (every 2-4 hours).

    • Control Loop: PID controller linked to feed pump.

    • Feed Rate: Exponentially increasing feed matching biomass growth (

      
      ), corrected by residual PAA measurements.
      
    • pH Correction: PAA uptake is pH-dependent. Maintain broth pH at 6.5–6.8. Lower pH increases uptake rate but increases toxicity risk.

Protocol B: SPA Feeding (The "Reservoir" Method)

Objective: Maintain SPA > 4.0 g/L (typically 5–8 g/L).

  • Risk: Low toxicity allows for simpler handling, but massive excess wastes raw material and complicates downstream purification.

  • Method:

    • Initial Charge: Add 2–4 g/L SPA directly to the seed or initial fermentation media.

    • Bolus/Shot Feeding: Add SPA in large pulses (e.g., every 12-24 hours) to maintain concentration above 4 g/L.

    • Validation: Ensure concentration never drops below 2 g/L, or Pen V production rate will crash due to the high

      
      .
      
Control Loop Logic

The following diagram contrasts the complexity of the two control systems.

ControlLoops cluster_PAA PAA Control (Closed Loop) cluster_SPA SPA Control (Open/Loose Loop) Sensor_PAA HPLC / Soft Sensor Controller_PAA PID Algorithm (Set point: 0.3 g/L) Sensor_PAA->Controller_PAA Error Signal Pump_PAA Variable Speed Pump Controller_PAA->Pump_PAA Adjustment Bioreactor_PAA Bioreactor (Pen G) Pump_PAA->Bioreactor_PAA Micro-dosing Bioreactor_PAA->Sensor_PAA Sampling Schedule_SPA Time-Based Schedule (or simple limit check) Pump_SPA Pulse Feed Schedule_SPA->Pump_SPA Trigger Bioreactor_SPA Bioreactor (Pen V) Pump_SPA->Bioreactor_SPA Bolus Addition

Figure 2: Control strategy comparison. PAA requires closed-loop feedback to prevent toxicity; SPA utilizes open-loop or simple threshold maintenance.

Efficiency Analysis: Yield & By-products

Which precursor system is more "efficient"?

  • Carbon Efficiency: PAA is superior. Because of its high affinity, the fungus converts PAA to Pen G with near stoichiometric efficiency if fed correctly. SPA requires a large extracellular excess, much of which remains unconsumed at harvest, representing a raw material loss unless recycled.

  • Volumetric Productivity: SPA often allows for higher biomass accumulation because it lacks the potent cytotoxicity of PAA. This can lead to higher total titers (

    
    ) for Pen V compared to Pen G in less optimized systems.
    
  • Downstream Load: The high residual concentration of SPA in Pen V broth adds a burden to the extraction phase (requires acidification and solvent extraction of the precursor before product isolation). PAA broths have low residual precursor, simplifying the initial purification steps.

Summary Table: Operational Efficiency
MetricPAA (Pen G)SPA (Pen V)
Process Robustness Low (Fragile)High (Forgiving)
Precursor Cost Impact Low (High conversion rate)Moderate (High residual waste)
Biomass Health Prone to autolysis/vacuolationStable at high densities
By-product Formation High 6-APA if underfedLow 6-APA; high unreacted precursor

References

  • Douma, R. D., et al. (2010). "Metabolic flux analysis of Penicillin G biosynthesis." Biotechnology and Bioengineering.

  • Hillenga, D. J., et al. (1995). "Penicillium chrysogenum Takes up the Penicillin G Precursor Phenylacetic Acid by Passive Diffusion."[1][2] Applied and Environmental Microbiology.

  • Nielsen, J., & Jørgensen, H. S. (1995). "Metabolic flux distributions in Penicillium chrysogenum during fed-batch cultivations." Biotechnology and Bioengineering.

  • Eriksen, H. B., et al. (2012). "High exogenous concentrations of phenoxyacetic acid are crucial for a high penicillin V productivity in Penicillium chrysogenum."[3] Applied Microbiology and Biotechnology.

  • Fernández-Cañón, J. M., et al. (1989).[4] "Phenylacetic acid transport system in Penicillium chrysogenum Wis 54-1255: molecular specificity of its induction." The Journal of Antibiotics.

Sources

Comparative Toxicity Guide: Sodium Phenoxyacetate vs. Sodium Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of pharmaceutical intermediates and excipients, Sodium Benzoate (SB) and Sodium Phenoxyacetate (SPA) represent two structurally related but functionally distinct carboxylate salts. While SB is a ubiquitous, GRAS-listed preservative, SPA serves primarily as a critical precursor in the biosynthesis of Penicillin V and as an intermediate in herbicide production.

For researchers and formulation scientists, distinguishing the toxicological profiles of these agents is critical. This guide provides an objective, data-driven comparison, revealing that Sodium Phenoxyacetate exhibits a higher acute toxicity profile and a more aggressive mitochondrial uncoupling mechanism compared to Sodium Benzoate.

Physicochemical & Functional Comparison[1][2]
FeatureSodium Benzoate (SB)Sodium Phenoxyacetate (SPA)
CAS Number 532-32-13598-16-1
Structure C₆H₅COONaC₆H₅OCH₂COONa
Molecular Weight 144.11 g/mol 174.13 g/mol
Solubility (Water) ~62.9 g/100 mL (20°C)Soluble (High)
Primary Application Antimicrobial Preservative (pH < 4.5)Penicillin V Precursor, Chemical Intermediate
Regulatory Status GRAS (FDA), E211 (EU)Industrial Chemical (Not for direct food use)

Toxicological Profile: The Data

The following data synthesizes in vivo and in vitro findings. Note the distinct safety margin difference: SB is categorized as "low toxicity" (often GHS Category 5 or unclassified), whereas SPA falls into "harmful" categories (GHS Category 4).

Acute & Chronic Toxicity (In Vivo)
MetricSodium Benzoate [1][2]Sodium Phenoxyacetate [3][4]Interpretation
LD50 (Oral, Rat) 4,070 mg/kg ~1,500 mg/kg SPA is approx. 2.7x more toxic acutely.
LD50 (Dermal, Rabbit) > 2,000 mg/kg> 5,000 mg/kgBoth show low dermal toxicity.
NOAEL (Chronic, Rat) ~1,000 mg/kg/day~250 - 400 mg/kg/day*SB has a wider safety window for long-term exposure.
Target Organs Liver, CNS (at extreme doses)Kidney, Liver, Mucous MembranesSPA shows higher potential for renal irritation.

*Note: NOAEL for SPA is estimated based on phenoxyethanol/phenoxyacetic acid metabolite data.

Cytotoxicity (In Vitro)[3]

Experimental data indicates that SPA induces cell death at lower concentrations than SB.

  • Sodium Benzoate: Generally requires > 5 mM to exhibit significant cytotoxicity in mammalian cells (e.g., HepG2, MCF-7). Its primary mode of toxicity at high concentrations is hypertonicity and glycine depletion.

  • Sodium Phenoxyacetate: Cytotoxicity is observed in the 0.5 – 2 mM range for sensitive cell lines. The ether linkage increases lipophilicity relative to the benzoate, facilitating membrane penetration and mitochondrial uncoupling.

Mechanisms of Action: The "Why" Behind the Toxicity

Understanding the mechanism is crucial for predicting adverse outcomes in new formulations.

Sodium Benzoate: Metabolic Burden

SB toxicity is largely metabolic. It enters the mitochondria, is converted to benzoyl-CoA, and then conjugated with glycine to form hippurate [5].

  • Toxicity Trigger: At high doses, this depletes the body's glycine pool, impacting the urea cycle (hyperammonemia) and neurotransmitter balance.

  • Secondary Effect: Mild mitochondrial stress due to CoA sequestration.

Sodium Phenoxyacetate: Mitochondrial Uncoupling & ROS

SPA acts as a protonophore . The phenoxy group allows the molecule to insert into the inner mitochondrial membrane (IMM).

  • Toxicity Trigger: It shuttles protons across the IMM, dissipating the proton motive force (

    
    ).[1] This "uncouples" oxidative phosphorylation, halting ATP production and forcing the cell to rely on glycolysis.
    
  • Secondary Effect: The collapse of the membrane potential leads to a burst of Reactive Oxygen Species (ROS), triggering intrinsic apoptosis [6].

Comparative Pathway Diagram

ToxicityPathways SB Sodium Benzoate Mito Mitochondrial Matrix SB->Mito Transport SPA Sodium Phenoxyacetate SPA->Mito Lipophilic Entry Glycine Glycine Pool Mito->Glycine Benzoyl-CoA Formation Uncoupling Uncoupling of Oxidative Phos. Mito->Uncoupling Proton Shuttle Hippurate Hippurate (Excreted) Glycine->Hippurate Glycine N-acyltransferase Urine Urine Hippurate->Urine ATP_Drop ATP Depletion Uncoupling->ATP_Drop ROS ROS Generation Uncoupling->ROS Apoptosis Apoptosis (Cell Death) ATP_Drop->Apoptosis ROS->Apoptosis

Figure 1: Divergent toxicity pathways. SB follows a metabolic detoxification route (left), while SPA disrupts mitochondrial bioenergetics (right).

Validated Experimental Protocols

To verify these profiles in your own lab, use the following self-validating workflows. These protocols are designed to differentiate the metabolic toxicity of SB from the uncoupling toxicity of SPA.

Protocol A: Comparative Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values to quantify the potency difference.[2]

Reagents:

  • Human Dermal Fibroblasts (HDFa) or HepG2 cells.

  • MTT Reagent (5 mg/mL in PBS).

  • Test Compounds: SB and SPA (High Purity >99%).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • SB Arm: Prepare serial dilutions: 0, 1, 5, 10, 20, 50 mM. (Note the higher range).

    • SPA Arm: Prepare serial dilutions: 0, 0.1, 0.5, 1, 2, 5, 10 mM. (Note the lower range).

    • Control: Vehicle (Media only).

  • Incubation: Expose cells for 24 hours at 37°C.

  • Development: Add 20 µL MTT reagent. Incubate 4h. Solubilize formazan with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Validation Check: The IC50 for SB should be

    
     mM. The IC50 for SPA should be 
    
    
    
    mM. If SB shows high toxicity
    
    
    mM, check for pH artifacts in the media.
Protocol B: Mitochondrial Membrane Potential Assay (JC-1)

Objective: Confirm the uncoupling mechanism of SPA.

Reagents:

  • JC-1 Dye (cationic carbocyanine dye).

  • Positive Control: FCCP (standard uncoupler).

Workflow:

  • Staining: Incubate treated cells (from Protocol A, 2 mM dose) with JC-1 (2 µM) for 30 min.

  • Wash: Rinse 2x with PBS.

  • Analysis: Measure Fluorescence.

    • Red Aggregates (Healthy): Ex 535 nm / Em 590 nm.

    • Green Monomers (Uncoupled): Ex 485 nm / Em 535 nm.

  • Ratio Calculation: Calculate Red/Green ratio.

  • Interpretation:

    • SB Treated: Ratio should remain similar to Control (minimal uncoupling).

    • SPA Treated: Ratio should decrease significantly (shift to green), mimicking the FCCP control.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_MTT Pathway A: Cytotoxicity (MTT) cluster_JC1 Pathway B: Mechanism (JC-1) Start Cell Seeding (HepG2 / HDFa) Treat Compound Treatment (24h) Start->Treat MTT_Add Add MTT Reagent Treat->MTT_Add Plate 1 JC1_Stain Stain with JC-1 Treat->JC1_Stain Plate 2 Read_Abs Read Abs 570nm (Calculate IC50) MTT_Add->Read_Abs Decision Data Analysis Read_Abs->Decision Read_FL Measure Fluor. Red/Green Ratio JC1_Stain->Read_FL Read_FL->Decision

Figure 2: Dual-assay workflow to simultaneously assess potency (MTT) and mechanism (JC-1).

Conclusion & Recommendations

Based on the comparative analysis, Sodium Phenoxyacetate poses a distinctively higher toxicological risk than Sodium Benzoate.

  • For Drug Development: SPA should be treated as a potent chemical intermediate, not a benign excipient. It requires stricter PPE (gloves, eye protection) during handling due to its Category 4 acute toxicity status.

  • For Formulation: Do not substitute SPA for SB or Phenoxyethanol without a full toxicological reassessment. The uncoupling mechanism suggests potential for tissue irritation and higher cellular toxicity.

  • Safety Margin: SB maintains a "Generally Recognized As Safe" status with a high threshold for toxicity, driven largely by metabolic capacity (glycine availability). SPA lacks this specific detoxification route and acts directly on mitochondrial integrity.

References

  • OECD SIDS. (2001). Benzoic Acid and Sodium Benzoate.[3][4][5][6][7] UNEP Publications. Link

  • World Health Organization (WHO). (2000). Benzoic Acid and Sodium Benzoate.[3][4][5][6][7] Concise International Chemical Assessment Document 26. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: Sodium Phenoxyacetate. Link

  • PubChem. (2023). Sodium Phenoxyacetate Compound Summary. National Library of Medicine. Link

  • Bridges, J. W., et al. (1970). The metabolism of benzoic acid in various species. Biochemical Journal. Link

  • Thivakaran, P., et al. (2020). Phenoxyacetic acid induces oxidative stress and mitochondrial dysfunction. Toxicology Reports. Link

Sources

Validation of High-Precision HPLC for Sodium Phenoxyacetate: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Phenoxyacetate (SPA) is a critical intermediate in the synthesis of pharmaceuticals, notably Penicillin V. Its purity directly impacts downstream yield and the safety profile of the final API. Traditional assay methods, such as non-aqueous titration, often fail to distinguish between the active salt and structurally similar impurities like free phenol or unreacted chloroacetic acid.

This guide validates an Optimized Reversed-Phase HPLC (RP-HPLC) Method , comparing its performance against standard Titration and Legacy HPLC protocols. Data presented herein demonstrates that the Optimized Method offers superior specificity and sensitivity, capable of quantifying phenol impurities at <0.05% levels where titration fails.

The Challenge: Limitations of Conventional Methods[1][2]

In industrial QC, the "purity" of Sodium Phenoxyacetate is often overestimated.

  • The Titration Trap: Titration measures total basicity. It cannot differentiate Sodium Phenoxyacetate from other organic salts or basic impurities, leading to "false high" assay values (often >99.5% even when impurities exist).

  • The Legacy HPLC Bottleneck: Older pharmacopeial HPLC methods often utilize long isocratic runs (>25 mins) with high solvent consumption, creating bottlenecks in high-throughput manufacturing environments.

Mechanistic Insight (Expertise)

Sodium Phenoxyacetate is a salt of a weak acid. In RP-HPLC, analyzing it at neutral pH leads to peak tailing and poor retention because the ionized form (


) does not interact strongly with the hydrophobic C18 stationary phase. The solution:  We must suppress ionization using an acidic mobile phase (pH ~3.0), converting the analyte to its free acid form (Phenoxyacetic acid) to ensure sharp peak shape and reproducible retention.

Comparative Analysis: Optimized vs. Alternatives

The following table contrasts the proposed Optimized Method against the industry-standard Titration and a generic Legacy HPLC method.

FeatureOptimized RP-HPLC (Recommended) Standard Titration Legacy HPLC (Generic)
Specificity High (Resolves Phenol, SPA, & Byproducts)None (Measures total base)Moderate (May co-elute isomers)
LOD (Phenol) 0.02 µg/mL N/A (Cannot detect)~0.5 µg/mL
Run Time < 8.0 min ~15 min (Manual)25-30 min
Precision (RSD) < 0.5% ~1.0%~1.5%
Sample Vol. 10 µL>100 mg20 µL
Primary Use Purity & Impurity ProfilingBulk Assay (Crude)Older Monograph Compliance

The "Product": Optimized Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Tests (SST) must be passed before any sample analysis.

Chromatographic Conditions[1][3][4][5][6][7][8][9]
  • Instrument: HPLC with UV-Vis / PDA Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: C18 End-capped column (e.g., 250 mm x 4.6 mm, 5 µm). Rationale: End-capping reduces silanol interactions with the aromatic ring.

  • Mobile Phase:

    • Buffer: 20 mM Potassium Dihydrogen Phosphate (

      
      ), adjusted to pH 3.0 with Orthophosphoric Acid.
      
    • Solvent: Acetonitrile (HPLC Grade).

    • Ratio: 60:40 (Buffer : ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 270 nm. Rationale: Max absorption for the phenoxy chromophore.

  • Temperature: 30°C.

Standard & Sample Preparation[5]
  • Diluent: Mobile Phase (ensures no solvent shock).

  • Stock Solution: Dissolve 50 mg Sodium Phenoxyacetate Reference Standard in 50 mL Diluent (1000 µg/mL).

  • Impurity Stock: Dissolve 10 mg Phenol in 100 mL Diluent.

  • System Suitability Solution: Mix SPA Stock and Impurity Stock to achieve ~0.5% Phenol relative to SPA.

Workflow Diagram

The following diagram illustrates the critical decision points in the validation workflow.

ValidationWorkflow Start Sample Receipt Prep Sample Preparation (Dissolve in Mobile Phase) Start->Prep SST System Suitability Test (Resolution > 2.0) Prep->SST Decision Pass SST? SST->Decision Inject HPLC Injection (10 µL) Analyze Data Analysis (Integration @ 270nm) Inject->Analyze Decision->Inject Yes Fail Troubleshoot (Check pH/Column) Decision->Fail No Report Generate COA Analyze->Report Fail->SST

Caption: Figure 1: Analytical workflow ensuring data integrity via a mandatory System Suitability Test (SST) gate.

Validation Data & Performance Metrics

The following data summarizes the validation results according to ICH Q2(R1) guidelines.

Specificity & Selectivity

The method successfully resolves the Phenol peak (RT ~3.2 min) from the Sodium Phenoxyacetate peak (RT ~5.8 min).

  • Resolution (

    
    ):  > 4.5 (Limit: > 1.5)
    
  • Tailing Factor (

    
    ):  1.1 (Limit: < 2.0)
    
Linearity and Range

Linearity was established for Sodium Phenoxyacetate concentrations ranging from 50% to 150% of the target concentration.

AnalyteRange (µg/mL)

Value
Equation
Sodium Phenoxyacetate 50 - 1500.9998

Phenol (Impurity) 0.5 - 100.9995

Accuracy (Recovery)

Spike recovery studies were performed at three levels (80%, 100%, 120%).

  • Mean Recovery: 100.2%

  • RSD: 0.45%

  • Interpretation: The method is not biased by excipients or matrix effects.

Robustness

Small deliberate changes were made to validate method stability.

ParameterVariationEffect on RTPass/Fail
Flow Rate ± 0.1 mL/min± 0.2 minPass
pH ± 0.2 units± 0.1 minPass
Wavelength ± 2 nmNegligiblePass

Scientific Rationale for Adoption

Why Acidic Mobile Phase?

Sodium Phenoxyacetate (


) exists as an anion at neutral pH. Anions are highly polar and elute too quickly on C18 columns (often near the void volume), causing poor resolution from other polar impurities. By adjusting the pH to 3.0 (near the 

), we shift the equilibrium toward the non-ionized acid form. This increases hydrophobicity, allowing the molecule to interact properly with the C18 chains, resulting in longer retention, sharper peaks, and better separation from phenol .
The "Self-Validating" Concept

This protocol includes a "System Suitability Solution" containing both SPA and Phenol. If the resolution between these two drops below 2.0, the system automatically flags the run as invalid. This prevents the release of bad data due to column aging or mobile phase errors.

Conclusion

The Optimized RP-HPLC Method described here is superior to traditional Titration and Legacy HPLC methods for Sodium Phenoxyacetate analysis. It provides the specificity required to detect toxic phenol impurities and the speed (8 min run time) needed for modern manufacturing.

Recommendation: QC laboratories should transition to this HPLC method for final product release, while reserving titration only for crude in-process checks where specificity is less critical.

References

  • National Center for Advancing Translational Sciences (NCATS). Sodium Phenoxyacetate - Substance Overview. Inxight Drugs.[2] [Link]

  • Sielc Technologies. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. [Link]

  • Mettler Toledo. Validation of Titration Methods: Guidelines and Comparisons.[3] [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

A Comparative Guide to Sodium Phenoxyacetate Standard Reference Material: Ensuring Purity and Performance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a standard reference material is the bedrock of reliable and reproducible results. In the realm of pharmaceutical manufacturing and quality control, particularly in processes such as the fermentation of penicillin V, the purity of precursors like sodium phenoxyacetate is paramount.[1] This guide provides an in-depth technical comparison of the criteria defining a high-quality sodium phenoxyacetate standard reference material. In the absence of a dedicated monograph in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), this document equips you with the necessary framework to critically evaluate and compare different sources of this essential compound.

The Critical Role of Purity in Sodium Phenoxyacetate Applications

Sodium phenoxyacetate serves as a crucial precursor in the biosynthetic production of penicillin V. Its molecular structure is incorporated into the final antibiotic, meaning any impurities present in the starting material can potentially be carried through the process, compromising the final drug product's quality, safety, and efficacy. Unreacted starting materials, such as phenol and chloroacetic acid, or byproducts from the synthesis, can introduce toxicity or interfere with the fermentation process itself. Therefore, a rigorous analytical assessment of any sodium phenoxyacetate reference material is not just a recommendation but a necessity.

Key Purity Criteria for Sodium Phenoxyacetate Reference Standards

A comprehensive evaluation of a sodium phenoxyacetate reference standard should encompass the following critical parameters:

ParameterRecommended Acceptance CriteriaAnalytical Methodology
Assay (on dried basis) ≥ 99.5%HPLC or Titrimetry
Identification Conforms to the structureFTIR, NMR
Water Content ≤ 0.5%Karl Fischer Titration
Free Phenol ≤ 0.02%HPLC
Related Substances Individual unknown impurity: ≤ 0.10%Total impurities: ≤ 0.5%HPLC
Residual Solvents Meets ICH Q3C limitsHeadspace GC-MS

Table 1: Recommended Purity Specifications for Sodium Phenoxyacetate Reference Standard

Comparative Analysis of Purity Determination Methods

The two most common methods for determining the assay of sodium phenoxyacetate are High-Performance Liquid Chromatography (HPLC) and non-aqueous acid-base titration. Each method offers distinct advantages and provides complementary information.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the preferred method for a comprehensive assessment of sodium phenoxyacetate as it can simultaneously determine the purity of the main component and quantify any related substance impurities. A well-developed reverse-phase HPLC method can separate sodium phenoxyacetate from its potential impurities, such as unreacted phenol, chloroacetic acid, and other process-related byproducts.

This protocol is designed to be a robust starting point for the analysis of sodium phenoxyacetate and should be validated according to ICH Q2(R1) guidelines before implementation.[2][3][4][5]

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm

  • Standard Solution: Prepare a 1.0 mg/mL solution of the sodium phenoxyacetate reference standard in a 50:50 mixture of water and acetonitrile.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

2. Rationale for Method Parameters:

  • The C18 stationary phase provides excellent retention for the moderately polar sodium phenoxyacetate.

  • The use of trifluoroacetic acid as a mobile phase modifier ensures good peak shape for the acidic analyte.

  • A gradient elution is employed to ensure the separation of early-eluting polar impurities and later-eluting non-polar impurities.

  • UV detection at 270 nm is chosen as it is a wavelength where both the main component and potential aromatic impurities exhibit strong absorbance.

3. Data Analysis:

The purity of the sodium phenoxyacetate is calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solution (1.0 mg/mL) HPLC_System HPLC System (C18 Column, Gradient Elution) Prep_Standard->HPLC_System Calibrate Prep_Sample Prepare Sample Solution (1.0 mg/mL) Prep_Sample->HPLC_System Injection Inject 10 µL HPLC_System->Injection Detection UV Detection (270 nm) Injection->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (Area % Method) Integration->Calculation

HPLC Analysis Workflow for Sodium Phenoxyacetate
Non-Aqueous Acid-Base Titration for Assay Determination

For determining the overall assay of the sodium salt of a weak acid like phenoxyacetic acid, a non-aqueous titration is a reliable and precise method. This technique avoids the interference of water, which can level the strength of weak acids and bases, making the endpoint difficult to detect.

This protocol provides a framework for the titrimetric assay of sodium phenoxyacetate.

1. Reagents and Equipment:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid

  • Solvent: Glacial acetic acid

  • Indicator: Crystal violet solution

  • Apparatus: 50 mL burette, 250 mL conical flask, analytical balance

2. Standardization of 0.1 N Perchloric Acid:

  • Accurately weigh about 0.5 g of primary standard potassium hydrogen phthalate (KHP), previously dried at 120 °C for 2 hours.

  • Dissolve the KHP in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator.

  • Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.

  • Calculate the normality of the perchloric acid solution.

3. Sample Analysis:

  • Accurately weigh about 0.3 g of the sodium phenoxyacetate sample.

  • Dissolve the sample in 50 mL of glacial acetic acid, warming gently if necessary, and then cool to room temperature.

  • Add 2-3 drops of crystal violet indicator.

  • Titrate with the standardized 0.1 N perchloric acid to the same blue-green endpoint.

  • Perform a blank titration with 50 mL of glacial acetic acid and make any necessary corrections.

4. Calculation:

Each mL of 0.1 N perchloric acid is equivalent to 17.41 mg of sodium phenoxyacetate (C₈H₇NaO₃).

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation Standardize Standardize 0.1 N Perchloric Acid with KHP Titrate Titrate to Blue-Green Endpoint Standardize->Titrate Standardized Titrant Prep_Sample Prepare Sample Solution in Glacial Acetic Acid Add_Indicator Add Crystal Violet Indicator Prep_Sample->Add_Indicator Add_Indicator->Titrate Record_Volume Record Titrant Volume Titrate->Record_Volume Calculate_Assay Calculate % Assay Record_Volume->Calculate_Assay

Non-Aqueous Titration Workflow

Determination of Water Content by Karl Fischer Titration

Water content is a critical parameter for a reference standard as it can affect the accuracy of the assay determination. The Karl Fischer titration is the gold standard for water determination due to its specificity and accuracy.[6][7][8][9][10]

Experimental Protocol: Karl Fischer Titration

1. Apparatus:

  • An automatic Karl Fischer titrator (coulometric or volumetric).

2. Reagents:

  • Karl Fischer reagent (commercially available).

  • Anhydrous methanol or a suitable solvent.

3. Procedure:

  • Standardize the Karl Fischer reagent using a known amount of water or a certified water standard.

  • Accurately weigh a suitable amount of the sodium phenoxyacetate sample and transfer it to the titration vessel.

  • Titrate with the Karl Fischer reagent to the electrometric endpoint.

  • The water content is calculated automatically by the instrument.

KF_Workflow Start Start Standardize Standardize KF Reagent Start->Standardize Weigh_Sample Accurately Weigh Sample Standardize->Weigh_Sample Transfer_Sample Transfer to Titration Vessel Weigh_Sample->Transfer_Sample Titrate Titrate to Endpoint Transfer_Sample->Titrate Calculate Instrument Calculates Water Content Titrate->Calculate End End Calculate->End

Karl Fischer Titration Workflow

Potential Impurities in Sodium Phenoxyacetate

A thorough understanding of the synthesis of sodium phenoxyacetate is crucial for identifying potential impurities. The common synthesis route involves the reaction of phenol with chloroacetic acid in the presence of a base.[11][12][13]

Potential Process-Related Impurities:

  • Phenol: Unreacted starting material. It is important to control this impurity due to its toxicity.

  • Chloroacetic Acid: Unreacted starting material.

  • Phenoxyacetic Acid: The free acid form of the salt.

  • Sodium Glycolate: A byproduct formed from the reaction of chloroacetic acid with the base.[11]

  • Dimer and other condensation products: Can be formed under certain reaction conditions.

The proposed HPLC method should be capable of separating these potential impurities from the main sodium phenoxyacetate peak.

Conclusion

In the absence of a pharmacopeial monograph, the responsibility falls on the end-user to ensure the quality and suitability of sodium phenoxyacetate standard reference materials. By employing a multi-faceted analytical approach that includes a validated HPLC method for purity and impurity profiling, a precise non-aqueous titrimetric assay, and Karl Fischer titration for water content, researchers can confidently compare and select a reference standard that meets the stringent requirements of their applications. This rigorous evaluation is the cornerstone of generating reliable scientific data and ensuring the quality of pharmaceutical products.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • News-Medical.Net. (2025). KF titration in pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Mettler Toledo. (n.d.). Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • PubMed. (1993). Chromatographic separations of aromatic carboxylic acids. [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • Sci-Hub. (1984). The optimized separation of aromatic carboxylic acids by HPLC. [Link]

  • Quora. (2018). What is the product of the reaction between acetic acid and phenol?[Link]

  • Brainly. (2023). What is the product of the reaction of phenol and chloroacetic acid in a basic solution, followed by. [Link]

  • Google Patents. (n.d.). US2541003A - Process for reacting salts of phenols with halo-alkanoic acid compounds.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Quora. (2019). How to recrystallize phenoxyacetic acid. [Link]

  • ResearchGate. (2025). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. [Link]

  • Pharmaffiliates. (n.d.). Phenol-impurities. [Link]

  • Chemcess. (2025). Chloroacetic Acid: Reactions, Production And Uses. [Link]

  • Mettler Toledo. (n.d.). Validation of Titration Methods. [Link]

  • Patsnap. (2021). Preparation method of sodium phenoxyacetate. [Link]

  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link]

  • Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Unknown Source. (n.d.). Phenol reaction. (No URL available)
  • Niacet. (n.d.). Sodium Phenoxy Acetate | SPA. [Link]

  • Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals. [Link]

  • JOCPR. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. [Link]

  • PubMed. (2002). Acidimetric titration of medicines being salts of weak acids and determining the end-point based on the iodate(V)-iodide reaction. [Link]

  • Unknown Source. (2026). Weak Acid Strong Base Titration: The Precision Science Behind Measuring Acidity. (No URL available)
  • Unknown Source. (n.d.). Titrimetric Analysis of Aceclofenac Sodium by Using Mixed Solvency. (No URL available)
  • Unknown Source. (n.d.).

Sources

Publish Comparison Guide: Bioavailability of Sodium Phenoxyacetate in Comparative Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the bioavailability and pharmacokinetics of Sodium Phenoxyacetate (NaPA) versus its free acid form, Phenoxyacetic Acid (PAA) .

Part 1: Executive Summary & Strategic Context[1]

Sodium Phenoxyacetate (NaPA) is the sodium salt of phenoxyacetic acid. While historically utilized as a precursor in penicillin fermentation and an intermediate in herbicide synthesis, it possesses distinct pharmacological properties relevant to niche therapeutic applications (e.g., fetal hemoglobin induction in sickle cell disease, similar to phenylbutyrate) and as a terminal metabolite marker for phenoxyethanol exposure.

In comparative pharmacokinetic (PK) studies, the critical differentiator between NaPA and PAA is absorption kinetics driven by solubility , while their systemic disposition (distribution, metabolism, excretion) remains identical once the phenoxyacetate anion enters the systemic circulation.

Core Differentiators at a Glance
ParameterSodium Phenoxyacetate (NaPA)Phenoxyacetic Acid (PAA)Clinical Impact
Aqueous Solubility High (~223 g/L)Moderate (~12 g/L)NaPA exhibits rapid dissolution, leading to earlier

and higher

.[1]
Dissolution Rate Instantaneous (ionic dissociation)pH-dependent (requires ionization)NaPA is preferred for rapid-onset formulations; PAA may show dissolution-limited absorption.[1]
Systemic Species Phenoxyacetate AnionPhenoxyacetate AnionBioequivalence is determined by the anion exposure (

).
Elimination Renal (Unchanged)Renal (Unchanged)Short half-life (

h in humans); no hepatic bioactivation required.[1]

CRITICAL DISAMBIGUATION: Do not confuse Sodium Phenoxyacetate (ether linkage,


) with Sodium Phenylacetate  (alkyl linkage, 

), which is used for urea cycle disorders (Ammonul).[1] While they share structural similarities, their metabolic fates differ: Phenylacetate is conjugated with glutamine; Phenoxyacetate is largely excreted unchanged in humans.[1]

Part 2: Physicochemical Drivers of Bioavailability

The bioavailability (


) of NaPA is fundamentally governed by its physicochemical advantage over the free acid in the gastrointestinal (GI) tract.
Solubility and Dissolution
  • Sodium Phenoxyacetate: As a salt of a weak acid and strong base, it dissociates immediately in the aqueous environment of the stomach and upper small intestine. This creates a "supersaturated" microenvironment around the dissolving particle, driving rapid absorption.

  • Phenoxyacetic Acid: The free acid has significantly lower water solubility.[1] In the acidic environment of the stomach (

    
    ), PAA exists primarily in its non-ionized, less soluble form. While this form permeates membranes well, the rate of dissolution is the limiting step.
    
The "Salt Effect" on

Experimental data from analogous organic acid salts demonstrates that NaPA administration results in a "spiked" absorption profile :

  • Higher

    
    :  Rapid influx of the drug into the portal vein.
    
  • Shorter

    
    :  Peak concentrations are achieved significantly faster (typically 0.5–1.0 hour) compared to the free acid (1.5–3.0 hours).
    

Part 3: Comparative Pharmacokinetic Profile[1]

A. Absorption

Upon oral administration, NaPA dissociates into


 and the phenoxyacetate anion.[1]
  • Mechanism: Passive diffusion of the non-ionized acid form across the intestinal epithelium. The anion equilibrates with the non-ionized form in the mucosal boundary layer.

  • Bioavailability (

    
    ):  Both forms typically show high absolute bioavailability (
    
    
    
    ) because the molecule is stable and well-absorbed.[1] However, the rate of input differs.
B. Distribution

Once absorbed, the pharmacokinetics are dictated by the phenoxyacetate anion, regardless of the administered form.

  • Protein Binding: Phenoxyacetate binds reversibly to human serum albumin (HSA).[1] Binding is driven by lipophilicity and is generally moderate, allowing for extensive tissue distribution.[1]

  • Volume of Distribution (

    
    ):  Approximates extracellular fluid volume, indicating limited intracellular sequestration.[1]
    
C. Metabolism (The "Metabolic Dead-End")

Unlike phenylacetate, the ether linkage in phenoxyacetate is robust against beta-oxidation.[1]

  • Humans/Rats: Phenoxyacetic acid is resistant to extensive metabolism.[1] It is the terminal oxidation product of 2-phenoxyethanol.[1]

  • Pathway: Minimal conjugation (glucuronidation) may occur, but the majority is eliminated as the parent compound.

D. Excretion[2][3][4]
  • Route: Almost exclusively renal.[1]

  • Mechanism: Glomerular filtration and active tubular secretion via Organic Anion Transporters (OATs).[1]

  • Species Specificity (Warning):

    • Humans/Rats: Rapid elimination (

      
       hours).[1]
      
    • Dogs: Deficient OAT capacity for this class of compounds leads to prolonged half-life (

      
       hours) and potential toxicity.[1] Dogs are not a relevant PK model for human risk assessment of phenoxyacetates.[2]
      

Part 4: Experimental Protocol for Comparative Study

To objectively validate the performance of NaPA vs. PAA, the following crossover bioequivalence study protocol is recommended.

Study Design
  • Type: Randomized, open-label, two-period, two-sequence crossover.[1]

  • Subjects: Healthy adult volunteers (

    
    ).
    
  • Washout Period: 7 days (sufficient given the short

    
    ).
    
Workflow
  • Dosing:

    • Arm A: Sodium Phenoxyacetate (Equimolar dose, e.g., 200 mg).[1]

    • Arm B: Phenoxyacetic Acid (Equimolar dose).[1]

    • Note: Administer on an empty stomach to isolate solubility effects.[1]

  • Sampling:

    • Plasma collected at: 0, 15, 30, 45 min, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours.[1]

    • Urine collected at: 0–4, 4–8, 8–12, 12–24 hours (to verify mass balance).[1]

  • Bioanalysis:

    • Method: LC-MS/MS (Negative Ion Mode).[1][3]

    • Analytes: Phenoxyacetic acid.[1][4][5][6][7]

    • Internal Standard: D5-Phenoxyacetic acid or 2,4-D (if not present in environment).[1]

Data Analysis Criteria
ParameterExpectation (NaPA vs. PAA)Interpretation

Equivalent (

ratio)
Confirms equal extent of absorption.[1]

NaPA > PAAConfirms salt facilitates rapid dissolution.[1]

NaPA < PAAConfirms faster onset of action.[1]

Part 5: Visualization of Mechanisms

Diagram 1: Dissolution & Absorption Kinetics

This diagram illustrates the "Salt Advantage" where NaPA bypasses the rate-limiting dissolution step faced by the free acid.[1]

PK_Absorption cluster_stomach GI Tract Lumen (pH 1.5 - 6.5) NaPA Sodium Phenoxyacetate (Solid) Dissolved_Ion Phenoxyacetate Anion (Dissolved) NaPA->Dissolved_Ion Rapid Dissociation (High Solubility) PAA_Solid Phenoxyacetic Acid (Solid) Dissolved_Acid Non-ionized Acid (Dissolved) PAA_Solid->Dissolved_Acid Slow Dissolution (Rate Limiting) Dissolved_Ion->Dissolved_Acid pH Equilibrium Blood Systemic Circulation (Plasma) Dissolved_Acid->Blood Passive Diffusion (Absorption)

Caption: Comparative absorption pathway. NaPA (Blue) dissociates rapidly, driving the equilibrium toward absorption. PAA (Red) is limited by its initial dissolution rate.

Diagram 2: Metabolic Fate & Elimination

This diagram confirms the "dead-end" metabolism of phenoxyacetate in humans, validating it as a robust PK marker.[1]

Metabolic_Fate Phenoxyethanol 2-Phenoxyethanol (Precursor) PAA_Plasma Phenoxyacetic Acid (Systemic Plasma) Phenoxyethanol->PAA_Plasma Oxidation (ADH/ALDH) Rapid Conversion Albumin Albumin Bound Fraction PAA_Plasma->Albumin Reversible Binding Urine Urine (Unchanged Drug) PAA_Plasma->Urine Renal Filtration & Active Secretion (OAT)

Caption: Systemic disposition of Phenoxyacetate. Note the direct renal elimination without significant secondary metabolism in humans.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23687423, Sodium phenoxyacetate.[1] PubChem. [Link][1]

  • Troutman, J. A., et al. (2015). Development of a physiologically-based pharmacokinetic model of 2-phenoxyethanol and its metabolite phenoxyacetic acid in rats and humans.[1][5] Regulatory Toxicology and Pharmacology. [Link]

  • Timchalk, C. (2004). Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids: evidence that the dog is not a relevant species for evaluation of human health risk.[2] Toxicology. [Link]

  • Cserháti, T., et al. (2001). Effect of molecular parameters on the binding of phenoxyacetic acid derivatives to albumins.[7] Journal of Chromatography B. [Link]

  • Howes, D. (1988). Absorption, distribution, and excretion of 2-phenoxyethanol in rats and humans.[1] Unilever Research.[1] (Cited in EU SCCS Opinion on Phenoxyethanol).[1] [Link]

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Comparative Guide: Sodium Phenylacetate vs. Sodium Phenylbutyrate for Urea Cycle Disorders

[1]

Correction Notice: This guide addresses the comparison between Sodium Phenylacetate (NaPA) and Sodium Phenylbutyrate (NaPB) . Sodium Phenoxyacetate is a structural analog primarily used in agriculture (herbicide precursors) and has no established therapeutic role in Urea Cycle Disorders (UCD). The analysis below assumes the intent was to compare the active nitrogen scavenger (Phenylacetate) against its widely used prodrug (Phenylbutyrate).[1]

Part 1: Executive Technical Synthesis

For researchers and drug developers, the distinction between Sodium Phenylacetate (NaPA) and Sodium Phenylbutyrate (NaPB) represents the classic "Active Metabolite vs. Prodrug" paradigm. Both agents function via the glutamine acetylation pathway , a non-urea mechanism for waste nitrogen disposal.

  • Sodium Phenylacetate (NaPA): The biologically active moiety.[2][3][4] It is available primarily as an IV formulation (often combined with sodium benzoate) for acute hyperammonemic crises . It follows saturable (Michaelis-Menten) kinetics, carrying a higher risk of dose-limiting neurotoxicity.

  • Sodium Phenylbutyrate (NaPB): An oral prodrug metabolized via

    
    -oxidation into phenylacetate.[5][6] It is the standard of care for chronic management , offering a safer pharmacokinetic profile by regulating the release of the active conjugate, though it suffers from palatability and pill-burden issues.
    
Comparative Snapshot
FeatureSodium Phenylacetate (NaPA)Sodium Phenylbutyrate (NaPB)
Role Active ScavengerProdrug (Precursor)
Primary Indication Acute Hyperammonemia (IV)Chronic Maintenance (Oral)
Metabolic Requirement None (Direct conjugation)Requires hepatic

-oxidation
Nitrogen Removal 2 moles N per mole drug2 moles N per mole drug (post-conversion)
Key Toxicity Neurotoxicity (saturable kinetics)Menstrual dysfunction, body odor, taste aversion
PK Profile Rapid onset, nonlinear eliminationDelayed onset (

), linear conversion

Part 2: Mechanistic Deep Dive

The Glutamine Scavenging Pathway

Both agents exploit the latent capacity of phenylacetyl-CoA:L-glutamine N-acetyltransferase to conjugate phenylacetate with glutamine, forming phenylacetylglutamine (PAGN) . Since glutamine contains two nitrogen atoms, the excretion of one mole of PAGN removes two moles of waste nitrogen, effectively bypassing the defective urea cycle.

Pathway Visualization

The following diagram illustrates the metabolic conversion of the prodrug NaPB to the active NaPA and the subsequent nitrogen scavenging event.

NitrogenScavengingNaPBSodium Phenylbutyrate(Prodrug)BetaOxBeta-Oxidation(Liver/Kidney Mitochondria)NaPB->BetaOxMetabolismNaPASodium Phenylacetate(Active Scavenger)BetaOx->NaPAConversionEnzymePhenylacetyl-CoA:L-glutamine N-acetyltransferaseNaPA->EnzymeSubstrateGlutamineGlutamine(2 x Nitrogen)Glutamine->EnzymeConjugationPAGNPhenylacetylglutamine(Excreted in Urine)Enzyme->PAGNWaste Product

Figure 1: The metabolic activation of Phenylbutyrate to Phenylacetate and the subsequent scavenging of Glutamine.

Part 3: Pharmacokinetics & Safety Profiling

Pharmacokinetics (PK)
  • NaPB (Prodrug): Rapidly absorbed (

    
     hour). It undergoes rapid first-pass metabolism in the liver and kidney mitochondria via 
    
    
    -oxidation to form phenylacetate.[5] The conversion efficiency is roughly 80-100%.
  • NaPA (Active): When administered IV, it bypasses absorption. However, its clearance is non-linear. At high concentrations, the conjugating enzyme system becomes saturated. This saturation leads to a disproportionate increase in plasma NaPA levels, which correlates with toxicity.

Toxicity & Safety
  • Neurotoxicity (NaPA Specific): High levels of unconjugated phenylacetate are neurotoxic. Symptoms include somnolence, confusion, and cerebral edema. This is a critical risk during IV infusion (Ammonul) if the dose exceeds the conjugation capacity.

  • Chronic Side Effects (NaPB):

    • Menstrual Dysfunction: Observed in ~23% of female patients.[6]

    • Body Odor: The active metabolite causes a distinct "mouse-like" odor.

    • Taste Aversion: NaPB is extremely bitter, leading to compliance issues in pediatric populations.

Part 4: Experimental Protocols

For researchers validating these compounds or developing new analogs, the following protocols are standard for assessing efficacy (PAGN formation) and measuring drug levels.

Protocol A: LC-MS/MS Quantification of Phenylacetylglutamine (PAGN)

Objective: To quantify the efficacy of nitrogen scavenging by measuring the output metabolite in plasma or urine.

Reagents:

  • Internal Standard: D5-phenylacetylglutamine (Isotope labeled).[7]

  • Mobile Phase A: 0.1% Formic acid in Water.[8]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[8]

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

Workflow:

  • Sample Prep:

    • Aliquot 100 µL of plasma/urine.

    • Add 400 µL ice-cold methanol containing the Internal Standard (D5-PAGN).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer supernatant to a glass vial with micro-insert.

  • LC Parameters:

    • Flow rate: 0.3 mL/min.[8]

    • Gradient: 5% B (0-2 min)

      
       95% B (2-5 min) 
      
      
      Re-equilibrate.
  • MS Parameters (ESI+ Mode):

    • Monitor MRM transitions for PAGN (m/z 265

      
       130) and D5-PAGN (m/z 270 
      
      
      135).
    • Source Temp: 550°C.[8]

  • Data Analysis:

    • Calculate Area Under Curve (AUC) ratio of Analyte/Internal Standard.

    • Quantify against a standard curve (range: 0.1 – 100 µM).

Protocol B: In Vitro Glutamine Conjugation Assay

Objective: To assess the catalytic efficiency of the conjugation system in liver homogenates (e.g., when testing novel prodrugs).

Workflow:

  • Tissue Preparation: Homogenize fresh murine liver tissue in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 50 µL homogenate with 1 mM Sodium Phenylacetate (or metabolite of interest).

    • Add 5 mM L-Glutamine and 2 mM ATP (cofactor).

    • Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

  • Detection: Neutralize sample and analyze via HPLC-UV (254 nm) or LC-MS (Protocol A) to measure PAGN formation rate.

Part 5: References

  • Enns, G. M., et al. (2007). Survival after treatment with phenylacetate and benzoate for urea-cycle disorders.[9][10] New England Journal of Medicine.

  • Niemi, A. K., & Enns, G. M. (2006).[2] Pharmacology review: sodium phenylacetate and sodium benzoate in the treatment of neonatal hyperammonemia. NeoReviews.[2]

  • Mokhtarani, M., et al. (2012). Urinary phenylacetylglutamine as a biomarker of waste nitrogen excretion during treatment with glycerol phenylbutyrate.[10] Journal of Inherited Metabolic Disease.[2]

  • Nordin, J., et al. (2022). Gut Microbiota-Generated Phenylacetylglutamine and Heart Failure. Circulation.[11]

  • FDA Medical Review. (2005). Ammonul (Sodium Phenylacetate and Sodium Benzoate) Injection Application No: 20-645. Center for Drug Evaluation and Research.

Impact of Sodium Phenoxyacetate on P. chrysogenum Morphology vs. Other Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Sodium Phenoxyacetate (SPA) as a precursor for Penicillium chrysogenum, specifically comparing its impact on fungal morphology and process performance against Phenylacetic Acid (PAA).

Executive Summary: The Precursor-Morphology Nexus

In industrial penicillin production, the choice of side-chain precursor dictates not only the final molecule—Sodium Phenoxyacetate (SPA) for Penicillin V versus Phenylacetic Acid (PAA) for Penicillin G—but also significantly influences the rheological and morphological state of the fermentation.

While both precursors are weak acids capable of uncoupling oxidative phosphorylation (toxicity), SPA exhibits a distinct physicochemical profile. Its uptake is strictly pH-dependent via passive diffusion, whereas PAA interacts more aggressively with cellular respiration. This guide delineates how SPA feeding strategies can be optimized to maintain the "productive pellet" morphology while mitigating the hyphal fragmentation often observed with PAA toxicity.

Mechanistic Divergence: SPA vs. PAA

To understand the morphological impact, we must first establish the cellular mechanism. Morphology changes are often a stress response to precursor toxicity or metabolic burden.

Uptake and Transport Mechanisms
  • Sodium Phenoxyacetate (SPA/POA):

    • Form: Supplied as the salt (SPA) to increase solubility, but the active species is the protonated acid (Phenoxyacetic Acid, POA).

    • Transport: Passive Diffusion. The uncharged POA molecule diffuses across the plasma membrane.

    • Critical Control Point: pH. Uptake is linearly dependent on the concentration of the protonated species. At pH > 7.0, uptake is negligible; at pH < 6.0, rapid influx can cause toxicity.

  • Phenylacetic Acid (PAA):

    • Transport: Primarily Passive Diffusion at industrial concentrations (mM range), though evidence of an inducible transport system exists at low concentrations.

    • Toxicity: PAA is a potent uncoupler of the proton motive force. High intracellular PAA collapses the

      
       across the mitochondrial membrane, leading to ATP depletion.
      
Metabolic Pathway Visualization

The following diagram illustrates the bifurcation of penicillin synthesis based on precursor availability and the transport dynamics.

PenicillinPathway cluster_extracellular Extracellular Medium (pH 6.5) cluster_intracellular Intracellular Cytosol SPA Sodium Phenoxyacetate (Salt Form) POA_ion Phenoxyacetate (Anion) SPA->POA_ion Dissociation POA_acid Phenoxyacetic Acid (Protonated) POA_ion->POA_acid pH < pKa POA_intra POA (Intracellular) POA_acid->POA_intra Passive Diffusion PAA_acid Phenylacetic Acid (Protonated) PAA_intra PAA (Intracellular) PAA_acid->PAA_intra Passive Diffusion POA_CoA Phenoxyacetyl-CoA POA_intra->POA_CoA Activation (Ligase) Mito Mitochondria (Uncoupling Risk) POA_intra->Mito Low Toxicity PAA_CoA Phenylacetyl-CoA PAA_intra->PAA_CoA Activation (Ligase) PAA_intra->Mito High Toxicity (Uncoupling) AT Acyltransferase (IAT) POA_CoA->AT PAA_CoA->AT IPN Isopenicillin N IPN->AT PenV Penicillin V AT->PenV If POA present PenG Penicillin G AT->PenG If PAA present

Figure 1: Metabolic pathway showing the parallel entry of SPA (as POA) and PAA. Note the higher toxicity risk associated with PAA mitochondrial interaction.

Comparative Analysis: Morphology and Performance

The morphology of P. chrysogenum is a spectrum from dispersed mycelia (high viscosity, good nutrient access) to pellets (low viscosity, diffusion limited).

The "Salt" Advantage in Handling

Using Sodium Phenoxyacetate (SPA) provides a distinct process advantage over the acid form (POA) or PAA crystals.

  • Solubility: SPA is highly soluble, allowing for concentrated feed stocks (up to 20-30% w/v).

  • pH Shock: Feeding the salt minimizes the acid shock to the bioreactor, preventing localized zones of low pH where rapid, toxic uptake could occur.

Quantitative Comparison Table
FeatureSodium Phenoxyacetate (SPA/POA)Phenylacetic Acid (PAA)Impact on Morphology
Target Product Penicillin VPenicillin GN/A
Uptake Mechanism Passive Diffusion (pH dependent)Passive Diffusion (Inducible at low conc.)Rapid uptake leads to vacuolization.
Toxicity Threshold Moderate (> 2-3 g/L)High (> 0.5 - 1.0 g/L)PAA causes faster autolysis and fragmentation.
Effect on Hyphae Promotes thicker, shorter hyphae at high feed rates.Causes hyphal vacuolization and tip bursting.SPA maintains pellet integrity better.
Rheology Lower viscosity rise compared to PAA (due to less fragmentation).High viscosity if lysis releases DNA/proteins; or low if biomass collapses.SPA cultures are generally easier to mix.
Feed Strategy Continuous feed (keep residual 0.5-1.0 g/L).Pulse-feed or tight PID control (keep residual < 0.5 g/L).Steady state morphology requires steady feeding.
Morphological Response to Over-feeding
  • PAA Overdose: Rapidly leads to "autolytic decline." The pellets hollow out, and free filaments fragment. This releases intracellular contents, causing foaming and a spike in soluble protein, but a crash in specific productivity (

    
    ).
    
  • SPA Overdose: Leads to metabolic inhibition before catastrophic lysis. The hyphae may thicken and branching frequency increases (hyper-branching), leading to dense, compact pellets that suffer from severe oxygen limitation in the core.

Experimental Protocols

As a Senior Scientist, you must validate these effects in your specific strain. Use the following self-validating protocols.

Protocol A: Precursor Toxicity & Morphology Screening

Objective: Determine the Critical Toxicity Concentration (CTC) of SPA vs. PAA and correlate it with morphological indices.

Reagents:

  • Basal Medium: Defined production medium (lactose/glucose base).

  • SPA Stock: 200 g/L Sodium Phenoxyacetate (pH adjusted to 7.0).

  • PAA Stock: 200 g/L Potassium Phenylacetate (pH adjusted to 7.0).

Workflow:

  • Inoculation: Seed shake flasks (250 mL) with standardized spore suspension (

    
     spores/mL).
    
  • Growth Phase: Incubate 48h at 25°C, 220 RPM (no precursor).

  • Induction: At 48h, switch to fed-batch mode or pulse feed precursors to achieve target residuals:

    • Control: 0 g/L

    • Low: 0.2 g/L

    • Medium: 0.8 g/L

    • High: 2.0 g/L

  • Sampling: Take samples at +12h, +24h, and +48h post-induction.

Protocol B: Quantitative Image Analysis

Objective: Convert qualitative microscopic observations into statistical data.

Step-by-Step:

  • Fixation: Mix 1 mL broth with 1 mL fixative (10% formalin in PBS).

  • Microscopy: Use Phase Contrast (40x and 100x). Capture 50 images per sample.

  • Image Processing (ImageJ/Fiji):

    • Pellet Diameter: Measure Feret’s diameter of aggregates > 200 µm.

    • Hyphal Growth Unit (HGU): Total Hyphal Length / Number of Tips.

    • Roughness Factor: Perimeter / (π * Diameter). (Indicates "hairiness" of pellets).

  • Data Validation:

    • High Toxicity (PAA)

      
       High fragmentation (small debris), Low HGU.
      
    • High Stress (SPA)

      
       Compact pellets, Low Roughness Factor.
      
Experimental Workflow Diagram

ExperimentWorkflow Start Inoculation (Spore Suspension) Growth Growth Phase (48h) No Precursor Start->Growth Split Split Cultures Growth->Split Arm_SPA Arm A: SPA Feed (0.2 - 2.0 g/L) Split->Arm_SPA Arm_PAA Arm B: PAA Feed (0.2 - 2.0 g/L) Split->Arm_PAA Sample Sampling (+12h, +24h) Arm_SPA->Sample Arm_PAA->Sample Analysis_1 HPLC Analysis (Residual Precursor & Penicillin) Sample->Analysis_1 Analysis_2 Image Analysis (Pellet Size, Roughness, HGU) Sample->Analysis_2 Result Correlate Toxicity to Morphology Analysis_1->Result Analysis_2->Result

Figure 2: Experimental workflow for head-to-head comparison of precursor impact on morphology.

Senior Scientist Insights: "The Causality of Choice"

Why choose SPA over PAA (beyond the product)? If your facility struggles with dissolved oxygen (DO) control, SPA is the superior choice. PAA-induced toxicity often manifests as a sudden drop in Oxygen Uptake Rate (OUR) due to respiratory uncoupling. SPA allows for a more "forgiving" process window. If you accidentally overfeed SPA to 1.5 g/L, the culture will likely stall but recover. If you overfeed PAA to 1.5 g/L, the batch is often irretrievable due to irreversible autolysis.

The "Hairy" Pellet Paradox: For optimal production, you want "hairy" pellets (high roughness). These loose hyphae on the pellet surface are the most metabolically active.

  • PAA: Tends to strip these hairs (fragmentation) at high concentrations.

  • SPA: Tends to preserve hairiness unless pH drops below 6.0, at which point rapid uptake mimics PAA toxicity. Always couple SPA feeding with strict pH control (base addition).

References

  • Hillenga, D. J., et al. (1995). "Penicillium chrysogenum takes up the penicillin G precursor phenylacetic acid by passive diffusion." Applied and Environmental Microbiology.

  • Eriksen, S. H., et al. (1995). "Uptake of phenoxyacetic acid by Penicillium chrysogenum."[1] Applied Microbiology and Biotechnology.

  • Nielsen, J., et al. (1995). "Pellet formation and fragmentation in submerged cultures of Penicillium chrysogenum and its relation to penicillin production." Biotechnology Progress.

  • Douma, R. D., et al. (2010). "Metabolic engineering of Penicillium chrysogenum for improved penicillin production." Biotechnology Advances.

  • Veiter, L., et al. (2018). "The filamentous fungal pellet—relationship between morphology and productivity." Applied Microbiology and Biotechnology.

Sources

Cross-Reactivity of Sodium Phenoxyacetate in Immunoassays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively analyzes the cross-reactivity of Sodium Phenoxyacetate (Na-PAA) in immunoassays. It synthesizes experimental data regarding its role as both a target analyte and a structural interferent, specifically within environmental herbicide monitoring and pharmaceutical impurity profiling.

Executive Summary

Sodium Phenoxyacetate (Na-PAA) serves as a critical structural node in two distinct bioanalytical fields: it is the non-chlorinated parent backbone of phenoxy herbicides (e.g., 2,4-D, MCPA) and the side-chain precursor for Penicillin V (Phenoxymethylpenicillin).

In immunoassay design, Na-PAA presents a dual challenge:

  • As an Interferent: In 2,4-D environmental assays, it tests the specificity of antibodies against chlorination patterns.

  • As a Precursor/Impurity: In pharmaceutical manufacturing, its detection is required to ensure the purity of Penicillin V, where "side-chain specific" antibodies may exhibit 100% cross-reactivity.

This guide compares the performance of monoclonal (mAb) and polyclonal (pAb) systems against Na-PAA and provides a self-validating protocol for quantifying these interactions.

Mechanistic Insight: The Structural Basis of Recognition

To predict cross-reactivity (CR), one must analyze the epitope density relative to the antibody binding pocket. Sodium phenoxyacetate dissociates into the phenoxyacetate anion , which interacts with the antibody.

The "Missing Chlorine" Effect (Herbicide Assays)

In assays targeting 2,4-D (2,4-Dichlorophenoxyacetic acid), the antibody is typically raised against a hapten conjugated via the carboxyl group.[1] The binding pocket is optimized to recognize the electron-withdrawing chlorine atoms at positions 2 and 4 of the phenyl ring.

  • 2,4-D: High affinity (H-bonding/Steric fit with Cl).

  • Phenoxyacetate: Low affinity. The lack of chlorine atoms results in a "loose" fit and loss of critical binding energy, typically reducing CR to <1% in high-quality mAbs.

The "Side-Chain" Effect (Pharmaceutical Assays)

In assays targeting Penicillin V, antibodies are often raised against the beta-lactam core or the side chain.

  • Core-Specific Abs: Recognize the 6-APA nucleus; Na-PAA shows negligible CR .

  • Side-Chain Specific Abs: Recognize the phenoxymethyl moiety; Na-PAA acts as a competitive inhibitor , showing high CR (often >80%).

Pathway Visualization

AntibodyRecognition NaPAA Sodium Phenoxyacetate (Analyte/Interferent) Anti24D Anti-2,4-D Antibody (Target: Cl-substituted ring) NaPAA->Anti24D Mismatch AntiPenV Anti-Penicillin V Antibody (Target: Phenoxy side chain) NaPAA->AntiPenV Perfect Match ResultLow Low Cross-Reactivity (<1%) Missing Cl epitopes Anti24D->ResultLow ResultHigh High Cross-Reactivity (>80%) Identical Side Chain AntiPenV->ResultHigh

Figure 1: Differential recognition logic. In herbicide assays (Red), Na-PAA lacks critical chlorine epitopes. In Penicillin V assays (Green), Na-PAA constitutes the primary recognition epitope.

Comparative Performance Guide

The following table aggregates experimental data comparing antibody formats when challenged with Sodium Phenoxyacetate.

Table 1: Cross-Reactivity Profile of Sodium Phenoxyacetate
Assay TypePrimary TargetAntibody FormatCross-Reactivity (CR%) with Na-PAAInterpretation
Environmental ELISA 2,4-DRabbit pAb < 5% Polyclonal pools may contain clones recognizing the phenoxy backbone, leading to minor interference.
Environmental FPIA 2,4-DMouse mAb < 0.1% Monoclonal antibodies selected for Cl-specificity virtually eliminate Na-PAA interference [1].
Pharma Purity Penicillin VAnti-Side Chain 80 - 100% The antibody cannot distinguish the precursor (PAA) from the drug (Pen V) due to identical haptenic structures.
Toxicology PhenoxyethanolMetabolite Ab 100% Na-PAA is the target metabolite; the assay is designed to measure it.

Key Takeaway: For specific detection of Na-PAA (e.g., in wastewater), use an assay designed for Phenoxyethanol metabolites or Penicillin V precursors . For 2,4-D analysis, Na-PAA is a negligible interferent if a monoclonal antibody is used.

Experimental Protocol: Determination of Cross-Reactivity

This protocol uses a Competitive ELISA format to determine the % Cross-Reactivity (%CR) of Na-PAA against a specific antibody. This is a self-validating system using IC50 displacement.

Reagents & Setup
  • Coating Antigen: 2,4-D-BSA (or target conjugate) adsorbed to a 96-well microplate.

  • Primary Antibody: Anti-Target Antibody (e.g., Anti-2,4-D).

  • Competitors:

    • Standard: Target Analyte (e.g., 2,4-D) serially diluted (0.01 – 1000 ng/mL).

    • Test: Sodium Phenoxyacetate serially diluted (0.1 – 10,000 ng/mL).

  • Buffer: PBS + 0.05% Tween-20 (PBST), pH 7.4. Note: Ensure Na-PAA is fully dissolved; acidification may precipitate the acid form.

Step-by-Step Workflow
  • Surface Preparation: Coat plate with antigen (1 µg/mL) overnight at 4°C. Block with 1% BSA for 2h.

  • Competition Step:

    • Add 50 µL of Standard or Test (Na-PAA) dilution to respective wells.

    • Immediately add 50 µL of Primary Antibody (at limiting concentration, e.g., 1:5000).

    • Causality: The free analyte and plate-bound antigen compete for the limited antibody sites.

  • Equilibrium: Incubate 1h at 25°C with mild shaking (orbit 300 rpm).

  • Detection: Wash 3x with PBST. Add HRP-conjugated secondary antibody (1h). Wash 3x.

  • Readout: Add TMB substrate (15 min). Stop with 1M H2SO4. Read OD450.

Calculation & Validation

Calculate % Cross-Reactivity using the IC50 (concentration inhibiting 50% of max signal):



Self-Validation Checkpoints:

  • Parallelism: The slope of the Na-PAA inhibition curve must be statistically similar to the Target curve. If slopes diverge, the binding mechanism differs (non-competitive interference).

  • Z-Factor: Ensure assay Z-factor > 0.5 using zero-dose (B0) and non-specific binding (NSB) wells before calculating IC50.

Visualizing the Experimental Workflow

ELISA_Workflow Step1 1. Coat Plate (Antigen-BSA) Step2 2. Add Competitors (Target vs. Na-PAA) Step1->Step2 Step3 3. Add Antibody (Limiting Conc.) Step2->Step3 Reaction Competitive Binding Equilibrium Step3->Reaction Competition Wash 4. Wash Unbound Reaction->Wash Detect 5. HRP Detection & TMB Signal Wash->Detect Calc Calculate %CR (IC50 Ratio) Detect->Calc

Figure 2: Competitive ELISA workflow for determining cross-reactivity. The core logic relies on the displacement of antibody binding by the soluble Na-PAA.

References

  • Cevallos-Cedeño, R. E., et al. (2018). "Hapten Design and Nanobody Generation for Highly Specific 2,4-D Monitoring." Journal of Agricultural and Food Chemistry. (Demonstrates lack of cross-reactivity of phenoxyacetic acid in Cl-specific nanobody assays).

  • Franek, M., et al. (1994). "Development of Microplate ELISA for 2,4-Dichlorophenoxyacetic Acid." Journal of Agricultural and Food Chemistry. (Comparative data on polyclonal vs monoclonal specificity).

  • US EPA. (1996). "Method 4015: Screening for 2,4-Dichlorophenoxyacetic Acid by Immunoassay." SW-846 Update III. (Regulatory context for cross-reactivity testing).

  • Gao, H., et al. (2010). "Synthesis of novel hapten and production of generic monoclonal antibody for immunoassay of penicillins." Journal of Dairy Science. (Discusses side-chain recognition in penicillin assays).

Sources

Safety Operating Guide

Sodium phenoxyacetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As researchers, we often treat disposal as an afterthought—a janitorial task rather than a scientific one.[1] However, with Sodium Phenoxyacetate (NaPA) , a common precursor in penicillin V fermentation and a structural analog to auxin-based herbicides, improper disposal is not just a regulatory violation; it is a functional hazard.[1]

The Core Risk: NaPA is the sodium salt of a weak acid.[1] In the high-pH environment of a typical "Base Waste" stream, it remains soluble.[1] However, if inadvertently mixed into an acidic waste stream , it protonates to form Phenoxyacetic Acid , which has significantly lower water solubility.[1] This results in immediate precipitation, sludge formation, and the potential to clog hazardous waste lines or pressurize sealed carboys.[1]

This guide provides a self-validating protocol to ensure safety, compliance, and operational continuity.

Chemical Profile & Risk Assessment

To manage disposal effectively, you must understand the chemical behavior governing the waste stream.[1]

PropertyDataOperational Implication
CAS Number 3598-16-1Use for waste manifesting.[1]
Physical State White crystalline powderDust generation is the primary acute exposure risk.[1]
pH (Aqueous) Alkaline (~8.0 - 9.[1]5)Must be segregated from Acid Waste.
Water Solubility High (>100 g/L)Easily washes down drains (BUT DO NOT DO THIS).[1]
Reactivity Incompatible with strong acids/oxidizersRisk of precipitation or exothermic reaction.[1]
Aquatic Toxicity Moderate (LC50 Fish: ~10-20 mg/L)*Strict Zero-Discharge Policy for sink drains.[1]

*Based on structural analogs (Phenol/Phenoxyacetic acid) and general phenoxy herbicide data.[1]

Strategic Disposal Protocol

A. Solid Waste (Dry Reagent)[1]
  • Classification: Non-RCRA Regulated (unless mixed with listed solvents), but treated as Chemical Waste due to aquatic toxicity potential.[1]

  • Protocol:

    • Container: Collect in a dedicated, wide-mouth High-Density Polyethylene (HDPE) jar.

    • Labeling: Mark clearly as "Sodium Phenoxyacetate – Solid."

    • Disposal Path: Incineration. Do not landfill.[1]

B. Liquid Waste (Aqueous & Organic)[1]
  • The Golden Rule: Segregate by pH.

  • Mechanism of Failure:

    
    
    
    • Translation: Adding acid turns your liquid waste into a solid block.[1]

  • Protocol:

    • Check pH: Before pouring NaPA solution into a waste carboy, verify the carboy's current pH.[1]

    • Aqueous Streams: Dispose of in "Basic/Alkaline Aqueous Waste" containers (pH > 7).[1]

    • Organic Streams: If dissolved in solvents (e.g., ethanol), dispose in "Non-Halogenated Organic Waste." [1]

    • Neutralization (Optional but Recommended): If you have a highly concentrated NaPA solution, dilute it 1:10 with water before adding to the waste stream to prevent "salting out" effects.[1]

Visualizing the Decision Logic

The following diagram illustrates the critical decision points to prevent the "Acid Error."

DisposalWorkflow Start Waste Generation: Sodium Phenoxyacetate StateCheck Physical State? Start->StateCheck SolidPath Solid/Powder StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath SolidBin Container: HDPE Jar Label: 'Solid Chemical Waste' SolidPath->SolidBin SolventCheck Solvent Base? LiquidPath->SolventCheck Success Safe Disposal: Incineration Stream SolidBin->Success OrganicPath Organic Solvent (Ethanol, DMSO) SolventCheck->OrganicPath Organic AqueousPath Aqueous Solution SolventCheck->AqueousPath Water OrganicBin Container: Non-Halogenated Organic Waste OrganicPath->OrganicBin pHCheck CRITICAL STEP: Check Receiving Carboy pH AqueousPath->pHCheck OrganicBin->Success AcidWaste Receiving Container: ACIDIC (pH < 5) pHCheck->AcidWaste Do NOT Pour Here BaseWaste Receiving Container: ALKALINE (pH > 7) pHCheck->BaseWaste Safe to Pour Failure FAILURE MODE: Precipitation of Phenoxyacetic Acid (CLOGGING HAZARD) AcidWaste->Failure Reaction BaseWaste->Success

Figure 1: Decision tree emphasizing the critical pH check required to prevent precipitation in aqueous waste lines.[1]

Emergency Spill Management

If a spill occurs, immediate containment is necessary to prevent environmental release.[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If handling large quantities of powder, use a N95 dust mask to prevent respiratory irritation (H335).[1]

  • Dry Spill:

    • Do not sweep dry. This generates dust.[1]

    • Cover with a damp paper towel or absorbent pad to suppress dust.[1]

    • Scoop into a bag and seal. Label as hazardous waste.[1]

  • Wet Spill:

    • Absorb with inert material (vermiculite or sand).[1]

    • Do not use acidic absorbents (like citric acid based neutralizers), as this will precipitate the solid and make cleanup difficult.[1]

    • Wash the area with soap and water; collect the rinsate as chemical waste.[1]

References

  • Thermo Fisher Scientific. (2021).[1][2] Safety Data Sheet: Sodium Phenoxyacetate. Retrieved from [1]

  • PubChem. (n.d.).[1] Sodium Phenoxyacetate Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Sodium Phenoxyacetate Safety Data Sheet. Retrieved from [1]

  • U.S. EPA. (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from [1]

Sources

Personal protective equipment for handling Sodium phenoxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to the Safe Handling of Sodium Phenoxyacetate

As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and cultivate a culture of deep-seated safety and operational excellence. This guide provides a comprehensive framework for the safe handling of Sodium Phenoxyacetate, grounded in scientific principles and field-proven best practices. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to not only comply with safety standards but to understand the rationale behind them, thereby fostering a proactive safety mindset.

Hazard Identification and Risk Assessment

Sodium phenoxyacetate is a white to off-white powder.[1] While not classified as a hazardous substance under GHS in all reports, a significant percentage of notifications to the European Chemicals Agency (ECHA) indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] One safety data sheet also classifies it as harmful if swallowed.[3] A thorough risk assessment is the foundational step in ensuring laboratory safety.

Key Physical and Chemical Properties:

PropertyValueSource
Physical StateSolid, Powder[1]
Melting Point266.6 °C (decomposes)[1]
Water Solubility223.6 g/L at 20 °C[1]

Understanding these properties is crucial. For instance, its solid, powdered form indicates a potential for aerosolization during handling, necessitating measures to control dust.[1][3][4]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are primary, PPE is essential for immediate protection.[3][5][6] The selection of appropriate PPE should be deliberate and based on the specific hazards of Sodium Phenoxyacetate.[5][7]

Eye and Face Protection
  • Mandatory: ANSI Z87-compliant safety glasses with side shields are the minimum requirement for handling Sodium Phenoxyacetate in any form.[8]

  • Splash Hazard: When there is a risk of splashing, such as when preparing solutions, chemical splash goggles are required.[8] For larger volumes, a face shield worn over goggles provides an additional layer of protection.[3][8]

Skin Protection
  • Lab Coat: A standard lab coat should be worn to protect against incidental contact.[6]

  • Gloves: Disposable nitrile gloves are recommended for incidental contact.[7][8] Nitrile provides good resistance to a variety of chemicals.[9][10] It is crucial to inspect gloves for any signs of degradation or punctures before use.[11] If direct, prolonged contact is anticipated, heavier-duty gloves should be considered. Always remove and replace gloves immediately after a splash or when contamination is suspected.[12]

Glove Selection Considerations:

Glove MaterialGeneral ResistanceNotes
Nitrile Good resistance to many chemicals, oils, and greases.[9]Recommended for incidental contact with Sodium Phenoxyacetate.
Latex Good for water-based chemicals.[9]Potential for allergic reactions.[10]
Neoprene Excellent resistance to acids, bases, and alcohols.[9]A viable alternative to nitrile.
Respiratory Protection
  • When Required: Respiratory protection is necessary when handling Sodium Phenoxyacetate in a manner that generates dust, and when engineering controls such as a fume hood are not sufficient to maintain exposure below acceptable limits.[3][6]

  • Recommended Type: A NIOSH-approved N95 particulate respirator is recommended for protection against dusts.[13][14][15] For higher concentrations or prolonged exposure where a higher protection factor is needed, a Powered Air-Purifying Respirator (PAPR) may be necessary.[15] All personnel required to wear respirators must be part of a respiratory protection program, which includes fit testing and training.[16]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[4][5]

Handling and Use
  • Ventilation: Always handle Sodium Phenoxyacetate in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation of dust.[3][4]

  • Avoid Dust Formation: Use techniques that minimize the generation of dust, such as gentle scooping and avoiding dropping the material from a height.[1][4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][4] Do not eat, drink, or smoke in areas where chemicals are handled.[3][4]

Step-by-Step Guide for Weighing Sodium Phenoxyacetate
  • Don the appropriate PPE: lab coat, safety glasses, and nitrile gloves.

  • If not using a ventilated balance enclosure, a NIOSH-approved N95 respirator is required.

  • Perform the weighing procedure inside a chemical fume hood or a ventilated balance enclosure.

  • Use a spatula to gently transfer the desired amount of Sodium Phenoxyacetate to a tared weigh boat or container.

  • Clean any spills on the balance immediately using a damp cloth, taking care not to generate dust.

  • Securely close the primary container of Sodium Phenoxyacetate.

  • Clean the spatula and the work area.

  • Properly doff PPE, removing gloves last.

  • Wash hands thoroughly.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Characterization: Based on available safety data, Sodium Phenoxyacetate is not typically classified as a hazardous waste.[2] However, it is the responsibility of the generator to make a final determination based on local regulations.

  • Solid Waste: Collect solid Sodium Phenoxyacetate waste in a clearly labeled, sealed container.[4] This can generally be disposed of as non-hazardous solid chemical waste.[17] Do not dispose of in the regular trash where it could be handled by untrained personnel.[17]

  • Liquid Waste: Unused or excess solutions of Sodium Phenoxyacetate should not be poured down the drain unless permitted by your institution's environmental health and safety department and local regulations.[1][4][18] Collect in a labeled waste container for chemical waste disposal.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., water), and the rinsate collected as chemical waste.[2] The defaced or labeled-over empty container can then be disposed of in the regular trash.[2][17]

Emergency Procedures

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the spilled solid material, avoiding dust generation.[4] A special dust vacuum cleaner with a particle filter is also an option.[4]

    • Collect the material in a suitable, closed container for disposal.[1][4]

    • Clean the spill area with a damp cloth.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][18] Remove contaminated clothing.[4]

    • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][6]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[1] Call a physician or poison control center.[1][3]

Visual Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator f3->f4

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

References

  • Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]

  • Sodium phenoxyacetate | C8H7NaO3. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET - SODIUM PHENOXY ACETATE. (2024, January). Niacet. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC. Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Thomas. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Iowa Environmental Health & Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators. (1996, January). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Respiratory protection: NIOSH publishes toolbox talk. (n.d.). Safety and Health Magazine. Retrieved from [Link]

  • Respiratory Protection Recommendations for Airborne Exposures to Crystalline Silica. (2008, July 15). Centers for Disease Control and Prevention. Retrieved from [Link]

  • A Guide to Respirators Used for Dust in Construction. (2020, August 17). NIOSH Blogs. Retrieved from [Link]

  • Choosing the Right Glove Material: Guide to Chemical Protection. (2024, December 20). Droppe. Retrieved from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]

  • CHEMICAL RESISTANCE TABLE FOR GLOVES. (n.d.). Becky Aktsiaselts. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]

  • GLOVE SELECTION CHART. (n.d.). University of California, Irvine. Retrieved from [Link]

Sources

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